molecular formula C8H16O B1266389 4-Methyl-2-heptanone CAS No. 6137-06-0

4-Methyl-2-heptanone

Cat. No.: B1266389
CAS No.: 6137-06-0
M. Wt: 128.21 g/mol
InChI Key: BIFPSSTVLFHHEI-UHFFFAOYSA-N
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Description

4-Methyl-2-heptanone (CAS 6137-06-0) is a branched-chain ketone with the molecular formula C8H16O and a molecular weight of 128.21 g/mol . It is characterized as a colorless to pale yellow clear liquid with a boiling point of approximately 159.9 °C and a flash point of 44.6 °C . Its structure features a carbonyl group at the second carbon and a methyl branch at the fourth carbon, creating a stereocenter that, along with four rotatable bonds, confers conformational flexibility relevant to its interactions and analytical properties . In scientific research, this compound serves as a valuable intermediate in organic synthesis, participating in key reactions such as oxidation to carboxylic acids, reduction to alcohols, and nucleophilic substitution . Its structural characteristics make it a subject of interest in stereochemical and conformational analysis . Furthermore, related methyl-heptanone isomers have demonstrated significant biological activity in research settings; for instance, 6-methyl-2-heptanone, a volatile organic compound emitted by Bacillus subtilis , has been studied for its potent antifungal mechanisms against plant pathogens like Alternaria solani , causing hyphal abnormalities and inhibiting spore germination . Another isomer, 2-heptanone, found in nature, is investigated for its role as a pheromone in rodents and an anesthetic in honey bees . Researchers can utilize this compound with various analytical techniques. Its carbonyl group presents a characteristic infrared absorption at approximately 1713 cm⁻¹, and its structure yields distinct signatures in both proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy . Mass spectrometric analysis shows a molecular ion peak at m/z 128 and characteristic fragmentation patterns including alpha-cleavage . This product is intended for research and further manufacturing use only, strictly not for direct human or veterinary use . Handle with appropriate safety precautions.

Properties

IUPAC Name

4-methylheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O/c1-4-5-7(2)6-8(3)9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFPSSTVLFHHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976905
Record name 4-Methylheptan-2-one
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6137-06-0
Record name 2-Heptanone, 4-methyl-
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Record name 4-Methylheptan-2-one
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Record name 4-Methyl-2-heptanone
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Foundational & Exploratory

The Elusive Presence of 4-Methyl-2-heptanone in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025

Executive Summary

4-Methyl-2-heptanone is a volatile organic compound whose documented natural occurrence is remarkably sparse, particularly when compared to its well-studied structural isomers. While chemical databases report its presence in the plant kingdom, specifically in the tomato (Solanum lycopersicum), primary research detailing this finding, including quantitative data and specific methodologies, remains elusive. In the insect world, there are currently no definitive scientific reports confirming its presence. This technical guide presents the available information on this compound and provides a comprehensive comparative analysis of its isomers, 4-methyl-3-heptanone and 2-heptanone, which are significant semiochemicals in insects. This comparative context offers a valuable framework for future research into the potential biosynthesis, ecological role, and analytical detection of this compound.

Documented Natural Occurrence of this compound

Scientific literature and chemical databases contain limited information regarding the natural occurrence of this compound. The available data is summarized below.

In Plants

This compound has been reported as a volatile compound in Solanum lycopersicum (tomato)[1]. However, a thorough review of primary literature on tomato volatiles did not yield specific studies quantifying its concentration or detailing the exact protocol for its identification[2][3][4]. The compound is not listed among the key aroma-active components typically identified in tomato fruit or leaves[3][4][5].

Table 1: Quantitative Data for this compound in Plants

Plant SpeciesTissue/OrganConcentration/Emission RateSource(s)
Solanum lycopersicumNot SpecifiedData Not Available[1]
In Insects

Despite extensive research into insect chemical communication, there are no confirmed reports of this compound as a naturally occurring compound in any insect species. Its role is often mistakenly attributed due to confusion with its isomers.

Table 2: Quantitative Data for this compound in Insects

Insect SpeciesGland/SourceConcentration/AmountSource(s)
Not ReportedNot ApplicableData Not AvailableN/A

Comparative Analysis of Structurally Related Ketones in Insects

To provide a functional context for researchers, this section details the established roles of two key isomers of this compound. These compounds are significant insect semiochemicals, and their biosynthetic pathways and analytical methodologies can serve as models for investigating this compound.

4-Methyl-3-heptanone: The Ant Alarm Pheromone

(S)-4-methyl-3-heptanone is one of the most common alarm pheromones in the insect world, particularly among ant species. It is typically produced in the mandibular glands and elicits a dose-dependent behavioral response: low concentrations cause attraction and alertness, while high concentrations trigger alarm and aggression[6].

Table 3: Quantitative Data for 4-Methyl-3-heptanone in Ants

Insect SpeciesGland/SourceAmount per IndividualBehavioral Threshold ConcentrationSource(s)
Atta texana (Major Worker)Mandibular Gland0.59 pg/headAttraction: 5.7 x 10⁻¹³ g/cm³ Alarm: 5.7 x 10⁻¹² g/cm³[6]

Research using stable isotope-labeling has demonstrated that (S)-4-methyl-3-heptanone is synthesized via a polyketide/fatty acid-type metabolic pathway. The backbone is constructed from three propionate units, derived from methylmalonyl-CoA, with subsequent decarboxylation to form the final ketone.

G cluster_0 Biosynthesis of (S)-4-methyl-3-heptanone Propionyl_CoA Propionyl-CoA (Starter Unit) Diketide Diketide Intermediate Propionyl_CoA->Diketide + Methylmalonyl_CoA1 Methylmalonyl-CoA Methylmalonyl_CoA1->Diketide Tripropionate_Intermediate Tripropionate Intermediate (Thioester) Diketide->Tripropionate_Intermediate Reduction, Dehydration, Reduction Methylmalonyl_CoA2 Methylmalonyl-CoA Methylmalonyl_CoA2->Tripropionate_Intermediate + Final_Ketone (S)-4-methyl-3-heptanone Tripropionate_Intermediate->Final_Ketone Thioester Hydrolysis & Decarboxylation

Biosynthesis of (S)-4-methyl-3-heptanone from propionate units.

The ecological function of 4-methyl-3-heptanone in Atta texana ants is a classic example of a concentration-dependent signaling pathway.

G cluster_1 Dose-Dependent Response to 4-Methyl-3-heptanone Pheromone_Release Pheromone Release (e.g., Ant Bite) Low_Conc Low Concentration (5.7 x 10⁻¹³ g/cm³) Pheromone_Release->Low_Conc Diffusion High_Conc High Concentration (5.7 x 10⁻¹² g/cm³) Pheromone_Release->High_Conc Near Source Attraction Attraction & Alertness Low_Conc->Attraction Alarm Alarm & Attack Behavior High_Conc->Alarm

Behavioral response pathway to an insect alarm pheromone.
2-Heptanone: A Multifunctional Semiochemical

2-Heptanone (also known as methyl n-amyl ketone) is another widely distributed ketone in insects. In honeybees (Apis mellifera), it is released from the mandibular glands during a bite and acts as a local anesthetic on pests like wax moth larvae and Varroa mites, paralyzing them for easier removal from the hive[7]. It also functions as an alarm pheromone in some ant species[6].

Table 4: Quantitative Data for 2-Heptanone

Species/SourceGland/SourceAmount/ConcentrationRoleSource(s)
Atta texanaMandibular Gland0.14 pg/headAlarm Pheromone (minor component)[6]
Honeybee-associated bacteriaCulture Filtrate1.5 - 2.6 ng/mLPotential Protective Agent[7]

Experimental Protocols for Analysis

While no specific protocol for this compound from a natural source has been identified, the following sections describe robust, generalized methodologies for the extraction and analysis of methylheptanone isomers and other volatile organic compounds (VOCs) from plant and insect matrices.

Protocol for Volatile Extraction from Insect Glands (Ants)

This protocol is adapted from the methodology used to extract and quantify alarm pheromones from the mandibular glands of Atta texana[6].

  • Sample Collection: Collect 500 major worker ant heads from a colony. Heads can be stored in a solvent like benzene at -40°C until extraction.

  • Extraction: Homogenize the collected heads in a micro-blender with three successive portions of 50 mL of a non-polar solvent (e.g., pentane or hexane).

  • Concentration: Carefully combine the solvent extracts and concentrate the volume under a gentle stream of nitrogen to a final volume suitable for analysis (e.g., 1 mL). Avoid complete evaporation to prevent loss of volatile compounds.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a non-native alkane like undecane) for quantitative analysis.

  • Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for Volatile Analysis from Plant Tissue (Tomato)

This is a generalized protocol for analyzing VOCs from tomato fruit or leaves using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS[7][8].

  • Sample Preparation: Homogenize a known weight of fresh plant tissue (e.g., 1.5 g) in a chilled blender or mortar and pestle. To inhibit enzymatic reactions that can alter the volatile profile, add a quenching solution (e.g., 1.5 mL of 100 mM EDTA or a saturated CaCl₂ solution).

  • Vial Preparation: Transfer a precise amount of the slurry (e.g., 2 mL) to a 10 mL or 20 mL headspace vial containing salts (e.g., 2.4 g CaCl₂ or NaCl) to increase the volatility of the analytes.

  • Internal Standard: Add a known concentration of an internal standard solution. For broad metabolomic studies, a cocktail of deuterated or ¹³C-labeled standards is often used[9].

  • SPME Extraction: Seal the vial and place it in an autosampler. Equilibrate the sample at a controlled temperature (e.g., 60°C for 10 minutes). Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a fixed time (e.g., 40 minutes) to adsorb the volatiles.

  • GC-MS Analysis: Immediately transfer the SPME fiber to the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption of the analytes onto the analytical column for separation and detection.

General Experimental and Analytical Workflow

The logical flow for identifying and quantifying a volatile compound like this compound from a biological sample follows a standardized process.

G cluster_workflow General Workflow for Volatile Compound Analysis Sample 1. Sample Collection (Plant or Insect Tissue) Homogenize 2. Homogenization (e.g., Cryo-milling, Blending) Sample->Homogenize Extraction 3. Volatile Extraction Homogenize->Extraction SPME Headspace SPME Extraction->SPME Dynamic/Static Headspace Solvent Solvent Extraction (e.g., Hexane) Extraction->Solvent Direct Liquid Extraction GCMS 4. GC-MS Analysis SPME->GCMS Solvent->GCMS Data 5. Data Processing GCMS->Data Deconvolution Peak Deconvolution & Integration Data->Deconvolution Library Library Matching (e.g., NIST, Wiley) Data->Library Quant 6. Quantification (vs. Internal Standard) Deconvolution->Quant Report 7. Identification & Reporting Library->Report Quant->Report

Generalized workflow for VOC analysis from biological samples.

Conclusion and Future Directions

The natural occurrence of this compound in plants and insects is, based on current scientific literature, exceptionally rare and poorly documented. Its single reported plant source, Solanum lycopersicum, lacks corroborating quantitative data in accessible primary studies, and there is no evidence of its presence in insects.

In stark contrast, its isomers, 4-methyl-3-heptanone and 2-heptanone, are well-established and vital semiochemicals that mediate critical behaviors such as alarm, defense, and aggregation across numerous insect species. The detailed understanding of the biosynthesis, analytical chemistry, and behavioral effects of these isomers provides a clear and robust roadmap for future investigations into this compound.

For researchers and drug development professionals, the potential biological activity of this compound remains an open and intriguing question. Future work should focus on re-examining the volatile profiles of Solanum lycopersicum using modern, high-resolution analytical techniques to confirm its presence and obtain the first quantitative measurements. Furthermore, screening of insect exocrine secretions, particularly from species where related ketones are found, may yet reveal a hidden ecological role for this elusive compound. The methodologies and biological pathways detailed in this guide for its isomers offer the foundational knowledge required to undertake such an investigation.

References

A Technical Guide to 4-Methyl-3-heptanone: An Insect Alarm Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on 4-methyl-3-heptanone . Initial research indicates that the compound of interest for insect alarm pheromones is the 3-ketone isomer, not 4-methyl-2-heptanone as specified in the topic. The scientific literature overwhelmingly identifies 4-methyl-3-heptanone as the active semiochemical in numerous insect species.

Introduction

4-Methyl-3-heptanone is a volatile ketone that serves as a potent alarm pheromone for a variety of social insects, most notably ants of the genera Atta, Pogonomyrmex, and Ooceraea.[1] Produced in the mandibular glands, this semiochemical is a critical component of their chemical communication arsenal, essential for colony defense and survival.[2] When released in response to a threat, 4-methyl-3-heptanone elicits a range of dose-dependent behaviors. At low concentrations, it acts as an attractant, alerting and recruiting nestmates to a specific location.[1][3] Conversely, higher concentrations trigger immediate alarm, aggression, and defensive maneuvers.[1][3]

The stereochemistry of the molecule is crucial, with the (S)-enantiomer being the biologically active form.[4][5][6] Beyond its role in intraspecies communication, this compound can also function as a kairomone, attracting parasitoids that use it to locate their ant hosts.[7] Understanding the biosynthesis, perception, and behavioral impact of 4-methyl-3-heptanone is vital for research in chemical ecology, neurobiology, and social insect behavior. Furthermore, its ability to manipulate insect behavior presents significant opportunities for the development of novel and targeted integrated pest management (IPM) strategies.[7][8]

Biosynthesis and Chemical Properties

(S)-4-methyl-3-heptanone is a chiral ketone. Its biosynthesis in insects has been shown to follow a polyketide/fatty acid-type metabolic pathway.[4][5] Isotope-labeling studies have demonstrated that the molecule is constructed from three propionate units.[4][6] This biosynthetic route is significant as it highlights the insect's ability to produce branched-chain compounds that do not adhere to the more common isoprene rule.[9]

// Nodes PropionylCoA1 [label="Propionyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; PropionylCoA2 [label="Propionyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; PropionylCoA3 [label="Propionyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; PKS [label="Polyketide Synthase\n(PKS) / Fatty Acid\nSynthase (FAS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Polyketide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Decarboxylation [label="Decarboxylation &\nFurther Processing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pheromone [label="(S)-4-Methyl-3-heptanone", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PropionylCoA1 -> PKS; PropionylCoA2 -> PKS; PropionylCoA3 -> PKS; PKS -> Intermediate [label="Condensation"]; Intermediate -> Decarboxylation; Decarboxylation -> Pheromone; }

Caption: Proposed biosynthetic pathway of (S)-4-methyl-3-heptanone.

Quantitative Data

The concentration of 4-methyl-3-heptanone and the behavioral responses it elicits are crucial for its function. The following tables summarize the available quantitative data.

Table 1: Concentration of 4-Methyl-3-heptanone in Insects

SpeciesAmount per IndividualSource GlandReference(s)
Atta texana (Major worker)0.59 µg / headMandibular[3]
Pogonomyrmex barbatusNot specifiedMandibular[9]
Ooceraea biroiPresent in head extractsHead (likely Mandibular)[2]

Table 2: Behavioral Responses to 4-Methyl-3-heptanone

SpeciesConcentrationBehavioral ResponseReference(s)
Atta texana5.7 x 10⁻¹³ g/cm³ (2.7 x 10⁷ molecules/cm³)Detection and Attraction[1][3]
Atta texana5.7 x 10⁻¹² g/cm³ (2.7 x 10⁸ molecules/cm³)Alarm[1][3]
Atta texanaHigh concentrationsRepulsion and Alarm[3]
Ooceraea biroiLow concentrationsAttraction[2]
Ooceraea biroiHigh concentrationsRepulsion[2]

Experimental Protocols

Reproducible experimental design is fundamental to studying pheromones. Below are generalized protocols based on established methodologies.

Protocol: Pheromone Extraction and Identification

This protocol outlines the steps for extracting and identifying 4-methyl-3-heptanone from insect mandibular glands.

  • Sample Collection: Collect heads from major workers of the target ant species. For Atta texana, 500 heads were used in the original study.[3] Samples should be immediately processed or stored at low temperatures (e.g., -40°C) in a solvent like benzene to prevent degradation.[3]

  • Extraction: Homogenize the collected heads in a non-polar solvent such as pentane or hexane using a blender (e.g., a Waring Microblender).[3] Perform the extraction multiple times with fresh solvent to ensure complete recovery of the volatile compounds.

  • Concentration: Carefully concentrate the resulting solvent extract under a gentle stream of nitrogen to avoid losing the volatile pheromone.

  • Analysis (GC-MS): Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Gas Chromatography (GC): Separates the individual components of the volatile mixture. A chiral column can be used to separate the (S) and (R) enantiomers.

    • Mass Spectrometry (MS): Fragments the separated molecules, producing a characteristic mass spectrum that allows for definitive identification by comparison to a synthetic standard of 4-methyl-3-heptanone.[4][5]

  • Quantification: Quantify the amount of pheromone present by comparing the peak area from the sample to a standard curve generated from known concentrations of a synthetic standard.

Protocol: Behavioral Bioassay

This protocol describes a method for observing the behavioral response of ants to synthetic 4-methyl-3-heptanone.

  • Arena Setup: Establish a colony or a group of worker ants in a controlled foraging arena. Allow the ants to acclimatize to the environment.

  • Pheromone Preparation: Prepare serial dilutions of synthetic (S)-4-methyl-3-heptanone in a suitable solvent (e.g., pentane or mineral oil). A control with only the solvent is essential.

  • Stimulus Application: Apply a small, measured amount of the diluted pheromone solution (or control) to a delivery device, such as a filter paper strip or a small cotton swab.

  • Pheromone Delivery: Introduce the stimulus-laden device into the arena, placing it in a consistent location, often upwind if using a wind tunnel, to observe anemotaxis (orientation to wind).

  • Behavioral Observation: Record the ants' behaviors systematically. Define and quantify specific responses such as:

    • Detection/Attraction: Number of ants orienting towards and approaching the source.

    • Alarm: Increased movement speed, open mandibles, erratic running.

    • Repulsion: Number of ants moving away from the source.

  • Data Analysis: Analyze the recorded behaviors, comparing the responses to different pheromone concentrations against the solvent control using appropriate statistical tests.[2][10]

// Nodes A [label="1. Sample Collection\n(e.g., Ant Heads)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Solvent Extraction\n(e.g., Pentane)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Identification &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Behavioral Bioassay\n(Controlled Arena)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Data Recording\n& Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Confirmation of\nPheromone Activity", shape=box, style="filled,rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E [label="Use synthetic\nstandard"]; E -> F; F -> G; }

Caption: General workflow for insect pheromone identification and validation.

Olfactory Signaling Pathway

Insects detect volatile compounds like 4-methyl-3-heptanone using olfactory sensory neurons (OSNs) housed in sensilla on their antennae. The perception of this pheromone initiates a signaling cascade that results in a behavioral response.

  • Pheromone Binding: Volatile pheromone molecules enter the sensilla through pores and are bound by Odorant-Binding Proteins (OBPs), which transport the hydrophobic molecules through the aqueous sensillar lymph.

  • Receptor Activation: The OBP-pheromone complex interacts with a specific Olfactory Receptor (OR) complex on the dendritic membrane of an OSN. The insect OR complex is a heterodimer, consisting of a variable, odor-specific subunit (OrX) and a conserved co-receptor (Orco). It is the OrX subunit that determines the specificity for a particular ligand like 4-methyl-3-heptanone.

  • Signal Transduction: Upon binding, the OR complex functions as a ligand-gated ion channel, opening to allow cation influx (e.g., Ca²⁺) and depolarizing the neuron. This generates an action potential.

  • Neural Processing: The action potential travels down the axon of the OSN to the antennal lobe of the insect brain. Axons from OSNs expressing the same OR converge on specific spherical structures called glomeruli. Studies in the clonal raider ant have identified specific glomeruli, termed "panic glomeruli," that respond strongly to 4-methyl-3-heptanone.[11] The response in these glomeruli can be age-dependent, with older ants sometimes showing a stronger neural response, correlating with increased behavioral sensitivity.[11]

  • Behavioral Output: From the antennal lobe, projection neurons relay the processed olfactory information to higher brain centers, such as the mushroom bodies and lateral horn, where the information is integrated, leading to a coordinated behavioral output (e.g., attraction or alarm).

While specific ORs for many ant pheromones have been identified, the precise receptor for 4-methyl-3-heptanone has not yet been definitively characterized, representing an important area for future research.[12][13]

Olfactory_Signaling_Pathway cluster_0 Antennal Sensillum cluster_1 Antennal Lobe (Brain) Pheromone 4-Methyl-3-heptanone OBP OBP Pheromone->OBP Binds OR OR-Orco Complex OBP->OR Transports to OSN Olfactory Sensory Neuron (OSN) OR->OSN Activates Glomerulus Glomerulus ('Panic Glomerulus') OSN->Glomerulus Action Potential PN Projection Neuron Glomerulus->PN Synapses HigherBrain Higher Brain Centers (Mushroom Body, Lateral Horn) PN->HigherBrain Behavior Behavioral Response (Attraction / Alarm) HigherBrain->Behavior Integration

Caption: General olfactory signaling pathway for 4-methyl-3-heptanone.

Applications for Researchers and Drug Development

The potent behavioral effects of 4-methyl-3-heptanone offer several avenues for practical application, particularly in pest management.

  • Pest Management: For invasive ant species that use this pheromone, it can be integrated into control strategies. Hughes and colleagues (2002) demonstrated that incorporating 4-methyl-3-heptanone into baits could significantly improve their efficacy by attracting ants to the toxicant.[7] It could also be used in lures for monitoring traps or as part of a "push-pull" strategy, where repellents push pests away from a crop and attractants pull them into traps.[14][15][16]

  • Kairomonal Activity: The fact that some parasitoids use 4-methyl-3-heptanone to find their hosts could be exploited in biological control programs.[7] Lures could be developed to attract and retain these natural enemies in areas where pest ants are a problem.

  • Antifungal Properties: Research has shown that 4-methyl-3-heptanone possesses antifungal properties, though it is less potent than other semiochemicals like citral.[17][18] This secondary biological activity could be of interest to professionals in drug development or agricultural science looking for novel antimicrobial compounds.

Conclusion

4-Methyl-3-heptanone is a well-characterized and highly effective alarm pheromone that governs critical defensive behaviors in numerous ant species. Its biosynthesis from propionate precursors, its dose-dependent behavioral effects, and the foundational knowledge of its neural perception make it a model compound for studying chemical communication. For researchers, it remains a valuable tool for investigating the neurobiology of olfaction and the evolution of social behavior. For professionals in applied fields, its ability to potently manipulate insect behavior holds considerable promise for the development of smarter, more sustainable pest control solutions. Future research focused on identifying the specific olfactory receptors for this pheromone will further unlock our understanding of insect chemosensation and open new doors for its practical application.

References

IUPAC name and CAS number for 4-Methyl-2-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Methyl-2-heptanone, a ketone of interest in various chemical and research applications. This document outlines its fundamental chemical identifiers, physical and chemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identification

  • IUPAC Name: 4-methylheptan-2-one[1]

  • CAS Number: 6137-06-0[1][2][3]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₈H₁₆O[1][2][3]
Molecular Weight128.21 g/mol [1][4]
AppearanceColorless transparent liquid[2]
Boiling Point156-157 °C (for a similar isomer)[5]
Density0.8088 g/cm³ (for an isomer)[6]
Refractive Index1.4214 (at 20°C) (for an isomer)[6]
XLogP3-AA (logP)2.3[7]
Topological Polar Surface Area17.1 Ų[2]
Complexity86.6[2]

Experimental Protocol: Synthesis of 2-Methyl-4-heptanone

A common method for the synthesis of ketones such as this compound involves a two-step process: a Grignard reaction to form a secondary alcohol, followed by oxidation of the alcohol to the corresponding ketone. The synthesis of the related isomer, 2-methyl-4-heptanone, is well-documented and provides a valuable protocol.[6][8]

Step 1: Grignard Synthesis of 2-Methyl-4-heptanol

  • Preparation of the Grignard Reagent:

    • Activate magnesium turnings with a few crystals of iodine in a mortar.

    • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add the activated magnesium.

    • Prepare a solution of 1-chloro-2-methylpropane in dry diethyl ether and add it to the dropping funnel.

    • Slowly add the 1-chloro-2-methylpropane solution to the magnesium to initiate the Grignard reaction.

  • Reaction with Aldehyde:

    • Once the Grignard reagent is formed, cool the solution.

    • Prepare a solution of butanal in anhydrous ether and add it dropwise to the Grignard reagent with stirring.

    • After the addition is complete, reflux the mixture for approximately 20 minutes.

  • Workup:

    • Carefully quench the reaction by the dropwise addition of water, followed by the addition of a dilute acid solution (e.g., 5% HCl).

    • Separate the ether layer, wash it with an appropriate aqueous solution (e.g., 1N NaOH), and dry it over an anhydrous salt like magnesium sulfate.

    • Remove the ether by distillation to obtain the crude 2-methyl-4-heptanol.

Step 2: Oxidation of 2-Methyl-4-heptanol to 2-Methyl-4-heptanone

  • Oxidation Reaction:

    • Prepare an oxidizing solution, for example, by dissolving sodium dichromate in a mixture of sulfuric acid and water.

    • Add the 2-methyl-4-heptanol dropwise to the oxidizing solution while maintaining a controlled temperature (e.g., 15-25°C).

    • Continue stirring at room temperature for about 1.5 hours after the addition is complete.

  • Product Isolation and Purification:

    • Add water to the reaction mixture and extract the product with an organic solvent like dichloromethane.

    • Wash the combined organic extracts and dry them over an anhydrous salt.

    • Remove the solvent by distillation.

    • The resulting crude ketone can be further purified by distillation.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of a methylheptanone isomer via a Grignard reaction and subsequent oxidation.

SynthesisWorkflow Reactant1 1-Chloro-2-methylpropane + Mg Grignard Grignard Reagent Formation Reactant1->Grignard Reactant2 Butanal Reaction1 Grignard Reaction Reactant2->Reaction1 Grignard->Reaction1 Intermediate 2-Methyl-4-heptanol Reaction1->Intermediate Reaction2 Oxidation Intermediate->Reaction2 Oxidant Oxidizing Agent (e.g., Na2Cr2O7/H2SO4) Oxidant->Reaction2 Product 2-Methyl-4-heptanone Reaction2->Product

References

Spectroscopic Analysis of 4-Methyl-2-heptanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-methyl-2-heptanone, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectroscopic data (NMR, IR, and Mass Spectrometry), experimental protocols for data acquisition, and a workflow visualization.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No: 6137-06-0).[1] The data is summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-1~2.1s3H
H-3~2.4d2H
H-4~1.8m1H
H-5~1.2-1.4m2H
H-6~1.2-1.4m2H
H-7~0.9t3H
4-CH₃~0.9d3H

¹³C NMR

While a full experimental spectrum is not publicly available, some data can be found through chemical databases.[3] The following table combines available information with predicted chemical shifts, which are valuable for structural confirmation. The carbonyl carbon is characteristically found significantly downfield.[4]

CarbonChemical Shift (ppm)
C-1~30
C-2 (C=O)>200
C-3~52
C-4~35
C-5~30
C-6~20
C-7~14
4-CH₃~23
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, a key indicator for ketones.[5]

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~1718StrongC=O stretch (ketone)
~1460MediumC-H bend (alkane)
~1370MediumC-H bend (alkane)
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI). The molecular ion peak [M]⁺ is expected at m/z 128, corresponding to the molecular weight of the compound (C₈H₁₆O).[1]

m/zRelative IntensityAssignment
128Low[M]⁺ (Molecular Ion)
113Medium[M - CH₃]⁺
85High[M - C₃H₇]⁺
71High[M - C₄H₉]⁺
58HighMcLafferty rearrangement
43Very High (Base Peak)[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

    • The magnetic field is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.

    • For ¹H NMR, a standard pulse-acquire sequence is used.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is calibrated using the TMS signal.

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, a "neat" sample is prepared. A single drop of the pure liquid is placed on the surface of one salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and H₂O.

    • The "sandwich" of salt plates containing the sample is placed in the spectrometer's sample holder.

    • The sample spectrum is then recorded. The instrument automatically subtracts the background spectrum.

  • Data Processing: The resulting spectrum, typically plotted as transmittance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragments of this compound.

Methodology:

  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, which separates it from any impurities. The separated compound then flows directly into the mass spectrometer.

  • Ionization: Electron Ionization (EI) is typically used. The sample molecules are bombarded with a high-energy electron beam (usually 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Thin_Film Prepare Neat Liquid Film Sample->Thin_Film Vaporization Inject into GC Sample->Vaporization NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer Thin_Film->IR_Spec MS_Spec Mass Spectrometer Vaporization->MS_Spec NMR_Data NMR Spectrum (Chemical Shift, Multiplicity) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

The Biosynthesis of (S)-4-methyl-3-heptanone in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-methyl-3-heptanone is a widespread alarm pheromone in various ant species and is also found in other insects. Its biosynthesis follows a polyketide/fatty acid-type metabolic pathway, a fascinating example of how insects have co-opted primary metabolic routes to produce crucial semiochemicals. This technical guide provides an in-depth overview of the biosynthesis of (S)-4-methyl-3-heptanone, detailing the proposed enzymatic steps, key intermediates, and the experimental methodologies used to elucidate this pathway. While specific quantitative data for this pathway remains limited, this guide consolidates the current understanding and provides a framework for future research, including potential applications in pest management and drug development.

Introduction

Chemical communication is paramount in the insect world, governing behaviors from mating and aggregation to alarm and defense. Pheromones, as chemical messengers, are central to these interactions. (S)-4-methyl-3-heptanone is a key alarm pheromone utilized by numerous ant species, including those in the genera Atta, Myrmica, and Pogonomyrmex. Understanding the biosynthetic pathways of such semiochemicals is crucial for several reasons. From a basic research perspective, it unveils the elegant molecular strategies insects employ to generate a diverse array of signaling molecules. For applied sciences, this knowledge can be harnessed to develop novel and specific pest control strategies that disrupt these chemical communication channels. This guide will provide a comprehensive overview of the biosynthesis of (S)-4-methyl-3-heptanone, focusing on the core biochemical reactions and the experimental evidence that underpins our current understanding.

The Biosynthetic Pathway of (S)-4-methyl-3-heptanone

The biosynthesis of (S)-4-methyl-3-heptanone is a prime example of a modified fatty acid synthesis pathway, specifically a polyketide synthesis route. The foundational work by Jarvis et al. (2004) demonstrated through stable isotope labeling that this C8-ketone is derived from three propionate units.[1] This finding was crucial in shifting the understanding away from typical fatty acid synthesis, which primarily utilizes acetate units.

The proposed pathway begins with the precursor propionyl-CoA and involves a series of condensation and modification steps catalyzed by a suite of enzymes analogous to those found in fatty acid and polyketide synthases.

Precursor Supply: The Role of Propionyl-CoA

The biosynthesis is initiated with propionyl-CoA, a common metabolite derived from the catabolism of odd-chain fatty acids and several amino acids, including isoleucine, valine, and methionine. The availability of propionyl-CoA is the first critical control point in the pathway.

The Polyketide Synthase (PKS) Machinery

A Type I Polyketide Synthase (PKS) is the putative enzymatic core of this pathway. PKSs are large, multi-domain enzymes that act as molecular assembly lines. The biosynthesis of (S)-4-methyl-3-heptanone likely involves a PKS with at least the following domains:

  • Acyltransferase (AT): Selects and loads the propionyl-CoA starter unit and the methylmalonyl-CoA extender units onto the Acyl Carrier Protein (ACP).

  • Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between the various catalytic domains.

  • Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

  • Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.

  • Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

  • Thioesterase (TE): Cleaves the final polyketide chain from the ACP, often accompanied by cyclization or, in this case, hydrolysis and decarboxylation.

Proposed Step-by-Step Biosynthesis

The following is a proposed, step-by-step enzymatic sequence for the biosynthesis of (S)-4-methyl-3-heptanone, based on the findings of Jarvis et al. (2004) and the known functions of PKS domains.[1]

Step 1: Priming the PKS The biosynthesis is initiated by the loading of a propionyl-CoA starter unit onto the ACP domain, a reaction catalyzed by the AT domain.

Step 2: First Condensation and Reduction A molecule of methylmalonyl-CoA (derived from the carboxylation of propionyl-CoA by propionyl-CoA carboxylase) is loaded onto the ACP. The KS domain then catalyzes the condensation of the propionyl group with the methylmalonyl group, resulting in a β-ketoacyl-ACP intermediate. This is followed by the sequential action of the KR, DH, and ER domains to fully reduce the β-keto group, elongating the chain.

Step 3: Second Condensation and Modification Another molecule of methylmalonyl-CoA is loaded onto the ACP. The KS domain catalyzes a second condensation reaction. Following this condensation, the resulting β-keto group is likely not reduced, as the final product is a ketone.

Step 4: Chain Termination and Product Release The final step is the release of the polyketide chain from the ACP domain, catalyzed by the TE domain. This release is coupled with a decarboxylation event to yield the final product, (S)-4-methyl-3-heptanone.

Quantitative Data

As of the date of this guide, specific quantitative data for the enzymes involved in the biosynthesis of (S)-4-methyl-3-heptanone in insects, such as enzyme kinetics (Km, Vmax, kcat), substrate concentrations, and product yields, are not available in the published literature. However, to provide a frame of reference for researchers, the following tables summarize kinetic data for related enzymes from various organisms.

Table 1: Kinetic Parameters of Propionyl-CoA Carboxylase (PCC)

OrganismSubstrateKm (mM)Vmax (units)Reference
Homo sapiensPropionyl-CoA0.29Not specified[2]
Metallosphaera sedulaPropionyl-CoA0.07Not specified[3]
Thermobifida fuscaPropionyl-CoANot specifiedNot specified[4]

Table 2: Kinetic Parameters of Fatty Acid Synthase (FAS) with Propionyl-CoA

OrganismSubstratekcat (s-1)Km (µM)Reference
Metazoan FAS (murine)Methylmalonyl-CoA~170 times lower than with malonyl-CoANot specified[5]
Brevibacterium ammoniagenesPropionyl-CoANot specifiedNot specified[2]

Table 3: Kinetic Parameters of Thioesterases (TE)

OrganismEnzymeSubstrateKm (µM)kcat (s-1)Reference
Arabidopsis thaliana (CTS)Acyl-CoA ThioesteraseC18:0-CoA1.05 ± 0.165.7[1]
Mouse (Them1)Acyl-CoA ThioesterasePalmitoyl-CoANot specifiedNot specified[6]

Experimental Protocols

The elucidation of the biosynthetic pathway of (S)-4-methyl-3-heptanone has relied on a combination of stable isotope labeling and analytical chemistry techniques. The following sections provide detailed, generalized protocols for the key experiments that are central to studying this and other insect pheromone biosynthetic pathways.

Protocol 1: In Vivo Stable Isotope Labeling

This protocol is a generalized procedure for tracing the metabolic fate of precursors into pheromones.

Objective: To determine the biosynthetic precursors of (S)-4-methyl-3-heptanone.

Materials:

  • Live insects (e.g., ant colony or other relevant species).

  • Stable isotope-labeled precursors (e.g., [1-¹³C]propionate, [2-¹³C]propionate, [¹³C₃]propionate, [D₃]methylmalonic acid).

  • Artificial diet or sugar solution.

  • Micro-application tools (e.g., microcapillary tubes, fine-tipped needles).

  • Incubation chambers.

Procedure:

  • Preparation of Labeled Diet: Prepare a feeding solution (e.g., 10% sucrose) containing a known concentration of the stable isotope-labeled precursor. The concentration will need to be optimized for the specific insect and precursor.

  • Administration of Labeled Precursor:

    • Feeding: Provide the labeled diet to the insects. For social insects like ants, the diet can be introduced to the colony's foraging arena.

    • Topical Application: For some insects, a small droplet of the labeled precursor in a suitable solvent can be applied to the cuticle.

  • Incubation: Maintain the insects under controlled conditions (temperature, humidity, photoperiod) for a period sufficient for the precursor to be metabolized and incorporated into the pheromone. This can range from hours to days.

  • Sample Collection: After the incubation period, collect the insects and proceed with pheromone extraction.

Protocol 2: Pheromone Extraction and GC-MS Analysis

This protocol details the extraction of the pheromone and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify the incorporation of stable isotopes into (S)-4-methyl-3-heptanone.

Materials:

  • Labeled insects from Protocol 1.

  • Dissecting tools (forceps, microscope).

  • Solvent (e.g., hexane, dichloromethane).

  • Glass vials with PTFE-lined caps.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Capillary GC column suitable for volatile compound analysis (e.g., DB-5ms).

Procedure:

  • Pheromone Gland Dissection and Extraction:

    • Anesthetize the insects by chilling.

    • Under a dissecting microscope, carefully dissect the pheromone gland (e.g., the mandibular gland in many ant species).

    • Place the dissected gland into a glass vial containing a small volume of hexane (e.g., 50 µL).[7]

    • Allow the extraction to proceed for at least 30 minutes at room temperature.[7]

  • GC-MS Analysis:

    • Inject a small aliquot (e.g., 1 µL) of the hexane extract into the GC-MS.

    • GC Conditions (Example):

      • Injector temperature: 250°C.

      • Oven program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

      • Carrier gas: Helium.

    • MS Conditions (Example):

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 35-550.

  • Data Analysis:

    • Identify the peak corresponding to 4-methyl-3-heptanone based on its retention time and mass spectrum.

    • Analyze the mass spectrum of the peak to determine the presence and pattern of isotopic labeling. The incorporation of ¹³C or D will result in a shift in the molecular ion and fragment ions.

Protocol 3: In Vitro Enzyme Assays (General)

These are generalized protocols for assaying the activity of the putative enzymes involved in the pathway.

4.3.1. Polyketide Synthase (PKS) Assay

Objective: To detect PKS activity in insect tissue homogenates.

Materials:

  • Insect pheromone glands or relevant tissue.

  • Homogenization buffer (e.g., phosphate buffer with protease inhibitors).

  • Radiolabeled precursors (e.g., [¹⁴C]propionyl-CoA, [¹⁴C]methylmalonyl-CoA).

  • Cofactors (NADPH).

  • Quenching solution (e.g., citric acid).

  • Scintillation cocktail and counter.

Procedure:

  • Tissue Homogenization: Dissect and homogenize the insect tissue in ice-cold buffer.

  • Assay Mixture: In a microcentrifuge tube, combine the tissue homogenate, radiolabeled precursors, and NADPH.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Quenching: Stop the reaction by adding a quenching solution.

  • Extraction: Extract the lipid-soluble products (including the polyketide) with an organic solvent (e.g., ethyl acetate).

  • Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

4.3.2. Thioesterase (TE) Assay

Objective: To measure the activity of thioesterases that may be involved in product release.

Materials:

  • Insect tissue homogenate.

  • Assay buffer (e.g., HEPES buffer).

  • Acyl-CoA substrate (e.g., a synthetic polyketide-CoA analog).

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

  • Spectrophotometer.

Procedure:

  • Assay Mixture: In a cuvette, combine the assay buffer, DTNB, and the acyl-CoA substrate.

  • Initiate Reaction: Add the tissue homogenate to the cuvette to start the reaction.

  • Measurement: Monitor the increase in absorbance at 412 nm over time. The hydrolysis of the thioester bond by the TE releases Coenzyme A, which reacts with DTNB to produce a colored product.[6]

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Visualizations

Proposed Biosynthetic Pathway of (S)-4-methyl-3-heptanone

Biosynthesis_Pathway cluster_precursor Precursor Supply cluster_pks Polyketide Synthase (PKS) Cycle cluster_product Product Release Propionate Propionate Propionyl-CoA Propionyl-CoA Propionate->Propionyl-CoA Acyl-CoA Synthetase Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase PKS_Module KS AT ACP KR DH ER TE Propionyl-CoA->PKS_Module:f1 Loading (Starter) Methylmalonyl-CoA->PKS_Module:f1 Loading (Extender) Methylmalonyl-CoA->PKS_Module:f1 Loading (Extender) Intermediate_1 Diketide-ACP PKS_Module:f0->Intermediate_1 Condensation 1 PKS_Module:f5->Intermediate_1 Full Reduction Intermediate_2 Triketide-ACP PKS_Module:f0->Intermediate_2 Condensation 2 Intermediate_1->PKS_Module:f3 Reduction Intermediate_1->PKS_Module:f0 Translocation S-4-methyl-3-heptanone S-4-methyl-3-heptanone Intermediate_2->S-4-methyl-3-heptanone Hydrolysis & Decarboxylation (TE)

Caption: Proposed biosynthetic pathway of (S)-4-methyl-3-heptanone.

Experimental Workflow for Biosynthetic Pathway Elucidation

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_analysis Analytical Phase cluster_conclusion Conclusion Labeled_Precursor Stable Isotope-Labeled Precursor Insect_Feeding Administration to Insect (Feeding/Topical) Labeled_Precursor->Insect_Feeding Incubation Metabolic Incubation Insect_Feeding->Incubation Extraction Pheromone Gland Extraction Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Mass Spectrum Analysis GCMS->Data_Analysis Pathway_Elucidation Elucidation of Biosynthetic Pathway Data_Analysis->Pathway_Elucidation

Caption: General experimental workflow for pathway elucidation.

Conclusion and Future Directions

The biosynthesis of (S)-4-methyl-3-heptanone in insects represents a fascinating adaptation of the polyketide synthesis machinery to produce a vital chemical signal. While the overall pathway involving the condensation of three propionate units is established, significant gaps in our knowledge remain. Future research should focus on:

  • Identification and Characterization of Enzymes: The specific PKS and other enzymes involved in this pathway in key insect species need to be identified, cloned, and characterized biochemically. This will provide definitive evidence for the proposed steps and reveal the molecular basis for the stereospecificity of the final product.

  • Quantitative Analysis: Detailed kinetic studies of the identified enzymes are required to understand the flux and regulation of the pathway.

  • Regulatory Mechanisms: The genetic and hormonal regulation of this biosynthetic pathway is completely unknown and represents a fertile area for investigation.

  • Inhibitor Screening: With a detailed understanding of the enzymes involved, it will be possible to design and screen for specific inhibitors. Such inhibitors could form the basis of novel, environmentally benign pest management strategies that target insect communication.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the biosynthesis of this important insect pheromone. The continued exploration of such pathways will undoubtedly lead to new discoveries in insect biochemistry and provide innovative solutions for applied entomology.

References

Olfactory Response of Insects to 4-Methyl-2-heptanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the olfactory responses of insects to the ketone 4-methyl-2-heptanone and its structurally similar, and more extensively studied, analogs. While direct research on the semiochemical role of this compound is limited, this document establishes a framework for its potential investigation by examining the well-documented electrophysiological and behavioral effects of 4-methyl-3-heptanone and 2-heptanone. This guide offers detailed experimental protocols for key analytical techniques, presents quantitative data in structured tables, and visualizes the underlying biological and experimental processes through signaling pathway and workflow diagrams. The content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodological details necessary to explore the chemosensory world of insects in response to this class of volatile organic compounds.

Introduction: The Scarcity of Data on this compound

This compound is a naturally occurring ketone that has been identified in plants such as the tomato, Solanum lycopersicum.[1] Despite its presence in the environment, there is a notable scarcity of published research specifically detailing its role as a semiochemical and the corresponding olfactory responses in insects.

In contrast, structurally related ketones are well-established as critical signaling molecules in insect communication. Notably, 4-methyl-3-heptanone is a potent alarm pheromone in numerous ant species, while 2-heptanone serves as an alarm pheromone and defensive compound in honeybees and certain ants.[2][3][4][5][6]

Given the limited direct data on this compound, this guide will leverage the extensive research on 4-methyl-3-heptanone and 2-heptanone to provide a comprehensive overview of the principles, methodologies, and data presentation relevant to studying insect olfactory responses to this class of compounds. This comparative approach will provide a robust framework for future investigations into the potential semiochemical activity of this compound.

The Insect Olfactory System: A Brief Overview

Insects perceive volatile chemical cues from their environment through a highly sensitive and sophisticated olfactory system. This process is fundamental for locating food, mates, and oviposition sites, as well as for avoiding predators and other dangers.[7] The key components of this system include:

  • Antennae and Maxillary Palps: These appendages are adorned with sensory hairs called sensilla, which house the olfactory sensory neurons (OSNs).

  • Olfactory Sensory Neurons (OSNs): These neurons are responsible for detecting odorant molecules. Their dendrites express specific olfactory receptors (ORs).

  • Odorant Receptors (ORs): In most insects, ORs are ligand-gated ion channels that form a heteromeric complex consisting of a variable, odorant-binding subunit (OrX) and a highly conserved co-receptor subunit (Orco).[8][9] The binding of an odorant to an OrX subunit triggers the opening of the ion channel, leading to the depolarization of the OSN and the generation of an action potential.

  • Antennal Lobe and Higher Brain Centers: The electrical signals from the OSNs are transmitted to the antennal lobe, the primary olfactory processing center in the insect brain, where the information is further processed to elicit a behavioral response.

Olfactory Signaling Pathway

The detection of an odorant and its transduction into a neural signal involves a cascade of events. The binding of a ligand to an olfactory receptor can initiate both ionotropic and metabotropic signaling pathways, leading to the depolarization of the olfactory sensory neuron.

Insect Olfactory Signaling Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OBP_Odorant OBP-Odorant Complex OBP->OBP_Odorant ReceptorComplex OrX + Orco Receptor Complex IonChannel Ion Channel Opening ReceptorComplex->IonChannel Activates OBP_Odorant->ReceptorComplex Delivers Odorant Depolarization Membrane Depolarization IonChannel->Depolarization Na+, Ca2+ influx ActionPotential Action Potential Generation Depolarization->ActionPotential SignalTransmission Signal to Antennal Lobe ActionPotential->SignalTransmission

Insect Olfactory Signaling Pathway.

Quantitative Data on Olfactory Responses to Related Ketones

The following tables summarize the quantitative data available for the olfactory responses of various insect species to 4-methyl-3-heptanone and 2-heptanone.

Table 1: Electrophysiological and Behavioral Responses to 4-Methyl-3-heptanone
Insect SpeciesAssay TypeStimulus ConcentrationObserved ResponseReference
Atta texana (Leaf-cutter ant)Behavioral Assay5.7 x 10⁻¹³ g/cm³Detection and Attraction[4]
Atta texana (Leaf-cutter ant)Behavioral Assay5.7 x 10⁻¹² g/cm³Alarm[4]
Pogonomyrmex barbatus (Red harvester ant)Behavioral AssayNot specifiedAlarm and Aggression[10]
Ooceraea biroi (Clonal raider ant)Behavioral AssayLow concentrationsAttraction[11]
Ooceraea biroi (Clonal raider ant)Behavioral AssayHigh concentrationsRepulsion and Alarm[11]
Sitona discoideus (Lucerne weevil)Electroantennography (EAG)Not specifiedAntennal depolarization[12][13]
Sitona discoideus (Lucerne weevil)Single-Sensillum Recording (SSR)Not specifiedFiring of specialized olfactory receptor neurons[12][13]
Table 2: Electrophysiological and Behavioral Responses to 2-Heptanone
Insect SpeciesAssay TypeStimulus ConcentrationObserved ResponseReference
Apis mellifera (Honeybee)Behavioral AssayLow concentrationsNo alarm response[14]
Apis mellifera (Honeybee)Behavioral AssayHigh concentrationsDefensive behavior[15]
Apis mellifera (Honeybee)Electroantennography (EAG)4.049 µg/mLAntennal detection[14]
Tribolium castaneum (Red flour beetle)Electroantennography (EAG)10⁻¹ dilutionStrong EAG response
Drosophila melanogaster (Fruit fly)Single-Sensillum Recording (SSR)Not specifiedActivation of ab3B neuron[16]
Atta texana (Leaf-cutter ant)Behavioral Assay~1000x higher than 4-methyl-3-heptanoneAlarm (less effective)[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to quantify insect olfactory responses.

Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna in response to an odorant stimulus, providing a general assessment of olfactory sensitivity.[9][17]

Protocol:

  • Insect Preparation:

    • Anesthetize the insect by chilling it on ice.

    • Excise one antenna at its base using micro-scissors.

    • Mount the excised antenna onto a forked electrode holder using conductive gel, ensuring good contact at both the base and the distal end of the antenna.[1]

    • Alternatively, for a whole-insect preparation, immobilize the insect in a pipette tip or with wax, with the head and antennae exposed.[12] Insert a reference electrode into the head or an eye, and a recording electrode over the tip of the antenna.[12][18]

  • Odorant Delivery:

    • Prepare serial dilutions of this compound in a high-purity solvent (e.g., paraffin oil or hexane).

    • Apply a known volume (e.g., 10 µL) of the diluted odorant onto a filter paper strip and insert it into a Pasteur pipette.

    • Deliver a continuous stream of purified, humidified air over the antennal preparation through a main delivery tube.

    • Inject a puff of air from the odorant-containing pipette into the main air stream for a defined duration (e.g., 0.5 seconds) to deliver the stimulus.

  • Data Acquisition and Analysis:

    • Record the voltage difference between the two electrodes using a high-impedance amplifier.

    • The peak amplitude of the negative voltage deflection following the stimulus is measured as the EAG response (in millivolts, mV).

    • Normalize responses by subtracting the response to a solvent blank and/or expressing it as a percentage of the response to a standard reference compound (e.g., 1-hexanol).

Single-Sensillum Recording (SSR)

SSR is an extracellular electrophysiological technique that measures the action potentials (spikes) from individual OSNs within a single sensillum, offering high resolution of neuronal specificity and sensitivity.[2][19][20]

Protocol:

  • Insect Preparation:

    • Immobilize the insect in a pipette tip or on a slide with wax or double-sided tape, ensuring one antenna is stable and accessible.[3]

    • Place the preparation under a high-magnification microscope with micromanipulators.

    • Insert a sharp reference electrode (e.g., tungsten or glass) into the insect's eye.[2][19]

    • Carefully advance a sharpened recording electrode to pierce the cuticle of a single targeted sensillum. Successful insertion is often indicated by a stable baseline of spontaneous neuronal firing.[2]

  • Odorant Delivery:

    • The odorant delivery system is similar to that used for EAG.

  • Data Acquisition and Analysis:

    • Record the electrical activity from the recording electrode. Action potentials from different neurons within the same sensillum can often be distinguished by their varying spike amplitudes.[2][19]

    • Quantify the response by counting the number of spikes in a defined time window after the stimulus and subtracting the baseline firing rate. The response is expressed in spikes per second (Hz).

    • Generate dose-response curves by plotting the firing rate against a range of odorant concentrations.

Behavioral Assays (Olfactometer)

Olfactometers are used to assess the behavioral response (attraction or repulsion) of an insect to a volatile compound in a controlled environment.[21][22]

Protocol (Y-Tube Olfactometer):

  • Apparatus Setup:

    • A Y-tube olfactometer consists of a glass or plastic tube with a single entry arm that bifurcates into two choice arms.[22]

    • Connect each choice arm to a separate air source, with the air being purified and humidified.

    • Introduce the test odorant (e.g., on filter paper) into the airflow of one arm (the "treatment" arm) and a solvent control into the other (the "control" arm).

  • Experimental Procedure:

    • Release a single insect at the downwind end of the entry arm.

    • Allow the insect a set amount of time to make a choice (e.g., 5-10 minutes).

    • A choice is recorded when the insect walks a certain distance into one of the choice arms.

    • Test a sufficient number of insects (e.g., 50-100) to allow for statistical analysis.

  • Data Analysis:

    • Calculate the percentage of insects choosing the treatment arm versus the control arm.

    • Use a chi-square test or a binomial test to determine if the observed distribution is significantly different from a 50:50 distribution (no preference).

    • A significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repulsion.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the olfactory response of an insect to a novel compound like this compound.

Experimental Workflow for Insect Olfactory Response cluster_prep Preparation cluster_screening Screening & Identification cluster_characterization Detailed Characterization cluster_analysis Analysis & Conclusion Chem_Prep Chemical Preparation (Dilutions of this compound) EAG Electroantennography (EAG) (Gross Antennal Response) Chem_Prep->EAG Insect_Prep Insect Rearing & Acclimatization Insect_Prep->EAG GC_EAD Gas Chromatography-EAD (Identify Active Components) EAG->GC_EAD Positive Hit SSR Single-Sensillum Recording (SSR) (Identify Specific Neurons) EAG->SSR Behavior Behavioral Assays (Olfactometer - Attraction/Repulsion) EAG->Behavior Positive Hit GC_EAD->SSR Active Peak SSR->Behavior Identified Neurons Data_Analysis Data Analysis (Dose-Response Curves, Statistics) SSR->Data_Analysis Behavior->Data_Analysis Conclusion Conclusion on Semiochemical Role Data_Analysis->Conclusion

Workflow for Investigating Insect Olfactory Responses.

Conclusion and Future Directions

The study of insect olfactory responses to ketones is a vibrant field with significant implications for pest management and our understanding of chemical ecology. While this compound remains an understudied compound, the established methodologies and extensive data available for its analogs, 4-methyl-3-heptanone and 2-heptanone, provide a clear path forward for its investigation.

Future research should prioritize:

  • Screening of this compound across a diverse range of insect species using EAG to identify any potential olfactory activity.

  • Behavioral assays to determine if the compound elicits attraction, repulsion, or other behavioral modifications.

  • Identification of the specific olfactory receptors that may detect this compound through SSR and molecular techniques.

By applying the protocols and frameworks outlined in this guide, researchers can effectively elucidate the role, if any, of this compound in the intricate world of insect chemical communication.

References

In-Depth Technical Guide: Toxicological and Safety Profile of 4-Methyl-2-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for 4-Methyl-2-heptanone (CAS No. 6137-06-0) is limited in publicly available literature. The following information is substantially based on data from structurally similar compounds, primarily 4-methyl-2-pentanone (also known as Methyl Isobutyl Ketone or MIBK, CAS No. 108-10-1) and 2-heptanone (CAS No. 110-43-0). This read-across approach is a common practice in toxicological assessment for data-poor chemicals. All data derived from analogue substances are clearly indicated.

Executive Summary

This compound is a flammable liquid classified as a skin and eye irritant.[1][2] Due to the scarcity of direct toxicological data, this guide provides a comprehensive safety profile based on read-across from the structural analogues 4-methyl-2-pentanone and 2-heptanone. These analogues exhibit low to moderate acute toxicity via oral, dermal, and inhalation routes. They are not considered to be skin sensitizers and are not genotoxic. Repeated exposure to high concentrations may lead to organ-specific effects, and No Observed Adverse Effect Levels (NOAELs) have been established. This document summarizes the available quantitative data, outlines experimental methodologies based on standardized OECD guidelines, and presents visual workflows and a putative metabolic pathway.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 6137-06-0[1]
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Appearance Colorless transparent liquid[3]
Boiling Point 159.93 °C (estimated)[4]
Flash Point 44.60 °C (estimated)[4]
Water Solubility 1371 mg/L @ 25 °C (estimated)[4]
logP (o/w) 2.350 (estimated)[4]

Toxicological Data (Quantitative Summary)

The following tables summarize the available quantitative toxicological data for the structural analogues of this compound.

Table 3.1: Acute Toxicity
Substance (Analogue)TestSpeciesRouteValueReference
4-Methyl-2-pentanoneLD₅₀RatOral2080 mg/kg[3][5][6][7][8]
LD₅₀Guinea pigOral1600 mg/kg[5]
LD₅₀MouseOral2671 mg/kg[5]
LD₅₀RabbitDermal>3000 - 20001 mg/kg[5][7][8]
LC₅₀RatInhalation>8.2 - 19.7 mg/L (4h)[7][8]
2-HeptanoneLD₅₀RatOral1600 - 1670 mg/kg[9][10][11]
LD₅₀MouseOral730 mg/kg[10][12]
LD₅₀RabbitDermal12600 µL/kg[10]
LD₅₀RatDermal>5000 mg/kg[9]
LC₅₀RatInhalation>16.7 mg/L (4h)[9][13]
LCLoRatInhalation4000 ppm (4h)[14]
Table 3.2: Irritation and Sensitization
Substance (Analogue)TestSpeciesResultReference
4-Methyl-2-pentanoneSkin Irritation (OECD 404)RabbitNot irritating to slightly irritating[6][7]
Eye Irritation (OECD 405)RabbitIrritating effect[6][7]
Skin Sensitization-No sensitizing effects known[7]
2-HeptanoneSkin Irritation (OECD 404)RabbitMild skin irritation[13]
Eye Irritation (OECD 405)RabbitMild eye irritation[13]
Skin Sensitization (Human Maximization Test)HumanNo sensitization observed at 4%[15]
Table 3.3: Repeated Dose Toxicity
Substance (Analogue)Test DurationSpeciesRouteNOAELReference
2-Heptanone13 weeksRatOral (gavage)20 mg/kg/day[16]
up to 10 monthsRat, MonkeyInhalation1239 mg/kg/day (calculated)[16]
Table 3.4: Genotoxicity
Substance (Analogue)TestSystemResultReference
4-Methyl-2-pentanoneAmes Test (OECD 471)S. typhimuriumNegative[17]
In vivo Micronucleus (OECD 474)MouseNot clastogenic[17]
2-HeptanoneAmes Test (OECD 471)S. typhimuriumNegative[16][17]
In vitro Chromosome Aberration (OECD 473)Chinese Hamster Ovary cellsNon-clastogenic[16]

Experimental Protocols

Detailed experimental protocols for the toxicological studies of the analogue substances are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (based on OECD 401)

The test substance is administered in a single dose by gavage to fasted rodents. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly. A post-mortem gross necropsy is performed on all animals. The LD₅₀ is calculated if sufficient mortality occurs.

Skin Irritation/Corrosion (based on OECD 404)

A single dose of the test substance is applied to a small area of the skin of an albino rabbit.[18][19] The exposure duration is typically 4 hours.[18][19] Skin reactions, such as erythema and edema, are evaluated and scored at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[18]

Eye Irritation/Corrosion (based on OECD 405)

A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[20] Ocular reactions, including effects on the cornea, iris, and conjunctivae, are observed and scored at 1, 24, 48, and 72 hours after application.[21][20] The reversibility of the effects is also assessed.[21]

Skin Sensitization - Local Lymph Node Assay (LLNA; based on OECD 429)

The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day 5, a radiolabeled thymidine is injected intravenously. The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation. A stimulation index (SI) of three or greater is considered a positive response.

Repeated Dose 28-Day Oral Toxicity Study (based on OECD 407)

The test substance is administered daily by gavage or in the diet/drinking water to rodents for 28 days.[1][22][23][24][25] Several dose groups and a control group are used.[1][22] Observations include clinical signs, body weight, food/water consumption, hematology, clinical biochemistry, and urinalysis. At the end of the study, a full necropsy and histopathological examination of organs are performed to determine the NOAEL.[1][22]

Bacterial Reverse Mutation Test (Ames Test; based on OECD 471)

Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix).[16] The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.

In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD 474)

The test substance is administered to mice, typically twice, 24 hours apart. Bone marrow is collected at appropriate times after the last administration, and immature erythrocytes are analyzed for the presence of micronuclei. An increase in the frequency of micronucleated polychromatic erythrocytes indicates clastogenic or aneugenic potential.

Diagrams and Visualizations

Experimental Workflow: In Vivo Skin Irritation Test (OECD 404)```dot

G cluster_prep Preparation cluster_application Application cluster_exposure Exposure cluster_observation Observation & Scoring Animal_Selection Select healthy young adult albino rabbits Animal_Prep Clip fur from dorsal area Animal_Selection->Animal_Prep Test_Substance_Prep Prepare 0.5g or 0.5mL of this compound Application Apply test substance to a ~6 cm² area of skin Test_Substance_Prep->Application Animal_Prep->Application Patching Cover with gauze patch and semi-occlusive dressing Application->Patching Exposure 4-hour exposure period Patching->Exposure Removal Remove patch and wash skin Exposure->Removal Scoring Score for erythema and edema at 1, 24, 48, 72 hours Removal->Scoring Final_Obs Observe for reversibility up to 14 days Scoring->Final_Obs

Caption: Workflow for the Ames test based on OECD Guideline 471.

Putative Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Parent This compound Hydroxylation ω-1 Hydroxylation (Cytochrome P450) Parent->Hydroxylation CYP450 Alcohol 4-Methyl-2-heptan-6-ol Hydroxylation->Alcohol Oxidation Oxidation Alcohol->Oxidation Conjugation Glucuronidation / Sulfation Alcohol->Conjugation Diketone 4-Methylheptane-2,6-dione Oxidation->Diketone Excretion Excretion (Urine) Conjugation->Excretion

Caption: A putative metabolic pathway for this compound based on known ketone metabolism.

Signaling Pathways

There is currently no specific information available in the public domain regarding the signaling pathways directly affected by this compound or its close structural analogues at non-toxic concentrations. At high concentrations, as a solvent, it may non-specifically disrupt cell membrane integrity and function, which could secondarily affect numerous signaling pathways. Further research is required to elucidate any specific molecular targets or pathways.

Conclusion

The toxicological profile of this compound, largely inferred from data on its structural analogues, indicates that it is a flammable liquid with skin and eye irritating properties. The acute toxicity is low to moderate, and it is not considered a skin sensitizer or a genotoxic agent. A NOAEL for repeated oral exposure has been identified for the analogue 2-heptanone. Due to the significant data gaps for this compound itself, any handling and exposure should be managed with caution, adhering to the safety precautions for flammable and irritant chemicals. Further studies are warranted to establish a definitive toxicological profile for this specific substance.

References

The Enigmatic Role of 4-Methyl-2-heptanone in Chemical Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-heptanone, a volatile organic compound found in a variety of natural sources, presents an intriguing case study in the field of chemical ecology. While its isomers, 4-methyl-3-heptanone and 2-heptanone, are well-documented as potent insect alarm pheromones, the specific semiochemical function of this compound remains largely uncharacterized. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound. It delves into the established roles of its isomers to offer a comparative framework, explores its occurrence in various ecological contexts, and furnishes detailed experimental protocols to facilitate future research into its potential as a pheromone, allomone, kairomone, or other signaling molecule. This document aims to be a foundational resource for researchers seeking to elucidate the chemical ecology of this understudied ketone.

Introduction: The Isomer Context

The chemical communication of insects is a complex language of volatile and non-volatile compounds. Among these, ketones play a crucial role, particularly as alarm pheromones. While direct evidence for this compound's function is scarce, the well-established roles of its structural isomers provide a critical starting point for investigation.

4-Methyl-3-heptanone is a well-known alarm pheromone in numerous ant species, particularly within the genera Atta and Pogonomyrmex. It is typically released from the mandibular glands and elicits a range of behaviors from attraction at low concentrations to alarm and aggression at higher concentrations.

2-Heptanone also functions as an alarm pheromone in various insects, including honeybees and certain ant species. Its biological activity often complements or synergizes with other semiochemicals.

The structural similarity of this compound to these potent signaling molecules suggests a potential for similar bioactivity, warranting further investigation.

Occurrence of this compound in Nature

While its role as a primary pheromone is not established, this compound has been identified as a volatile component in various natural sources, hinting at potential ecological significance.

  • Plant Volatiles: It has been reported as a constituent of the aroma profile of some plants, such as tomatoes (Solanum lycopersicum)[1]. Plant volatiles play a critical role in mediating interactions with herbivores, pollinators, and natural enemies. The presence of this compound in these blends could influence insect behavior, acting as an attractant or repellent.

  • Microbial Volatiles: Certain bacteria have been shown to produce a variety of volatile organic compounds (VOCs), including methyl ketones. These microbial VOCs can influence the behavior and physiology of insects and plants in their vicinity.

  • Vertebrate Scent Marks: Ketones, including 4-heptanone and 2-heptanone, have been identified in the urine scent marks of wolverines, suggesting a role in mammalian chemical communication[2]. While this compound was not specifically identified, the presence of related ketones in vertebrate semiochemistry is noteworthy.

Quantitative Data

Specific quantitative data on the behavioral or physiological effects of this compound in a chemical ecology context are largely absent from the scientific literature. To provide a framework for future research, the following table summarizes quantitative data for its well-studied isomer, 4-methyl-3-heptanone, which can serve as a benchmark for designing dose-response experiments.

CompoundTarget OrganismConcentrationBehavioral ResponseReference
4-Methyl-3-heptanone Atta texana (Leaf-cutter ant)5.7 x 10⁻¹³ g/cm³Detection and Attraction[3]
5.7 x 10⁻¹² g/cm³Alarm[3]
2-Heptanone Atta texana (Leaf-cutter ant)~1000x higher than 4-methyl-3-heptanone for similar alarm responseAlarm[3]

Experimental Protocols

To facilitate the investigation of this compound's role in chemical ecology, this section provides detailed methodologies for key experiments. These protocols are adapted from established methods for studying insect pheromones and other semiochemicals.

Chemical Synthesis of this compound

The availability of pure, and potentially chiral, this compound is crucial for bioassays. Asymmetric synthesis methods, such as the SAMP-/RAMP-hydrazone method, can be adapted to produce specific enantiomers, which is often critical for biological activity[4]. A general synthetic approach is outlined below.

General Two-Step Synthesis:

  • Grignard Reaction: Preparation of 4-methyl-2-heptanol via a Grignard reaction between an appropriate propyl magnesium halide and isobutyraldehyde.

  • Oxidation: Subsequent oxidation of the secondary alcohol to the corresponding ketone, this compound, using an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

A detailed protocol for the synthesis of the related 2-methyl-4-heptanone is available and can be adapted.

Behavioral Bioassays

Behavioral bioassays are essential to determine if a compound elicits a behavioral response in an organism.

4.2.1. Y-Tube Olfactometer Assay

This assay is used to test for attraction or repellency.

  • Apparatus: A Y-shaped glass tube with a central arm and two side arms.

  • Procedure:

    • A controlled airflow is passed through both arms of the Y-tube.

    • The test substance (this compound dissolved in a solvent) is applied to a filter paper and placed in one arm (treatment arm).

    • A filter paper with the solvent alone is placed in the other arm (control arm).

    • An individual insect is released at the base of the central arm.

    • The insect's choice of arm and the time spent in each arm are recorded.

    • The apparatus is cleaned thoroughly between trials, and the positions of the treatment and control arms are switched to avoid positional bias.

4.2.2. Arena Bioassay

This assay assesses a wider range of behaviors such as aggregation, alarm, and locomotion.

  • Apparatus: A circular or rectangular arena.

  • Procedure:

    • A group of insects is introduced into the arena and allowed to acclimatize.

    • A filter paper treated with this compound is introduced into the center or a specific quadrant of the arena.

    • The behavior of the insects (e.g., movement towards or away from the source, antennation, aggression, freezing) is recorded and quantified using video tracking software.

    • Control experiments are performed with a solvent-treated filter paper.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique to identify which compounds in a complex mixture are detected by an insect's antenna.

  • Principle: The effluent from a gas chromatograph is split, with one part going to a standard detector (e.g., Flame Ionization Detector - FID) and the other part passing over an excised insect antenna. The electrical response of the antenna (the electroantennogram, or EAG) is recorded simultaneously with the GC trace.

  • Procedure:

    • Sample Preparation: Volatiles from the source of interest (e.g., headspace of a plant, solvent extract of an insect gland) are collected.

    • GC Separation: The sample is injected into a GC for separation of its components.

    • EAD Recording: An antenna is carefully excised from the insect and mounted between two electrodes. The GC effluent is directed over the antenna.

    • Data Analysis: Peaks in the GC-FID chromatogram that correspond in time to a significant depolarization of the antenna (an EAG response) indicate that the insect can detect that specific compound.

Signaling Pathways and Experimental Workflows

Due to the lack of specific data for this compound, the following diagrams illustrate generalized pathways and workflows relevant to the study of insect olfaction and pheromone identification.

experimental_workflow cluster_collection Sample Collection & Extraction cluster_analysis Chemical Analysis cluster_bioassay Electrophysiology & Behavior cluster_synthesis Confirmation A Insect Gland Dissection or Headspace Volatile Collection B Solvent Extraction or SPME A->B Extraction C Gas Chromatography- Mass Spectrometry (GC-MS) B->C Analysis E Gas Chromatography- Electroantennography (GC-EAD) B->E Screening D Compound Identification C->D Identification G Chemical Synthesis of Identified Compound D->G Target for Synthesis E->D F Behavioral Bioassays (Y-tube, Arena) E->F Guide Bioassays H Bioassay with Synthetic Compound F->H G->H Testing

Figure 1: Generalized workflow for the identification of insect semiochemicals.

olfactory_signaling cluster_transduction Signal Transduction Cascade Odorant Odorant Molecule (e.g., this compound) OR Odorant Receptor (OR) + Orco Co-receptor Odorant->OR Binding G_protein G-protein OR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opening Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Figure 2: A simplified, canonical insect olfactory signaling pathway.

Future Directions and Conclusion

The chemical ecology of this compound is a nascent field of study. The information presented in this guide highlights a significant knowledge gap and underscores the need for foundational research. Key future directions should include:

  • Systematic Screening: Performing GC-EAD and behavioral bioassays with this compound on a wide range of insect species, particularly those known to use related ketones for communication.

  • Chiral Synthesis and Bioassays: Synthesizing the (R)- and (S)-enantiomers of this compound and testing their biological activity separately, as stereochemistry is often crucial for pheromone perception.

  • Identification in Natural Sources: Conducting detailed chemical analyses of volatile emissions from plants, microbes, and insects to identify new instances of this compound and its ecological context.

  • Receptor Identification: Utilizing techniques such as in-situ hybridization and heterologous expression systems to identify the specific olfactory receptors that may detect this compound.

References

Physical properties including boiling point and density of 4-Methyl-2-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Methyl-2-heptanone

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for the handling and characterization of this compound.

Physical Properties of this compound

This compound, also known as methyl isoamyl ketone, is a colorless liquid organic compound. It is a ketone that is used as a solvent and in various chemical syntheses. An accurate understanding of its physical properties is crucial for its application in scientific research and industrial processes.

Quantitative Data Summary

The physical properties of this compound have been determined and are summarized in the table below for easy reference and comparison.

Physical PropertyValueUnitsReference
Boiling Point159.9°C at 760 mmHg
Density0.811g/cm³
Molecular FormulaC₈H₁₆O-[1]
Molecular Weight128.21 g/mol [1][2]
Melting Point-32.24°C

Experimental Protocols

The determination of the physical properties of a chemical compound such as this compound requires precise and standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.[3] Several methods can be employed for its determination, including distillation and the Thiele tube method.[4]

1. Distillation Method:

A simple distillation is a common and effective method for determining the boiling point of a pure liquid.[5]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle or sand bath) are required.

  • Procedure:

    • A sample of this compound (at least 5 mL) is placed in the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[4]

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.[5]

    • The liquid is heated to its boiling point.

    • As the vapor condenses and collects in the receiving flask, the temperature is monitored. The constant temperature at which the liquid distills is recorded as the boiling point.[5]

    • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

2. Thiele Tube Method:

This micro-method is advantageous when only a small amount of the substance is available.[4]

  • Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, a rubber band or wire to attach the test tube to the thermometer, and a heating source.

  • Procedure:

    • A small amount of this compound is placed in the small test tube.

    • The capillary tube is placed inside the test tube with its open end down.

    • The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling liquid (such as mineral oil).

    • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heating is stopped, and the liquid is allowed to cool.

    • The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[4]

Density Determination

Density is an intensive physical property defined as the mass of a substance per unit volume.[6]

1. Direct Measurement:

  • Apparatus: A balance and a graduated cylinder or a pycnometer (for higher accuracy).

  • Procedure:

    • The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using a balance.[6]

    • A known volume of this compound is added to the graduated cylinder or the pycnometer is filled to its calibrated volume.

    • The mass of the container with the liquid is measured.

    • The mass of the liquid is determined by subtracting the mass of the empty container.

    • The density is calculated by dividing the mass of the liquid by its volume.[6] The temperature at which the measurement is taken should be recorded as density is temperature-dependent.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical compound like this compound.

G cluster_0 Physical Property Determination Workflow A Obtain Pure Sample of This compound B Boiling Point Determination A->B C Density Determination A->C D Distillation Method B->D E Thiele Tube Method B->E F Direct Measurement (Pycnometer/Graduated Cylinder) C->F G Record Data and Compare with Literature D->G E->G F->G

Workflow for Physical Property Determination

References

Methodological & Application

Application Note: Efficient Synthesis of 4-Methyl-2-heptanone via Oxidation of 2-Methyl-4-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the synthesis of 4-methyl-2-heptanone, a valuable ketone intermediate, through the oxidation of the corresponding secondary alcohol, 2-methyl-4-heptanol. Two robust and widely applicable oxidation methods are presented: Pyridinium Chlorochromate (PCC) oxidation and Jones oxidation. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering reliable procedures for achieving high yields and purity.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[1][2] this compound is a ketone with applications as a chemical intermediate and is structurally related to compounds of interest in pheromone research.[3][4] The precursor, 2-methyl-4-heptanol, is a commercially available secondary alcohol.[5] This document details two common and effective methods for its oxidation: the use of Pyridinium Chlorochromate (PCC) for a selective, milder oxidation, and the Jones oxidation for a rapid and high-yielding, albeit less mild, alternative.[6][7]

Materials and Characterization

A summary of the physical and chemical properties of the reactant and the final product is provided below for easy reference during the experimental process.

Table 1: Physicochemical Properties of Reactant and Product

Property2-Methyl-4-heptanol (Reactant)This compound (Product)
CAS Number 21570-35-4[8]6137-06-0[9]
Molecular Formula C₈H₁₈O[8]C₈H₁₆O[9]
Molecular Weight 130.23 g/mol [8]128.21 g/mol [9][10]
Boiling Point 164 °C at 760 mmHg[8]156-157 °C at 745 mmHg[3]
Density 0.810 - 0.819 g/mL[8]~0.81 g/mL (implied from similar ketones)
Refractive Index 1.420 - 1.424[8]1.416[3]
Appearance Colorless liquid[8]Clear liquid[3]

Experimental Protocols

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent that efficiently converts secondary alcohols to ketones with minimal risk of over-oxidation.[6][11][12][13] The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).[14]

Materials:

  • 2-Methyl-4-heptanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Silica gel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Setup: In a fume hood, add 1.5 equivalents of PCC to a round-bottom flask containing anhydrous DCM (approx. 5-10 mL per gram of alcohol). Begin stirring the resulting suspension.

  • Reaction: Dissolve 1.0 equivalent of 2-methyl-4-heptanol in a small amount of anhydrous DCM. Add the alcohol solution dropwise to the stirring PCC suspension at room temperature.[14]

  • Monitoring: The reaction mixture will turn dark and thick. Allow the reaction to stir at room temperature for 1-2 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel to filter out the chromium byproducts. Wash the silica plug thoroughly with additional diethyl ether.

  • Isolation: Combine the organic filtrates and remove the solvent using a rotary evaporator. The resulting crude oil is the desired ketone.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Jones Oxidation

The Jones oxidation utilizes chromic acid, prepared in situ from chromium trioxide and sulfuric acid in acetone.[7][15] It is a powerful and rapid method for oxidizing secondary alcohols.[7][16]

Materials:

  • 2-Methyl-4-heptanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol (for quenching)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, stir bar, and dropping funnel

  • Ice bath

Procedure:

  • Prepare Jones Reagent: In a fume hood and with extreme caution, dissolve chromium trioxide in water. Slowly add concentrated sulfuric acid while cooling in an ice bath. The resulting solution is the Jones Reagent (a solution of H₂CrO₄).

  • Setup: Dissolve 1.0 equivalent of 2-methyl-4-heptanol in acetone in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath to control the temperature.

  • Reaction: Slowly add the prepared Jones Reagent dropwise from a dropping funnel to the stirred alcohol solution. The reaction is exothermic.[7] Maintain the temperature between 0-10 °C. A color change from orange/red to green indicates the reduction of Cr(VI) to Cr(III) and the oxidation of the alcohol.[15][17]

  • Quenching: Once the starting material is consumed (as monitored by TLC), quench any excess oxidant by adding isopropyl alcohol dropwise until the orange color no longer persists and the solution remains green.

  • Workup: Remove the acetone using a rotary evaporator. Add water to the residue and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the product by distillation or column chromatography as needed.

Visualized Workflows and Relationships

The following diagrams illustrate the overall experimental process and the specific chemical transformation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification Reactant 2-Methyl-4-heptanol in Solvent Mix Combine and Stir (1-2h, RT or 0°C) Reactant->Mix Reagent Oxidizing Reagent (PCC or Jones) Reagent->Mix Quench Quench (if needed) Mix->Quench Filter Filter / Extract Quench->Filter Dry Dry Organic Layer Filter->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Column Chromatography or Distillation Evaporate->Purify Product Pure this compound Purify->Product

Caption: General experimental workflow for the oxidation of an alcohol.

ReactionScheme cluster_main Start 2-Methyl-4-heptanol Product This compound Start->Product  Oxidizing Agent  (e.g., PCC, Jones Reagent) Reagent [O]

Caption: Chemical transformation from a secondary alcohol to a ketone.

References

Application Notes and Protocols for the Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone using the SAMP-/RAMP-Hydrazone Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The SAMP-/RAMP-hydrazone method is a powerful and widely utilized strategy for the asymmetric α-alkylation of aldehydes and ketones. This method, developed by Dieter Enders and his group, employs the chiral auxiliaries (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to achieve high levels of stereocontrol. This application note provides a detailed protocol for the synthesis of (S)-(+)-4-Methyl-3-heptanone, the principal alarm pheromone of the leaf-cutting ant Atta texana, which is significantly more active than its enantiomer.[1] The three-step synthesis involves the formation of a SAMP-hydrazone from 3-pentanone, subsequent diastereoselective α-alkylation with propyl iodide, and finally, oxidative cleavage to yield the desired chiral ketone with high enantiomeric excess.

Data Presentation

The following table summarizes the quantitative data for the multi-step synthesis of (S)-(+)-4-Methyl-3-heptanone.

StepProductReagentsYield (%)Enantiomeric Excess (ee %) / Diastereomeric Excess (de %)
1. Hydrazone Formation3-Pentanone SAMP hydrazone3-Pentanone, SAMP87-
2. α-Alkylation(S)-(+)-4-Methyl-3-heptanone SAMP hydrazoneLDA, Propyl iodide90 (crude)≥97 (de)
3. Oxidative Cleavage (Ozonolysis)(S)-(+)-4-Methyl-3-heptanoneOzone (O₃)56-58 (overall)97-98 (ee)

Experimental Protocols

Materials and Methods

  • (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP): Commercially available or can be synthesized from (S)-proline.

  • 3-Pentanone: Commercially available.

  • Diisopropylamine: Dry, distilled from calcium hydride.

  • Butyllithium (BuLi): 1.6 M solution in hexane.

  • Propyl iodide: Commercially available.

  • Anhydrous Ether (Et₂O): Distilled from sodium/benzophenone ketyl.

  • Dichloromethane (CH₂Cl₂): Dry, distilled from P₄O₁₀.

  • Argon and Nitrogen gas: High purity.

  • Ozone (O₃): Generated from an ozonizer. Caution: Ozone is highly toxic and potentially explosive. All operations involving ozone must be conducted in a well-ventilated fume hood behind a safety shield by trained personnel.[1]

Step 1: Synthesis of 3-Pentanone SAMP hydrazone [1]

  • To a 50-mL flask equipped with a condenser, gas inlet, and magnetic stir bar, add 3.9 g (30 mmol) of SAMP and 3.79 mL (36 mmol) of 3-pentanone.

  • Heat the mixture at 60°C under an argon atmosphere overnight.

  • After cooling, dilute the crude product with 200 mL of ether and transfer to a separatory funnel.

  • Wash the ether solution with 30 mL of water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the residue by short-path distillation to yield 3-Pentanone SAMP hydrazone as a colorless oil.

Step 2: Asymmetric α-Alkylation [1]

  • Set up a flame-dried 250-mL flask with a rubber septum and magnetic stir bar under an argon atmosphere.

  • Cool the flask to 0°C and add 110 mL of dry ether and 2.97 mL (21 mmol) of dry diisopropylamine.

  • Add 13.1 mL of 1.6 M butyllithium in hexane (21 mmol) dropwise to form lithium diisopropylamide (LDA). Stir for 10 minutes at 0°C.

  • Add a solution of 3.96 g (20 mmol) of 3-Pentanone SAMP hydrazone in 10 mL of ether to the LDA solution over 5 minutes at 0°C.

  • Continue stirring at 0°C for 4 hours, during which the lithiated hydrazone will precipitate.

  • Cool the mixture to -110°C using a pentane/liquid nitrogen bath and maintain this temperature for 15 minutes.

  • Add 2.15 mL (22 mmol) of propyl iodide dropwise.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Pour the reaction mixture into a separatory funnel containing 300 mL of ether and 50 mL of water.

  • Separate the layers and extract the aqueous layer twice with 25 mL of ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the crude alkylated hydrazone.

Step 3: Oxidative Cleavage by Ozonolysis [1]

  • Dissolve the crude alkylated hydrazone (4.3 g, 18 mmol) in 50 mL of dry dichloromethane in a 100-mL Schlenk tube under a nitrogen atmosphere.

  • Cool the solution to -78°C using an acetone/dry ice bath.

  • Bubble dry ozone through the solution until a persistent green-blue color is observed (approximately 4 hours).

  • Allow the mixture to warm to room temperature while bubbling nitrogen through the solution to remove excess ozone.

  • Remove the solvent by distillation at atmospheric pressure (bath temperature 60°C).

  • Transfer the residue to a microdistillation apparatus and purify by distillation to afford (S)-(+)-4-Methyl-3-heptanone as a colorless liquid.

Visualizations

Asymmetric_Synthesis_Workflow Start Start Materials: 3-Pentanone & SAMP Step1 Step 1: Hydrazone Formation (60°C, Argon, overnight) Start->Step1 Hydrazone 3-Pentanone SAMP Hydrazone Step1->Hydrazone Step2 Step 2: α-Alkylation 1. LDA, Ether, 0°C 2. Propyl Iodide, -110°C to RT Hydrazone->Step2 Alkylated_Hydrazone Alkylated SAMP Hydrazone Step2->Alkylated_Hydrazone Step3 Step 3: Oxidative Cleavage (Ozone, CH₂Cl₂, -78°C) Alkylated_Hydrazone->Step3 Product (S)-(+)-4-Methyl-3-heptanone Step3->Product End Final Product Product->End

Caption: Workflow for the asymmetric synthesis of (S)-(+)-4-Methyl-3-heptanone.

Reaction_Pathway Reactants 3-Pentanone SAMP Hydrazone_Formation Hydrazone Formation Reactants->Hydrazone_Formation SAMP_Hydrazone SAMP Hydrazone Hydrazone_Formation->SAMP_Hydrazone Alkylation 1. Deprotonation (LDA) 2. Alkylation (Propyl Iodide) SAMP_Hydrazone->Alkylation Alkylated_SAMP_Hydrazone Alkylated SAMP Hydrazone Alkylation->Alkylated_SAMP_Hydrazone Cleavage Oxidative Cleavage (Ozonolysis) Alkylated_SAMP_Hydrazone->Cleavage Final_Product (S)-(+)-4-Methyl-3-heptanone Cleavage->Final_Product

Caption: Key steps in the SAMP-hydrazone mediated synthesis.

References

Application Note: Quantitative Analysis of 4-Methyl-2-heptanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 4-Methyl-2-heptanone, a volatile organic compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and biomedical research. The described method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for the separation, identification, and quantification of this analyte. This document outlines the necessary instrumentation, reagents, sample preparation procedures, and data analysis steps to ensure accurate and reproducible results.

Introduction

This compound (C8H16O) is a ketone that may be present in complex matrices.[1][2][3][4][5] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of volatile and semi-volatile compounds like this compound.[6][7][8] The gas chromatograph separates the analyte from other components in a sample based on its boiling point and interaction with the stationary phase of the column. Subsequently, the mass spectrometer fragments the eluted compound, producing a unique mass spectrum that allows for definitive identification and quantification. This application note presents a standardized protocol for the analysis of this compound by GC-MS.

Data Presentation

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

ParameterValueSource/Justification
AnalyteThis compound-
Molecular FormulaC8H16O[1][2][3][4][5]
Molecular Weight128.21 g/mol [1][2][9]
CAS Number6137-06-0[1][2][3][4][5][9]
Kovats Retention Index (Semi-standard non-polar column)936.4, 943, 949[9]
Kovats Retention Index (Standard polar column)1206, 1213, 1224[9]
Quantifier Ion (m/z)43[9]
Qualifier Ion 1 (m/z)58[9]
Qualifier Ion 2 (m/z)71Based on common fragmentation patterns for ketones.
Qualifier Ion 3 (m/z)113[M-CH3]+ fragment.

Experimental Protocols

Reagents and Materials
  • Solvents: High-purity (≥99.5%) n-hexane, methanol, and dichloromethane.[6]

  • Standards: this compound (≥98% purity), internal standard (e.g., 2-methyl-3-heptanone or a suitable deuterated analog).

  • Reagents: Anhydrous sodium sulfate.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

  • Pipettes and Syringes: Calibrated micropipettes and gas-tight syringes.

Standard and Sample Preparation

2.1. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with n-hexane.

  • Internal Standard (IS) Solution (10 µg/mL): Prepare a stock solution of the internal standard in methanol and dilute to the working concentration with n-hexane.

2.2. Sample Preparation (Liquid Samples)

For aqueous samples, a liquid-liquid extraction (LLE) is recommended.[6] For volatile analysis from solid or liquid matrices, headspace sampling can also be employed.[7]

  • Extraction: To 1 mL of the liquid sample in a centrifuge tube, add 1 mL of n-hexane.

  • Internal Standard Spiking: Add a known amount of the internal standard working solution to the sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (n-hexane) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

  • Transfer: Transfer the dried extract into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A system equipped with a split/splitless injector and a mass selective detector.

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is recommended.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Injector Temperature: 250°C.[8]

  • Injection Volume: 1 µL.[8]

  • Injection Mode: Splitless.[8]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).[8]

    • Electron Energy: 70 eV.[8]

    • Ion Source Temperature: 230°C.[8]

    • Quadrupole Temperature: 150°C.[8]

    • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis using the ions listed in the data table.

Data Analysis

  • Qualitative Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of a pure standard. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[1][9]

  • Quantitative Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating the peak area ratio from the calibration curve.

Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound A Sample Collection B Sample Preparation (e.g., Liquid-Liquid Extraction) A->B C Internal Standard Spiking B->C D GC Injection C->D E GC Separation (DB-5ms column) D->E F MS Detection (EI, Full Scan/SIM) E->F G Data Acquisition F->G H Data Processing (Peak Integration, Calibration) G->H I Quantification & Reporting H->I

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for the Quantification of 4-Methyl-2-heptanone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-heptanone is a volatile organic compound (VOC) that has been identified in various biological and environmental samples. Its presence and concentration in biological matrices such as urine, blood, and tissues can be indicative of metabolic processes, environmental exposure, or disease states. Accurate quantification of this compound is crucial for understanding its physiological relevance and potential as a biomarker. These application notes provide detailed protocols for the sensitive and selective quantification of this compound in biological samples using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

Currently, there is limited published data on the absolute concentrations of this compound in human biological samples. However, data for structurally similar ketones can provide a valuable reference for expected concentration ranges. The following table summarizes quantitative data for related volatile ketones found in human urine from healthy volunteers.

CompoundBiological MatrixConcentration Range (nmol L⁻¹)Median Concentration (nmol L⁻¹)Analytical MethodReference
4-Methyl-2-pentanoneUrineNot ReportedNot Reported (detected in 18 of 19 samples)HS-SPME-GC-SRI-TOF-MS[1]
2-HeptanoneUrineNot Reported167HS-SPME-GC-SRI-TOF-MS[1]
4-HeptanoneUrine905 - 74001600HS-GC-MS[1][2]
2-PentanoneUrineNot Reported294HS-SPME-GC-SRI-TOF-MS[1]
2-ButanoneUrineNot Reported292HS-SPME-GC-SRI-TOF-MS[1]
AcetoneUrineNot Reported11600HS-SPME-GC-SRI-TOF-MS[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by HS-SPME-GC-MS

This protocol is adapted from established methods for volatile ketones in urine and provides a robust framework for the quantification of this compound.[1][2]

1. Sample Preparation and Collection:

  • Collect mid-stream urine samples in sterile containers.

  • For immediate analysis, store samples at 4°C. For long-term storage, aliquot and store at -80°C.

  • Prior to analysis, thaw frozen samples completely at room temperature.

  • Centrifuge samples at 2000 x g for 10 minutes to remove particulate matter.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Pipette 1 mL of the urine supernatant into a 10 mL headspace vial.

  • Add 0.3 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Add an appropriate internal standard (e.g., 4-methyl-2-pentanol or a deuterated analog of this compound) to each sample, quality control, and calibration standard.

  • Immediately seal the vial with a PTFE/silicone septum.

  • Incubate the vial at 60°C for 15 minutes with agitation (250 rpm) to allow for equilibration between the sample and the headspace.

  • Expose a conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector:

    • Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column:

    • Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • Carrier Gas:

    • Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Acquire data in both full scan mode (m/z 40-300) for identification and selected ion monitoring (SIM) mode for quantification.

    • SIM ions for this compound (quantifier and qualifiers): To be determined by analyzing a pure standard. Likely ions would include the molecular ion and characteristic fragment ions.

4. Calibration and Quantification:

  • Prepare calibration standards by spiking a matrix-matched solution (e.g., synthetic urine or a pooled urine sample) with known concentrations of this compound.

  • Process the calibration standards using the same HS-SPME-GC-MS procedure as the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound in Blood Plasma/Serum by HS-SPME-GC-MS

This protocol is a general method for the analysis of volatile compounds in serum and can be adapted for this compound.[3]

1. Sample Preparation and Collection:

  • Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma) or no anticoagulant (for serum).

  • To obtain plasma, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.

  • To obtain serum, allow the blood to clot at room temperature for 30-60 minutes, followed by centrifugation at 1,000-2,000 x g for 15 minutes at 4°C.

  • Carefully transfer the plasma or serum to a clean tube. For long-term storage, store at -80°C.

2. Protein Precipitation and Extraction:

  • In a microcentrifuge tube, mix 100 µL of plasma or serum with 200 µL of ice-cold methanol to precipitate proteins.[3]

  • Vortex the mixture for 30 seconds.[3]

  • Allow the mixture to stand at room temperature for 15 minutes.[3]

  • Centrifuge at 12,500 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Transfer the clear supernatant to a new tube.

3. Headspace Solid-Phase Microextraction (HS-SPME):

  • Follow the HS-SPME procedure as described in Protocol 1, using the protein-free supernatant as the sample.

4. GC-MS Analysis:

  • Follow the GC-MS parameters as described in Protocol 1.

5. Calibration and Quantification:

  • Prepare calibration standards by spiking a matrix-matched solution (e.g., a pooled plasma/serum sample from which endogenous this compound has been removed or is at a known low level) with known concentrations of this compound.

  • Follow the same sample preparation and analysis procedure for the calibration standards.

  • Construct a calibration curve and quantify the unknown samples as described in Protocol 1.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Sample Processing Sample Processing Biological Sample->Sample Processing Urine: Centrifugation Plasma/Serum: Protein Precipitation Fortification Fortification Sample Processing->Fortification Addition of Internal Standard HS-SPME HS-SPME Fortification->HS-SPME Transfer to Headspace Vial GC-MS Analysis GC-MS Analysis HS-SPME->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Workflow for quantifying this compound.

putative_metabolic_pathway Putative Metabolic Pathway of this compound This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation CYP450 Enzymes Hydroxy-4-methyl-2-heptanone Hydroxy-4-methyl-2-heptanone Hydroxylation->Hydroxy-4-methyl-2-heptanone Oxidation Oxidation 4-Methyl-2,x-heptanedione 4-Methyl-2,x-heptanedione Oxidation->4-Methyl-2,x-heptanedione Hydroxy-4-methyl-2-heptanone->Oxidation Dehydrogenases Further Metabolism Further Metabolism 4-Methyl-2,x-heptanedione->Further Metabolism e.g., Cleavage

Caption: Hypothetical metabolism of this compound.

References

Application Note: Solid-Phase Microextraction (SPME) for Volatile Collection of 4-Methyl-2-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the collection and analysis of the volatile organic compound (VOC) 4-methyl-2-heptanone using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This compound is a ketone that can be a significant biomarker or flavor component in various matrices. SPME offers a solvent-free, sensitive, and efficient method for its extraction and pre-concentration. This guide outlines the optimal SPME parameters, including fiber selection, extraction time and temperature, and provides a comprehensive protocol for quantitative analysis.

Introduction

Solid-phase microextraction (SPME) is a widely adopted sample preparation technique that integrates sampling, extraction, and concentration of analytes in a single step.[1] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds from a variety of sample matrices, including solids, liquids, and gases. The technique relies on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica fiber.[1] For volatile compounds like this compound, headspace SPME (HS-SPME) is the preferred method, as it minimizes matrix effects by exposing the fiber to the vapor phase above the sample.[2] This approach is crucial in complex matrices such as food, environmental, and biological samples. The subsequent analysis by GC-MS allows for the sensitive and selective determination of the target analyte.

Key Experimental Parameters and Optimization

The efficiency of SPME is dependent on several factors that must be optimized to achieve the desired sensitivity and reproducibility. These parameters include the choice of fiber coating, extraction temperature and time, and sample conditions.

SPME Fiber Selection

The choice of SPME fiber coating is critical as it determines the selectivity and efficiency of the extraction. For a broad range of volatile and semi-volatile compounds, including ketones like this compound, a mixed-phase fiber is generally recommended. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a versatile choice, capable of adsorbing a wide array of analytes with varying polarities and molecular weights.[3][4][5] The DVB/CAR/PDMS fiber has demonstrated superior performance in the extraction of diverse volatile profiles.[3][6]

Table 1: Comparison of Common SPME Fibers for Volatile Compound Analysis

Fiber CoatingPrimary ApplicationPolaritySuitability for Ketones
100 µm Polydimethylsiloxane (PDMS)Volatiles (MW 60-275)Non-polarModerate
85 µm Polyacrylate (PA)Polar semi-volatiles (MW 80-300)PolarGood
65 µm PDMS/Divinylbenzene (PDMS/DVB)Volatiles, amines, nitro-aromatics (MW 50-300)BipolarGood
75 µm Carboxen/PDMSGases and low molecular weight compounds (MW 30-225)BipolarGood for highly volatile ketones
50/30 µm DVB/CAR/PDMS Flavor compounds, volatiles, and semi-volatiles (C3-C20) Bipolar Excellent (Recommended)
Extraction Temperature and Time

Extraction temperature and time are interdependent parameters that significantly influence the partitioning of analytes into the headspace and subsequent adsorption onto the SPME fiber. An increase in temperature generally leads to a higher vapor pressure of the analyte, facilitating its transfer to the headspace.[7] However, excessively high temperatures can negatively impact the partitioning of the analyte onto the fiber. The optimal extraction temperature for many volatile ketones is typically in the range of 40°C to 70°C.[4][5]

Extraction time should be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample headspace and the fiber. While longer extraction times can increase the amount of analyte extracted, they can also lead to competitive adsorption if other volatile compounds are present at high concentrations.[1] Optimized extraction times often fall between 20 and 60 minutes.[3][4][5]

Experimental Workflow

The general workflow for the analysis of this compound using HS-SPME-GC-MS is depicted below.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Sample containing This compound Vial Transfer to Headspace Vial Sample->Vial ISTD Add Internal Standard Vial->ISTD Salt Add Salt (optional) ISTD->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibration (e.g., 15 min @ 60°C) Seal->Equilibrate Expose Expose SPME Fiber (e.g., 30 min @ 60°C) Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.

Detailed Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol is a general guideline and may require further optimization based on the specific sample matrix and instrumentation.

Materials and Reagents
  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (Supelco or equivalent)

  • SPME Holder: Manual or for autosampler

  • Headspace Vials: 20 mL, amber glass with magnetic screw caps and PTFE/silicone septa

  • Internal Standard (ISTD): 2-Methyl-3-heptanone or other suitable non-interfering ketone

  • Sodium Chloride (NaCl): Analytical grade (for salting-out effect, optional)

  • Sample Matrix: e.g., water, buffer, food homogenate, biological fluid

  • This compound Standard: For calibration curve

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD)

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column

  • Carrier Gas: Helium (99.999% purity)

Sample Preparation
  • Place a precisely weighed or measured amount of the sample (e.g., 5 g or 5 mL) into a 20 mL headspace vial.

  • Spike the sample with an appropriate amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL solution of 2-methyl-3-heptanone).[8][9]

  • (Optional) Add a saturating amount of NaCl to the sample to enhance the release of volatile compounds into the headspace.

  • Immediately seal the vial with the screw cap.

HS-SPME Procedure
  • Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions (typically at 270°C for 30-60 min). Recondition the fiber for a shorter period (e.g., 5-10 min at 250°C) between analyses.

  • Equilibration: Place the sealed vial in a heating block or water bath set to the optimized equilibration temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.[8][9]

  • Extraction: Insert the SPME needle through the vial septum and expose the fiber to the headspace above the sample for the optimized extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.[8][9]

  • Retraction: After extraction, retract the fiber back into the needle and immediately transfer it to the GC injector.

GC-MS Analysis
  • Desorption: Insert the SPME needle into the GC inlet, which is held at a temperature of 250°C, and expose the fiber to desorb the analytes for a specified time (e.g., 2-4 minutes) in splitless mode.[5][10]

  • Chromatographic Separation: Utilize a suitable GC oven temperature program to separate the analytes. A typical program is:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: Increase to 150°C at 5°C/minute

    • Ramp 2: Increase to 250°C at 15°C/minute, hold for 5 minutes

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode (70 eV). Acquire data in full scan mode (e.g., m/z 40-300) for identification and in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Quantitative Data and Performance

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound in the same matrix as the samples. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration.

Table 2: Optimized HS-SPME-GC-MS Parameters for this compound Analysis

ParameterOptimized ValueReference/Justification
SPME Fiber 50/30 µm DVB/CAR/PDMSBroad applicability for volatiles and ketones.[3][4][5]
Sample Volume 5 mL (in 20 mL vial)Standard practice for HS-SPME.
Equilibration Temp. 60 °CEnhances analyte partitioning into the headspace.[4]
Equilibration Time 15 minAllows for thermal equilibrium of the sample.[8][9]
Extraction Temp. 60 °CConsistent with equilibration temperature.[4]
Extraction Time 30 minSufficient for near-equilibrium extraction.[8][9]
Agitation 250 rpmImproves mass transfer.
Desorption Temp. 250 °CEnsures complete desorption of the analyte.[5][10]
Desorption Time 3 minAdequate for quantitative transfer to the GC column.
GC Inlet Mode SplitlessMaximizes sensitivity for trace analysis.

Table 3: Typical Performance Characteristics for Ketone Analysis by HS-SPME-GC-MS

ParameterTypical Value
Linear Range 0.1 - 100 µg/L
Limit of Detection (LOD) 0.01 - 0.5 µg/L
Limit of Quantification (LOQ) 0.03 - 1.5 µg/L
Precision (RSD%) < 10%
Accuracy (Recovery %) 90 - 110%
Note: These are representative values for ketones and may vary depending on the matrix and instrumentation.

Logical Relationship Diagram

The following diagram illustrates the logical relationships in optimizing the HS-SPME method for this compound.

Optimization_Logic cluster_analyte Analyte Properties cluster_parameters SPME Parameters cluster_outcome Desired Outcome Analyte This compound (Ketone, Volatile) Fiber Fiber Coating (e.g., DVB/CAR/PDMS) Analyte->Fiber influences selection Temp Extraction Temperature Analyte->Temp determines volatility Time Extraction Time Analyte->Time affects equilibrium Matrix Matrix Effects (Salt, pH) Analyte->Matrix impacts partitioning Outcome Optimized Method: High Sensitivity, Reproducibility, Accuracy Fiber->Outcome Temp->Outcome Time->Outcome Matrix->Outcome

Caption: Logical flow for SPME method optimization for a target analyte.

Conclusion

This application note provides a comprehensive guide for the volatile collection of this compound using HS-SPME-GC-MS. By selecting the appropriate DVB/CAR/PDMS fiber and optimizing key parameters such as extraction temperature and time, this method offers a robust, sensitive, and solvent-free approach for the quantitative analysis of this important ketone. The detailed protocol serves as a valuable resource for researchers and scientists in various fields, including flavor chemistry, environmental analysis, and biomedical research.

References

Application Notes and Protocols: Ketones in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the use of select methylheptanone isomers and related ketones in flavor and fragrance applications.

Foreword

These application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the use of specific ketones in flavor and fragrance chemistry. While the initial topic of interest was 4-Methyl-2-heptanone, extensive research has revealed that this specific isomer is not recommended for use in flavor and fragrance applications.[1] Therefore, this document focuses on commercially significant and sensorially relevant isomers and related ketones, namely 2-Heptanone , 2-Methyl-4-heptanone , and 4-Methyl-2-pentanone . This document provides in-depth information on their organoleptic properties, natural occurrence, applications, and relevant experimental protocols.

Compound Overview

This compound (CAS: 6137-06-0)

Synonyms: 2-Heptanone, 4-methyl-

Despite being found in nature, literature and supplier information explicitly state that this compound is not recommended for flavor or fragrance use.[1] Its primary relevance is in other areas of chemical research.

Isomers of Interest in Flavor & Fragrance

In contrast to this compound, several of its isomers are widely used as flavor and fragrance agents. These compounds contribute a range of fruity, cheesy, and green notes to consumer products.

  • 2-Heptanone (Methyl Amyl Ketone, MAK) (CAS: 110-43-0): A colorless liquid with a characteristic banana-like, fruity odor.[2] It is a versatile ingredient used in both flavor and fragrance applications.[3][4]

  • 2-Methyl-4-heptanone (CAS: 626-33-5): Also known as Isobutyl propyl ketone, this compound is noted for its role in flavor and fragrance formulations, contributing specific aromatic profiles.[5] It has been detected in foods such as chicken and pork.[6][7]

  • 4-Methyl-2-pentanone (Methyl Isobutyl Ketone, MIBK) (CAS: 108-10-1): This compound has a green, herbal, and fruity aroma with subtle dairy nuances.[8] It is found naturally in a variety of fruits and foods, including citrus and coffee.[8]

Organoleptic Properties and Applications

The sensory characteristics of these ketones are pivotal to their application in the flavor and fragrance industry.

Flavor Profile & Applications

These ketones are utilized to build and enhance a variety of flavor profiles, particularly in dairy and fruit applications.

CompoundFEMA NumberFlavor DescriptionTypical Applications
2-Heptanone 2544Cheesy, fruity, banana, coconut, herbaceous, waxy, green.[3][9][10]Cheese (especially blue cheese), butter, banana, coconut, cream, rum, whisky, nut, and various fruit flavors.[4][9][10][11]
2-Methyl-4-heptanone N/AContributes to specific aromatic profiles.Flavor and fragrance formulations.[5]
4-Methyl-2-pentanone 2731Green, herbal, fruity with subtle dairy nuances.[8]Rum, cheese, and fruit-based flavors.[12]
Fragrance Profile & Applications

In perfumery, these ketones add unique fruity and green notes to fragrance compositions.

CompoundOdor DescriptionFragrance Applications
2-Heptanone Fruity, spicy, banana-like, sweet, herbal, coconut, woody.[3][9][10]Blends well with other ketones. Used in hops, mulberry, chypre, and quince fragrances. Also a good fortifier for lavender.[9][10]
2-Methyl-4-heptanone Contributes to specific aromatic profiles.Used as an intermediate and solvent in fragrance formulations.[5]
4-Methyl-2-pentanone Green, herbal, fruity.[8]Used to create nature-identical scents.[8]

Natural Occurrence

Many of these ketones are found naturally in a variety of foods and plants, which often inspires their use as nature-identical flavoring and fragrance ingredients.

CompoundNatural Sources
2-Heptanone Beer, white bread, butter, various cheeses (a key component of Gorgonzola aroma), potato chips.[2]
2-Methyl-4-heptanone Plectranthus glabratus, anatidaes (ducks, geese, swans), chickens, domestic pigs.[6][7][13]
4-Methyl-2-pentanone Citrus fruits, coffee, hops, papaya, beer, eggs, plums, cooked beef, roasted peanuts.[8]
6-Methyl-2-heptanone Beef, buckwheat, cascarilla bark oil, chicken, clover, guinea hen, peas, tea, wine.[14]

Experimental Protocols

Synthesis of Flavor Ketones

The synthesis of ketones for flavor and fragrance applications can be achieved through various methods in organic chemistry. A general one-pot synthesis via alkylation-decarboxylation is described below, which can be adapted for specific ketones.

Objective: To synthesize a flavoring ketone (e.g., a methylheptanone isomer) via alkylation of a β-ketoester followed by decarboxylation.

Materials:

  • A β-ketoester (e.g., ethyl acetoacetate)

  • An appropriate alkyl halide (e.g., a bromobutane isomer)

  • A solid acid catalyst (e.g., Amberlyst-15)

  • Anhydrous solvent (e.g., toluene)

  • Sodium ethoxide

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Alkylation:

    • In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.

    • Slowly add the β-ketoester to the solution while stirring.

    • After the formation of the enolate, add the alkyl halide dropwise.

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Decarboxylation:

    • To the crude product from the alkylation step, add a solution of hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours to facilitate decarboxylation.

    • Monitor the reaction for the cessation of CO2 evolution.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent to obtain the crude ketone.

    • Purify the ketone by fractional distillation.

Expected Outcome: A purified ketone with the desired structure, confirmed by GC-MS and NMR analysis.

A greener approach using a solid acid catalyst for both alkylation and decarboxylation in a one-pot synthesis has also been reported and can be adapted.[15]

Quality Control and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of volatile compounds like ketones in flavor and fragrance mixtures.

Objective: To identify and quantify a target ketone in a sample matrix (e.g., a food product or a fragrance oil).

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • Sample containing the ketone of interest

  • Internal standard (e.g., an isotopically labeled version of the analyte or a compound with similar chemical properties)

  • Derivatization agent (optional, e.g., 2,4-dinitrophenylhydrazine (2,4-DNPH) for improved detection of carbonyl compounds).[16][17]

  • Solvents for extraction and dilution (e.g., dichloromethane, hexane)

Procedure:

  • Sample Preparation:

    • Homogenize the sample.

    • Perform a solvent extraction or a headspace solid-phase microextraction (SPME) to isolate the volatile compounds.

    • Spike the sample with a known concentration of the internal standard.

    • (Optional) Derivatize the extract with 2,4-DNPH to form hydrazones, which can enhance chromatographic separation and detection.[16][17]

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Run a temperature program to separate the compounds based on their boiling points and column affinity. A typical program might start at 40°C and ramp up to 250°C.

    • The mass spectrometer will ionize the eluted compounds and separate the ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.

  • Data Analysis:

    • Identify the target ketone by comparing its retention time and mass spectrum with that of a known standard.

    • Quantify the ketone by comparing the peak area of the analyte to that of the internal standard.

Visualizations

Experimental Workflow for Ketone Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample Sample Acquisition Homogenization Homogenization Sample->Homogenization Extraction Extraction (LLE or SPME) Homogenization->Extraction Derivatization Derivatization (optional, e.g., with 2,4-DNPH) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing GCMS->DataProcessing Identification Compound Identification DataProcessing->Identification Quantification Quantification DataProcessing->Quantification

Caption: Workflow for the analysis of ketones in a sample matrix.

Logical Relationship in Flavor Creation

flavor_creation cluster_concept Concept cluster_components Key Components cluster_formulation Formulation cluster_product Final Product Concept Flavor Profile (e.g., 'Ripe Banana') Ketone 2-Heptanone (Fruity, Banana Note) Concept->Ketone Ester Isoamyl Acetate (Primary Banana Note) Concept->Ester Other Supporting Molecules (e.g., vanillin for creaminess) Concept->Other Blending Blending & Evaluation Ketone->Blending Ester->Blending Other->Blending FinalFlavor Finished Banana Flavor Blending->FinalFlavor

Caption: Logical steps in creating a banana flavor using 2-Heptanone.

Regulatory and Safety Considerations

Flavor and fragrance ingredients are subject to regulations to ensure consumer safety. Key regulatory bodies include the U.S. Food and Drug Administration (FDA) and the International Fragrance Association (IFRA).

  • FDA: 2-Heptanone is listed by the FDA as a "food additive permitted for direct addition to food for human consumption" (21 CFR 172.515).[2]

  • IFRA: The IFRA sets standards for the safe use of fragrance ingredients, including prohibitions, restrictions, and specifications.[18][19] Manufacturers must adhere to these guidelines.

  • Safety Data Sheets (SDS): Always consult the SDS for any chemical, including these ketones, for detailed information on handling, storage, and potential hazards.

The regulatory landscape for fragrances is continuously evolving, with updates to allergen labeling and substance restrictions.[20][21] It is crucial for professionals in the field to stay informed about the latest regulations.

Conclusion

While this compound is not used in the flavor and fragrance industry, its isomers, particularly 2-Heptanone, 2-Methyl-4-heptanone, and 4-Methyl-2-pentanone, are valuable ingredients. Their distinct fruity, cheesy, and green notes contribute significantly to the sensory profiles of a wide range of food and consumer products. A thorough understanding of their properties, synthesis, and analysis is essential for their effective and safe application.

References

Application Notes and Protocols for Ketalization of 2-Heptanone in Controlled Release Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ketalization of carbonyl compounds, such as 2-heptanone, represents a versatile and highly effective strategy for the development of controlled release systems. This approach leverages the inherent pH sensitivity of the ketal linkage, which remains stable at physiological pH (around 7.4) but undergoes hydrolysis under acidic conditions. This characteristic is particularly advantageous for targeted drug delivery to acidic microenvironments, such as those found in tumor tissues, endosomes, and lysosomes.

2-Heptanone, a generally recognized as safe (GRAS) compound, can be reversibly converted to a non-volatile ketal by reacting it with a biocompatible diol. This process temporarily masks the volatility and reactivity of the 2-heptanone, allowing for its incorporation into various formulations. The subsequent release of 2-heptanone, or an active pharmaceutical ingredient (API) linked via a 2-heptanone ketal, is triggered by the lower pH of the target environment. This application note provides detailed protocols for the synthesis of 2-heptanone ketals and the characterization of their pH-responsive release profiles.

Key Applications

  • Prodrug Design: Ketal-based linkers derived from 2-heptanone can be used to conjugate drugs containing hydroxyl groups, creating prodrugs that release the active agent in response to acidic stimuli.[1]

  • Controlled Fragrance Release: The volatile nature of 2-heptanone makes its ketal derivatives suitable for applications in cosmetics and other consumer products where a prolonged and triggered release of fragrance is desired.

  • Pest Management: Ketalization can extend the efficacy of 2-heptanone as a repellent, for instance, in protecting honey bees from parasitic mites, by providing a sustained release profile.[2]

Experimental Protocols

General Acid-Catalyzed Ketalization of 2-Heptanone

This protocol describes a general method for the synthesis of 2-heptanone ketals using a biocompatible diol and an acid catalyst.

Materials:

  • 2-Heptanone

  • Biocompatible diol (e.g., glycerol, 1,2-propanediol, polyethylene glycol)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), hydrochloric acid)[3]

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-heptanone (1 equivalent) and the biocompatible diol (1.2 equivalents) in the anhydrous solvent.

  • Add the acid catalyst (0.01-0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-heptanone ketal.

Synthesis of 2-Heptanone-Glycerol Ketal (Glyc-Ket)

This protocol is adapted from a study on the controlled release of 2-heptanone for mite repellency.[2]

Materials:

  • 2-Heptanone

  • Glycerol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Combine 2-heptanone, glycerol, and a catalytic amount of p-TsOH in toluene in a round-bottom flask.

  • Attach a Dean-Stark apparatus and a condenser to the flask.

  • Heat the mixture to reflux, allowing for the azeotropic removal of water.

  • Continue the reaction until no more water is collected in the Dean-Stark trap.

  • Follow the general work-up procedure described in section 3.1 to isolate and purify the Glyc-Ket.

pH-Dependent Hydrolysis Study of 2-Heptanone Ketals

This protocol outlines a method to evaluate the rate of 2-heptanone release from its ketal derivatives at different pH values.

Materials:

  • 2-Heptanone ketal

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.0

  • High-performance liquid chromatography (HPLC) or GC-MS system

  • Incubator or water bath

Procedure:

  • Prepare stock solutions of the 2-heptanone ketal in a suitable organic solvent (e.g., acetonitrile).

  • Prepare buffered solutions (pH 7.4 and pH 5.0) containing a known concentration of the 2-heptanone ketal.

  • Incubate the solutions at 37°C.

  • At predetermined time intervals, withdraw aliquots from each solution.

  • Analyze the aliquots by HPLC or GC-MS to quantify the amount of 2-heptanone released and the remaining ketal.

  • Plot the cumulative release of 2-heptanone as a function of time for each pH.

Data Presentation

The following tables summarize representative quantitative data for the ketalization of 2-heptanone and the hydrolysis of the resulting ketals.

Table 1: Synthesis of 2-Heptanone Ketals

DiolCatalystReaction Time (h)Yield (%)Reference
Glycerolp-TsOH1285[2]
1,2-PropanediolHCl892Fictional
Polyvinyl AlcoholHCl2478[2]

Note: The yield for 1,2-Propanediol is a representative value for illustrative purposes.

Table 2: pH-Dependent Hydrolysis of 2-Heptanone Ketals

KetalpHHalf-life (t1/2) (h)Reference
Glyc-Ket5.010Fictional
Glyc-Ket7.4>200Fictional
PVAl-Ket3.523 days (release duration)[2]
PVAl-Ket2.0-2.5pH-dependent deketalization[2]

Note: The half-life values for Glyc-Ket are illustrative, based on the principle of acid-catalyzed hydrolysis.

Table 3: Controlled Release of a Model Drug (Ibuprofen) via a 2-Heptanone Ketal Linker

Time (h)Cumulative Release at pH 5.0 (%)Cumulative Release at pH 7.4 (%)
115< 2
645< 5
1270< 8
2495< 10

Note: This data is hypothetical and for illustrative purposes to demonstrate the pH-dependent release profile.

Visualizations

experimental_workflow Experimental Workflow for 2-Heptanone Ketal Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Reactants (2-Heptanone, Diol) C Reaction Mixture A->C B Solvent + Catalyst (e.g., Toluene, p-TsOH) B->C D Reflux & Stir (4-24h) C->D E Neutralization D->E F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I Pure Ketal H->I J Characterization (NMR, GC-MS) I->J

Caption: Workflow for the synthesis and purification of 2-heptanone ketals.

hydrolysis_pathway pH-Triggered Hydrolysis of 2-Heptanone Ketal Ketal 2-Heptanone Ketal (Stable at pH 7.4) Protonation Protonation of Ketal Oxygen Ketal->Protonation Acidic Conditions (e.g., pH 5.0) Intermediate Carbocation Intermediate Protonation->Intermediate Cleavage Release Release of 2-Heptanone & Diol Intermediate->Release Reaction with Water

Caption: Mechanism of acid-catalyzed hydrolysis for controlled release.

References

Application Note: Synthesis of 2-Heptanone via Aldol Cross-Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Heptanone, also known as methyl amyl ketone (MAK), is a colorless liquid with a characteristic fruity, banana-like odor.[1][2] It serves as a versatile solvent for resins and polymers and is utilized as a food additive permitted for direct addition to food for human consumption.[1][3] Furthermore, 2-heptanone is a naturally occurring compound found in some cheeses and is excreted by honey bees as an anesthetic to stun pests.[1]

Industrially, a cost-effective and scalable synthesis of 2-heptanone is achieved through the aldol cross-condensation of acetone with butyraldehyde (butanal).[3] This method, a variant of the Claisen-Schmidt condensation, involves the reaction of a ketone with an aldehyde.[4][5] The process typically proceeds in three main stages: a base-catalyzed aldol condensation to form a β-hydroxyketone, followed by dehydration to an α,β-unsaturated ketone, and finally, catalytic hydrogenation to yield the saturated target compound, 2-heptanone.[3] This application note provides a detailed protocol for this synthesis, outlining the reaction conditions, purification methods, and expected outcomes.

Overall Reaction Scheme

The synthesis proceeds through a three-step sequence:

  • Aldol Condensation: Acetone reacts with butyraldehyde in the presence of a base catalyst to form 4-hydroxy-2-heptanone.

  • Dehydration: The intermediate, 4-hydroxy-2-heptanone, eliminates a molecule of water to yield 3-hepten-2-one.

  • Hydrogenation: The carbon-carbon double bond of 3-hepten-2-one is reduced to give the final product, 2-heptanone.

Chemical equation showing the reaction of Acetone and Butyraldehyde to form 2-Heptanone via 4-hydroxy-2-heptanone and 3-hepten-2-one intermediates.

Experimental Protocols

This protocol is based on the method described by Li, Y. et al. in patent CN104478683A.[3]

Materials and Reagents:

  • Acetone (ACS grade, water content <10%)

  • Butyraldehyde (≥99%)

  • Solid base catalyst (e.g., strong basic ion exchange resin, or oxides/hydroxides of alkali/alkaline-earth metals)

  • Hydrogenation catalyst (e.g., 5% Palladium on Carbon, Pd/C)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) for inerting

  • Standard laboratory glassware

  • Distillation apparatus

Equipment:

  • Fixed-bed reactor or a stirred tank reactor (autoclave) suitable for high-pressure reactions

  • Mechanical stirrer

  • Heating and cooling system

  • Pressure gauge

  • Separatory funnel

  • Rotary evaporator

Protocol 1: Two-Stage Synthesis of 2-Heptanone

Step 1: Aldol Cross-Condensation

  • Reactor Setup: Prepare a fixed-bed reactor packed with a solid base catalyst.

  • Reactant Preparation: Prepare a feed mixture of acetone and butyraldehyde. A high molar excess of acetone is recommended to minimize the self-condensation of butyraldehyde. The mass ratio of acetone to butyraldehyde can range from 1:1 to 50:1.[3]

  • Reaction Execution:

    • Maintain the reactor temperature between 0°C and 60°C.[3]

    • Set the reaction pressure between 0 and 1 MPa.[3]

    • Pump the reactant mixture through the fixed-bed reactor. The weight hourly space velocity (WHSV) should be maintained between 0.1 and 30 h⁻¹.

  • Product Collection: Collect the effluent from the reactor, which primarily contains 4-hydroxy-2-heptanone, unreacted starting materials, and by-products such as mesityl oxide and 2-ethyl-3-hydroxy-hexanal.[3]

Step 2: Dehydration and Catalytic Hydrogenation

  • Reactor Setup: Transfer the product mixture from Step 1 into a high-pressure stirred tank reactor (autoclave) containing the Pd/C hydrogenation catalyst (a typical catalyst loading is ~5% by weight of the unsaturated ketone).

  • Inerting: Purge the reactor with nitrogen gas to remove air.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen gas to a pressure between 0.1 and 5 MPa.[3]

    • Heat the mixture to a temperature between 60°C and 250°C and stir vigorously.[3] The dehydration of 4-hydroxy-2-heptanone to 3-hepten-2-one and its subsequent hydrogenation occur in this step.

    • Monitor the reaction progress by measuring hydrogen uptake. The reaction time typically ranges from 1 to 15 hours.[3]

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

Step 3: Work-up and Purification

  • Catalyst Removal: Filter the reaction mixture to remove the solid Pd/C catalyst.

  • Water Separation: Transfer the filtrate to a separatory funnel and separate the aqueous layer.

  • Distillation: Purify the organic layer by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 151°C, which corresponds to 2-heptanone.[1]

Data Presentation

The following table summarizes the key reaction parameters and reported yields for the synthesis of 2-heptanone intermediates.

ParameterAldol CondensationDehydration & HydrogenationYield (%)Reference
Reactants Acetone, Butyraldehyde4-hydroxy-2-heptanone[3]
Catalyst Solid Base (e.g., Ion Exchange Resin)Pd/C[3]
Temperature 0 - 60 °C60 - 250 °C[3]
Pressure 0 - 1 MPa0.1 - 5 MPa (H₂)[3]
Acetone:Butyraldehyde Ratio 1:1 to 50:1 (mass ratio)-[3]
Yield of 3-hepten-2-one --94.48%[3]
Yield of 2-Heptanone (via alternative saponification) --50-60%[6][7]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process for 2-heptanone.

G Workflow for 2-Heptanone Synthesis reactants Reactants (Acetone + Butyraldehyde) reactor_cond Step 1: Aldol Condensation - Fixed-Bed Reactor - Solid Base Catalyst - Temp: 0-60°C reactants->reactor_cond intermediate Intermediate Product (4-hydroxy-2-heptanone) reactor_cond->intermediate byproducts By-products (Mesityl Oxide, etc.) reactor_cond->byproducts reactor_hydro Step 2: Dehydration & Hydrogenation - Autoclave Reactor - Pd/C Catalyst, H₂ - Temp: 60-250°C intermediate->reactor_hydro crude_product Crude Product Mixture reactor_hydro->crude_product filtration Filtration (Remove Pd/C) crude_product->filtration separation Phase Separation (Remove Water) filtration->separation waste Waste Streams (Used Catalyst, Aqueous Layer) filtration->waste distillation Fractional Distillation separation->distillation separation->waste final_product Purified 2-Heptanone distillation->final_product

Caption: Logical workflow for the synthesis of 2-heptanone.

Results and Discussion

The cross-condensation of acetone and butyraldehyde is an efficient method for the industrial production of 2-heptanone.[3] The success of this crossed-aldol reaction relies on the difference in reactivity between the two carbonyl compounds. Aldehydes are generally more electrophilic and reactive than ketones.[8] Furthermore, using a large excess of acetone favors the formation of the desired cross-condensation product by ensuring that the enolate of acetone primarily attacks butyraldehyde, thus suppressing the self-condensation of butyraldehyde.[3]

The initial aldol addition product, 4-hydroxy-2-heptanone, readily undergoes base- or heat-induced dehydration to form the α,β-unsaturated ketone, 3-hepten-2-one. The formation of this conjugated system provides a thermodynamic driving force for the elimination of water.[5] The final hydrogenation step is a standard catalytic reduction of the alkene functional group to yield the saturated ketone.

Potential side reactions include the self-condensation of acetone to form mesityl oxide and the self-condensation of butyraldehyde.[3] Careful control of reaction conditions, particularly temperature and the molar ratio of reactants, is crucial to maximize the yield of the desired product and minimize the formation of by-products. The use of a solid, reusable catalyst simplifies the purification process and reduces acidic or basic waste streams compared to traditional methods using soluble acids or bases.[3]

Conclusion

The aldol cross-condensation reaction provides a robust and scalable pathway for the synthesis of 2-heptanone from inexpensive and readily available starting materials, acetone and butyraldehyde. The multi-step process, involving condensation, dehydration, and hydrogenation, can be streamlined using solid catalysts, which minimizes waste and simplifies product purification. This method is well-suited for industrial applications where high efficiency and cost-effectiveness are required.

References

Application Notes and Protocols for 4-Methyl-2-heptanone: Analytical Standards and Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of analytical standards and reference materials for 4-Methyl-2-heptanone (CAS RN: 6137-06-0). This document is intended to guide researchers in the accurate quantification and identification of this compound in various matrices, which is particularly relevant in fields such as biomarker discovery and drug development. This compound has been identified as a potential volatile organic compound (VOC) biomarker in the exhaled breath and urine of patients with certain types of cancer, making its reliable analysis critical for clinical research.

Analytical Standards and Reference Materials

A variety of analytical standards and reference materials for this compound are commercially available. The selection of an appropriate standard is crucial for the accuracy and reliability of analytical data. Certified Reference Materials (CRMs) are recommended for quantitative analysis as they provide certified property values, uncertainty, and traceability.

Table 1: Commercially Available this compound Analytical Standards

SupplierProduct NumberDescriptionPurityFormat
Sigma-Aldrich6137-06-0This compound95%Liquid
MolportMolPort-004-770-3094-methylheptan-2-one95-97%Liquid
BOC Sciences6137-06-0This compound97.0%Liquid

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile compounds like this compound. High-performance liquid chromatography (HPLC) can also be employed, typically after derivatization. Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the identification and quantification of this compound in complex matrices such as biological fluids and environmental samples.

Protocol: Quantification of this compound in Urine by Headspace GC-MS

This protocol is adapted from a validated method for a similar ketone and is suitable for the analysis of this compound in urine samples.

Sample Preparation Workflow

Sample Preparation Workflow cluster_sample Sample Collection & Preparation cluster_analysis Headspace GC-MS Analysis Urine_Sample 1. Collect Urine Sample Acidification 2. Acidify 1 mL of Urine with 30 µL conc. HCl Urine_Sample->Acidification Vial_Transfer 3. Transfer to 2 mL Headspace Vial Acidification->Vial_Transfer Incubation 4. Incubate at 60°C for 20 min Vial_Transfer->Incubation Injection 5. Inject 1 mL of Headspace into GC-MS Incubation->Injection Data_Acquisition 6. Acquire Data Injection->Data_Acquisition

Caption: Workflow for urine sample preparation for headspace GC-MS analysis.

Instrumentation and Parameters:

Table 2: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250°C
Injection ModeSplitless
Oven ProgramInitial: 40°C (hold 2 min), Ramp: 10°C/min to 200°C, Ramp: 20°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Acquisition ModeFull Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)
SIM Ions (Quantifier/Qualifier)To be determined from the mass spectrum of a pure standard (e.g., m/z 43, 58, 71, 85, 128)

Method Validation Parameters (Illustrative)

A full method validation should be performed according to established guidelines. The following table provides expected performance characteristics for a validated method.

Table 3: Illustrative Method Validation Data for GC-MS Analysis

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
High-Performance Liquid Chromatography (HPLC)

Analysis of ketones by HPLC typically requires a derivatization step to introduce a chromophore for UV detection. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with ketones to form colored hydrazones.

Protocol: HPLC Analysis of this compound after DNPH Derivatization

Derivatization and Analysis Workflow

HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample 1. Sample containing This compound Derivatization 2. React with DNPH solution in acidic conditions Sample->Derivatization Extraction 3. Solid Phase Extraction (SPE) cleanup Derivatization->Extraction Elution 4. Elute with Acetonitrile Extraction->Elution Injection 5. Inject onto HPLC system Elution->Injection Detection 6. UV Detection at 360 nm Injection->Detection

Caption: Workflow for HPLC analysis of this compound via DNPH derivatization.

Instrumentation and Parameters:

Table 4: HPLC Instrumental Parameters

ParameterValue
HPLC System
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile/Water gradient
Gradient60% Acetonitrile to 100% Acetonitrile over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume20 µL
Detector
TypeUV-Vis
Wavelength360 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unequivocal structural confirmation of this compound standards.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum will provide characteristic signals for the different protons in the molecule.

Table 5: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃ (position 1)~2.1singlet3H
CH₂ (position 3)~2.4doublet2H
CH (position 4)~2.2multiplet1H
CH₂ (position 5)~1.3multiplet2H
CH₃ (at position 4)~0.9doublet3H
CH₃ (position 6)~0.9triplet3H

¹³C NMR Spectral Data (Predicted)

The carbon NMR spectrum will show distinct signals for each carbon atom.

Table 6: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
C=O (position 2)~209
CH₃ (position 1)~30
CH₂ (position 3)~52
CH (position 4)~35
CH₂ (position 5)~29
CH₃ (at position 4)~20
CH₃ (position 6)~14
CH₂ (position 7)~23

Application: Biomarker Research

This compound is a volatile organic compound that has been detected in the breath and urine of cancer patients. Its accurate quantification is crucial for its validation as a potential biomarker for early disease detection and monitoring.

Signaling Pathway Context (Illustrative)

The presence of volatile ketones like this compound in cancer patients is often linked to altered metabolic pathways, such as increased lipid peroxidation and oxidative stress within cancer cells.

Biomarker Pathway Cancer_Cell Cancer Cell Oxidative_Stress Increased Oxidative Stress (ROS Production) Cancer_Cell->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation of Polyunsaturated Fatty Acids Oxidative_Stress->Lipid_Peroxidation Alkane_Precursors Formation of Alkane Precursors Lipid_Peroxidation->Alkane_Precursors Metabolism Metabolic Conversion Alkane_Precursors->Metabolism Ketone_Formation This compound Formation Metabolism->Ketone_Formation Excretion Excretion in Breath/Urine Ketone_Formation->Excretion

Caption: Proposed metabolic pathway leading to the formation of ketone biomarkers in cancer.

By utilizing the appropriate analytical standards and following validated protocols, researchers can ensure the quality and reliability of their data, contributing to the advancement of drug development and clinical diagnostics.

Application Notes and Protocols for 4-Methyl-2-heptanone in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-heptanone is a volatile organic compound (VOC) that has been identified in human biological samples, including urine.[1][2] As a member of the ketone class of molecules, it holds potential as a biomarker for monitoring physiological and pathological processes. The analysis of VOCs in metabolomics is a growing field of interest due to the non-invasive nature of sample collection (e.g., breath and urine) and the ability of these compounds to reflect systemic metabolic changes. While research specifically targeting this compound is still emerging, its structural similarity to other ketones that have been linked to metabolic disorders and cancer warrants further investigation.[1]

These application notes provide a framework for the analysis of this compound in a metabolomics context, including a detailed experimental protocol for its quantification in urine, a summary of analytical parameters, and a hypothetical metabolic pathway.

Application Notes

Potential as a Biomarker

Volatile organic compounds are end-products of metabolic processes and their profiles can change in response to disease. Several ketones have been investigated as potential biomarkers. For instance, acetone is a well-known marker for diabetic ketoacidosis, and other ketones have been detected in the urine of cancer patients.[1] The presence and concentration of this compound could potentially be indicative of specific metabolic states, including alterations in fatty acid metabolism or exposure to xenobiotics.

Metabolic Origin

The precise metabolic origin of this compound in humans is not well-established. However, insights can be drawn from related compounds. For example, 4-heptanone has been identified as a product of the beta-oxidation of 2-ethylhexanoic acid, a metabolite of plasticizers. This suggests that this compound could also originate from the metabolism of xenobiotics.

Alternatively, endogenous production is also possible. Branched-chain ketones can be derived from the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[3][4] The catabolism of these amino acids produces branched-chain alpha-keto acids, which can be further metabolized to a variety of compounds, including ketones. A hypothetical pathway for the formation of this compound from the BCAA leucine is presented below.

Hypothetical Metabolic Pathway of this compound

Metabolic Pathway of this compound Leucine Leucine (from diet/protein breakdown) aKIC α-Ketoisocaproate Leucine->aKIC Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl-CoA aKIC->Isovaleryl_CoA BCKDH complex Precursor Hypothetical Precursor (e.g., from gut microbiota or xenobiotic metabolism) aKIC->Precursor Alternative Pathway (Decarboxylation/Oxidation) Metabolites Further Metabolism (e.g., Krebs Cycle) Isovaleryl_CoA->Metabolites Heptanone This compound Precursor->Heptanone

Caption: A hypothetical metabolic pathway for the formation of this compound.

Experimental Protocols

Analysis of this compound in Urine by Headspace Solid-Phase Microextraction (HS-SPME) Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the extraction and quantification of this compound from human urine samples.[5][6][7]

1. Materials and Reagents

  • This compound standard (≥97% purity)

  • Internal standard (e.g., 2-methyl-3-heptanone or d-labeled this compound)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/PDMS)

  • GC-MS system with a suitable capillary column

2. Sample Collection and Preparation

  • Collect first-morning mid-stream urine samples in sterile containers.

  • For short-term storage (up to 24 hours), store samples at 4°C. For long-term storage, aliquot and store at -80°C.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

  • Transfer 5 mL of the supernatant to a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.

  • Spike the sample with the internal standard.

  • Immediately cap the vial tightly.

3. HS-SPME Procedure

  • Place the vial in a heating block or autosampler incubator set to 60°C.

  • Allow the sample to equilibrate for 15 minutes.

  • Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C with agitation.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

4. GC-MS Analysis

  • Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Separate the compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • The oven temperature program should be optimized for the separation of volatile ketones. A typical program is:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

  • Acquire data in full scan mode (m/z 35-350) for qualitative analysis and identification of unknowns.

  • For quantitative analysis, use selected ion monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 43, 58, 71, 113) and the internal standard.

5. Data Analysis and Quantification

  • Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

  • Create a calibration curve by analyzing standard solutions of this compound at different concentrations.

  • Calculate the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

  • Normalize the results to the urinary creatinine concentration to account for variations in urine dilution.

Data Presentation

Table 1: Recommended GC-MS Parameters for Volatile Ketone Analysis

ParameterRecommended Setting
Gas Chromatography (GC)
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane)
Column Dimensions30 m length x 0.25 mm I.D. x 0.25 µm film thickness
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250°C
Injection ModeSplitless (1-minute purge delay)
Oven Temperature Program40°C (hold 2 min), then 5°C/min to 150°C, then 20°C/min to 250°C (hold 5 min)
Mass Spectrometry (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Acquisition ModeFull Scan (m/z 35-350) for identification, Selected Ion Monitoring (SIM) for quantification
Transfer Line Temperature230°C
Ion Source Temperature230°C

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Urine Sample Collection Centrifugation Centrifugation SampleCollection->Centrifugation Aliquoting Aliquoting into Headspace Vial Centrifugation->Aliquoting SaltingOut Addition of NaCl Aliquoting->SaltingOut IS_Spiking Internal Standard Spiking SaltingOut->IS_Spiking HS_SPME HS-SPME Extraction (60°C for 30 min) IS_Spiking->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Peak_Integration Peak Identification and Integration GC_MS->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Normalization Normalization to Creatinine Quantification->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis

Caption: Experimental workflow for the analysis of this compound in urine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-2-heptanone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the prevalent two-step method involving a Grignard reaction followed by oxidation of the intermediate alcohol.

Q1: My Grignard reaction is not initiating. What are the possible causes and solutions?

A1: Failure of Grignard reaction initiation is a common issue. The primary cause is often the presence of moisture or impurities that quench the highly reactive Grignard reagent.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, for instance, by flame-drying under an inert atmosphere (Argon or Nitrogen). All solvents (e.g., diethyl ether, THF) and reagents must be strictly anhydrous.[1]

    • Activate Magnesium: The magnesium turnings may have an oxide layer on the surface that prevents reaction. Activate the magnesium by gently crushing the turnings in a mortar and pestle or by adding a small crystal of iodine or a few drops of methyl iodide to initiate the reaction.[2][3]

    • Check Reagent Purity: The alkyl halide should be pure and dry. Commercially available butanal, for example, can contain significant amounts of water and should be dried before use.[4]

Q2: The yield of my Grignard reaction is low, and I observe significant side products. How can I minimize these?

A2: Low yields in Grignard reactions for this synthesis are often due to side reactions.

  • Common Side Reactions & Solutions:

    • Grignard Coupling (Wurtz-type coupling): The Grignard reagent can couple with the starting alkyl halide. Using a less reactive alkyl chloride instead of a more reactive alkyl bromide can reduce this side reaction.[3][4]

    • Reduction of the Carbonyl: The Grignard reagent can act as a reducing agent on the starting aldehyde. This can be minimized by maintaining a low reaction temperature.

    • Enolization: The Grignard reagent can act as a base and deprotonate the α-proton of the aldehyde, leading to an enolate that will not react further with the Grignard reagent. Dropwise addition of the aldehyde to the Grignard solution at a low temperature can help to mitigate this.[4]

Q3: The oxidation of the secondary alcohol to the ketone is incomplete or results in byproducts. How can I improve this step?

A3: Incomplete oxidation or the formation of byproducts can lower the final yield of this compound.

  • Troubleshooting Oxidation:

    • Choice of Oxidizing Agent: A variety of oxidizing agents can be used. Sodium hypochlorite in acetic acid is a simple and high-yielding method.[3][4] Alternatively, sodium dichromate in sulfuric acid can be employed, yielding the ketone in approximately 86% yield.[3][4]

    • Reaction Temperature: Control the temperature during the addition of the oxidizing agent. For the sodium hypochlorite method, maintaining the temperature between 15-25°C is recommended.[3]

    • Stoichiometry: Ensure the correct molar ratio of the oxidizing agent to the alcohol is used. An excess of the oxidizing agent may be required to drive the reaction to completion, but a large excess can lead to side reactions.

Q4: I am having difficulty purifying the final product, this compound. What purification strategies are recommended?

A4: Purification is crucial to obtain high-purity this compound.

  • Purification Techniques:

    • Distillation: The product can be purified by distillation. The boiling point of this compound is approximately 156-157°C at atmospheric pressure.[2]

    • Column Chromatography: For smaller scale reactions or to remove closely boiling impurities, flash column chromatography on silica gel is an effective method. A hexane/ethyl acetate gradient can be used to elute the product.[1]

    • Workup Procedure: A thorough aqueous workup is essential to remove unreacted reagents and water-soluble byproducts. Washing the organic layer with a sodium hydroxide solution can help remove acidic impurities.[2]

Data Presentation: Yield and Reaction Parameters

The following tables summarize quantitative data from various synthesis methods for this compound and related ketones to provide a comparative overview of expected yields and key reaction parameters.

Table 1: Yields of this compound and Related Ketones

Synthesis StepProductStarting MaterialsReagentsYieldReference
Oxidation2-Methyl-4-heptanone2-Methyl-4-heptanolSodium dichromate/H₂SO₄86%[3][4]
Oxidation2-Methyl-4-heptanone2-Methyl-4-heptanolSodium hypochlorite/Acetic AcidHigh Yield[3][4]
Grignard Reaction4-Methyl-3-heptanolPropanal, 2-bromopentaneMg36%[2]
Oxidation4-Methyl-3-heptanone4-Methyl-3-heptanolDichromate51% (distilled)[2]
Hydrazone Formation3-Pentanone SAMP hydrazone3-Pentanone, SAMP-87%[5]
Alkylation(S)-(+)-4-Methyl-3-heptanone SAMP hydrazone3-Pentanone SAMP hydrazoneLDA, Propyl iodide90% (crude)[5]
Aldol Condensation & Hydrogenation6-Methyl heptanoneIsovaleraldehyde, AcetoneNaOH, Pd/C89.7%[6]

Table 2: Key Experimental Conditions

ReactionKey ParametersValues
Grignard ReactionSolventAnhydrous diethyl ether
InitiatorIodine crystal
Oxidation (Dichromate)TemperatureRoom Temperature
Reaction Time1.5 hours
Oxidation (Hypochlorite)Temperature15-25°C
Reaction Time1.5 hours after addition
Aldol CondensationTemperature120-125°C
CatalystNaOH
HydrogenationCatalystPd/C

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-heptanol via Grignard Reaction

This protocol is adapted from the synthesis of 2-Methyl-4-heptanol, the precursor to 2-Methyl-4-heptanone, which is structurally very similar to this compound.[3]

  • Preparation of Grignard Reagent:

    • Dry all glassware in an oven at 80°C overnight.

    • To a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated magnesium turnings (78 mmol).

    • In the dropping funnel, place a solution of 1-chloro-2-methylpropane (52.0 mmol) in 30 mL of dry diethyl ether.

    • Add a few crystals of iodine to the magnesium.

    • Add the 1-chloro-2-methylpropane solution dropwise to maintain a gentle reflux. The reaction is indicated by a gray/brown color change.

    • After the addition is complete, continue stirring for another 30 minutes.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of butanal (39 mmol) in 20 mL of dry diethyl ether dropwise to the stirred Grignard solution over 30 minutes.

    • After the addition, remove the ice bath and stir the mixture for an additional hour at room temperature.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly add 50 mL of a saturated aqueous ammonium chloride solution.

    • Separate the ether layer and wash it with saturated sodium bicarbonate solution and brine.

    • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether under reduced pressure to obtain the crude 2-methyl-4-heptanol.

Protocol 2: Oxidation of 2-Methyl-4-heptanol to 2-Methyl-4-heptanone

This protocol uses sodium hypochlorite for the oxidation.[3]

  • Reaction Setup:

    • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-methyl-4-heptanol (15.3 mmol) in 10 mL of acetic acid.

    • Place the flask in a cold water bath.

  • Oxidation:

    • Add an aqueous 2.1 M sodium hypochlorite solution (2 equivalents) dropwise over 30 minutes, maintaining the temperature between 15-25°C.

    • After the addition is complete, remove the water bath and continue stirring for 1.5 hours.

  • Workup:

    • Add 25 mL of diethyl ether to the reaction mixture.

    • Wash the organic layer sequentially with water, 1 M sodium hydroxide solution, and brine.

    • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

    • The remaining liquid is crude 2-methyl-4-heptanone, which can be further purified by distillation.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Grignard Synthesis of 4-Methyl-2-heptanol

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dry Solvents & Reagents (Ether, Alkyl Halide, Aldehyde) grignard_formation Form Grignard Reagent (Alkyl Halide + Mg in Ether) reagents->grignard_formation glassware Flame-Dry Glassware glassware->grignard_formation magnesium Activate Magnesium magnesium->grignard_formation aldehyde_addition Add Aldehyde Solution (Dropwise at 0°C) grignard_formation->aldehyde_addition stirring Stir at Room Temperature aldehyde_addition->stirring quench Quench with Sat. NH4Cl stirring->quench extract Extract with Ether quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product product purify->product 4-Methyl-2-heptanol

Caption: Workflow for the synthesis of 4-Methyl-2-heptanol via Grignard reaction.

Diagram 2: Troubleshooting Logic for Low Yield in this compound Synthesis

Troubleshooting_Yield cluster_grignard Grignard Step Issues cluster_oxidation Oxidation Step Issues cluster_solutions_g Solutions for Grignard cluster_solutions_o Solutions for Oxidation start Low Yield of This compound no_initiation Reaction Not Starting start->no_initiation side_products_g Side Products Formed start->side_products_g incomplete_ox Incomplete Oxidation start->incomplete_ox side_products_o Side Products Formed start->side_products_o anhydrous Ensure Anhydrous Conditions no_initiation->anhydrous Check for moisture activate_mg Activate Magnesium no_initiation->activate_mg Check Mg surface low_temp Lower Reaction Temperature side_products_g->low_temp For reduction/coupling slow_addition Slow Aldehyde Addition side_products_g->slow_addition For enolization check_oxidant Check Oxidant Activity/Stoichiometry incomplete_ox->check_oxidant increase_time Increase Reaction Time incomplete_ox->increase_time control_temp Control Reaction Temperature side_products_o->control_temp final_yield final_yield anhydrous->final_yield Improved Yield activate_mg->final_yield low_temp->final_yield slow_addition->final_yield check_oxidant->final_yield control_temp->final_yield increase_time->final_yield

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Overcoming side reactions in aldol condensation for ketone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming side reactions in aldol condensation for ketone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in aldol condensations involving ketones?

A1: The primary side reactions encountered are:

  • Self-condensation: When a ketone with α-hydrogens reacts with itself, leading to a mixture of products. This is particularly problematic in "mixed" or "crossed" aldol reactions where two different carbonyl compounds that can both form enolates are present.[1][2]

  • Multiple Additions (Double Condensation): The initial β-hydroxy ketone product can react further with another molecule of the electrophile if it still possesses an enolizable proton.[1] This can lead to the formation of higher molecular weight byproducts.

  • Uncontrolled Dehydration: The initial aldol addition product, a β-hydroxy ketone, can lose a water molecule to form an α,β-unsaturated ketone (an enone).[3][4][5] While sometimes the desired outcome, uncontrolled or premature dehydration can be a side reaction if the β-hydroxy ketone is the target product.

  • Mixture of Products in Crossed Aldol Reactions: When two different enolizable carbonyl compounds are used, a complex mixture of up to four products can be formed (two self-condensation products and two crossed-aldol products).[1][2][6][7]

Q2: How can I prevent the self-condensation of my ketone starting material?

A2: Several strategies can be employed to minimize self-condensation:

  • Use a Non-Enolizable Electrophile: The most effective method is to use an aldehyde or ketone that lacks α-hydrogens, such as benzaldehyde or formaldehyde.[1][8][9] This prevents it from forming an enolate and undergoing self-condensation.

  • Directed Aldol Reaction: This involves the pre-formation of the desired ketone enolate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[1][10] The electrophile is then added slowly to the pre-formed enolate.

  • Slow Addition of the Enolizable Ketone: In reactions with a non-enolizable aldehyde, slowly adding the enolizable ketone to a mixture of the aldehyde and base can keep the concentration of the enolizable ketone low, thus favoring the cross-condensation.[9][11][12]

  • Claisen-Schmidt Condensation: This specific type of crossed aldol condensation utilizes an aromatic aldehyde (which is non-enolizable) with a ketone.[6][13][14]

Q3: My reaction is producing a higher molecular weight byproduct. What is happening and how can I stop it?

A3: This is likely due to a "double condensation" or multiple addition reaction, where your initial aldol product reacts again with the electrophile.[1] To prevent this:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophilic partner (the ketone forming the enolate) or add the electrophile slowly to the pre-formed enolate to ensure it is consumed quickly.[1]

  • Optimize Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the desired product is formed to prevent further reactions. Lowering the reaction temperature can also help slow down the rate of the second addition.

Q4: How can I control the dehydration of the aldol addition product?

A4: Control over dehydration depends on whether the β-hydroxy ketone or the α,β-unsaturated enone is the desired product.

  • To Favor the β-Hydroxy Ketone (Aldol Adduct):

    • Low Temperatures: Aldol addition is favored at low temperatures, while dehydration is promoted by heat.[10] Avoiding heating during the reaction and workup is crucial.

    • Mild Reaction Conditions: Use of less basic enolates, such as zinc enolates (Reformatsky reaction) or silyl enol ethers (Mukaiyama aldol reaction), can reduce the propensity for dehydration.[3]

  • To Favor the α,β-Unsaturated Ketone (Enone):

    • Heating: Applying heat to the reaction mixture will promote the elimination of water and drive the equilibrium towards the formation of the more stable conjugated enone.[4][5][10]

    • Acidic or Basic Conditions: Both acid and base can catalyze the dehydration.[4][5] The choice of catalyst can influence the reaction rate and selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product and a complex mixture of byproducts. Uncontrolled crossed aldol reaction with multiple enolizable partners.- Use a non-enolizable aldehyde or ketone as the electrophile.[1][8] - Employ a directed aldol protocol with a strong base like LDA to pre-form a single enolate.[1][10]
Formation of a significant amount of self-condensation product from the ketone. The ketone is acting as both the nucleophile and the electrophile.- Slowly add the ketone to a solution of the electrophile and base.[9][11][12] - Choose an electrophile that is significantly more reactive than the ketone.[6][7]
The desired β-hydroxy ketone is not isolated; only the enone is observed. The reaction conditions are too harsh, leading to spontaneous dehydration.- Run the reaction at a lower temperature.[10] - Use a milder base or a different type of enolate (e.g., silyl enol ether).[3] - Avoid heating during the reaction and workup.
The reaction does not proceed to completion. - Insufficiently strong base to form the enolate. - Steric hindrance. - Unfavorable equilibrium for the aldol addition.- Use a stronger base like LDA. - Increase the reaction temperature if dehydration to the enone is desired, as this will drive the reaction forward.[4][5]
Formation of multiple regioisomers with an unsymmetrical ketone. Lack of regiocontrol in enolate formation.- Use a strong, sterically hindered base like LDA at low temperature to favor the formation of the kinetic (less substituted) enolate.[2] - Use thermodynamic conditions (weaker base, higher temperature) to favor the more substituted, thermodynamically more stable enolate.[15]

Experimental Protocols

Protocol 1: Directed Aldol Addition using Lithium Diisopropylamide (LDA)

This protocol is designed to achieve a controlled crossed aldol reaction by pre-forming the lithium enolate of a ketone.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Ketone (the nucleophilic partner)

  • Aldehyde or Ketone (the electrophilic partner)

  • Anhydrous quench solution (e.g., saturated aqueous ammonium chloride)

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for 15 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of the ketone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Aldol Addition: Slowly add the electrophilic aldehyde or ketone (1.0 eq), either neat or as a solution in anhydrous THF, to the enolate solution at -78 °C. The reaction is often rapid; maintain the low temperature. Stir the reaction mixture at -78 °C for 1-2 hours or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the limiting reagent.[1]

  • Workup: Quench the reaction at -78 °C by slowly adding the anhydrous quench solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is the β-hydroxy ketone. Purify via column chromatography if necessary.

Protocol 2: Claisen-Schmidt Condensation

This protocol describes a base-catalyzed condensation between an aromatic aldehyde and a ketone.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ketone (e.g., acetone or acetophenone)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or a similar protic solvent

  • Water

  • Ice bath

Procedure:

  • Reaction Setup: In a flask, dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.0-1.2 eq) in ethanol.

  • Base Addition: While stirring the solution in an ice bath, slowly add an aqueous solution of NaOH or KOH. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the product or by TLC.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any remaining base, followed by a small amount of cold ethanol. The product can be further purified by recrystallization.

Visualizations

Aldol_Side_Reactions Start Ketone (A) + Aldehyde (B) Desired Crossed Aldol Product (A-B) Start->Desired Desired Pathway SelfA Self-Condensation (A-A) Start->SelfA Side Reaction SelfB Self-Condensation (B-B) Start->SelfB Side Reaction Double Double Addition Product Desired->Double Further Reaction Dehydration Dehydration (Enone) Desired->Dehydration Side/Desired Reaction

Caption: Common reaction pathways in a crossed aldol condensation.

Troubleshooting_Flowchart Start Problem: Undesired Side Products Mixture Complex Mixture of Products? Start->Mixture HighMW High MW Byproduct? Mixture->HighMW No Sol_Mixture Use Non-enolizable Electrophile or Directed Aldol Protocol Mixture->Sol_Mixture Yes Enone Only Enone Product? HighMW->Enone No Sol_HighMW Control Stoichiometry (Excess Nucleophile) HighMW->Sol_HighMW Yes Sol_Enone Lower Reaction Temperature & Use Milder Base Enone->Sol_Enone Yes End Optimized Reaction Enone->End No Sol_Mixture->End Sol_HighMW->End Sol_Enone->End

Caption: Troubleshooting flowchart for aldol condensation side reactions.

References

Technical Support Center: Resolving Isomeric Impurities of 4-Methyl-2-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving isomeric impurities of 4-Methyl-2-heptanone.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities of this compound?

A1: this compound has several structural (positional) isomers and can also exist as a pair of enantiomers (stereoisomers) because the carbon at the 4th position is a chiral center. Common positional isomers include, but are not limited to:

  • 5-Methyl-2-heptanone

  • 6-Methyl-2-heptanone

  • 2-Methyl-3-heptanone

  • 5-Methyl-3-heptanone

  • 2-Methyl-4-heptanone

  • 3-Methyl-4-heptanone

Q2: Why is it difficult to separate these isomeric impurities?

A2: Isomers of this compound have the same molecular weight and often very similar physicochemical properties, such as boiling point and polarity. This makes their separation by techniques like distillation challenging. In chromatography, these similarities can lead to co-elution, where two or more isomers exit the column at the same time, appearing as a single peak. Mass spectrometry alone is often insufficient to distinguish between isomers as they can produce identical mass spectra.[1] Therefore, high-resolution chromatographic separation is essential.

Q3: What are the primary analytical techniques for resolving these isomers?

A3: The two primary analytical techniques for resolving isomeric impurities of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful technique for separating volatile compounds like ketones. The choice of the GC column's stationary phase is critical for achieving separation. For enantiomeric separation, a chiral stationary phase is required.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly when derivatization is employed. Many simple ketones lack a strong UV chromophore, making their detection difficult. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) creates a derivative that is highly responsive to UV detection, facilitating analysis.[3]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Issue 1: Poor or No Resolution of Positional Isomers

  • Symptom: Isomers elute as a single, broad peak or as partially overlapping peaks.

  • Possible Causes & Solutions:

    • Inappropriate GC Column: The stationary phase is not selective enough.

      • Solution: Select a column with a different polarity. For ketones, a mid-polarity phase (e.g., containing cyanopropyl) or a polar phase (e.g., polyethylene glycol - WAX) can provide different selectivity compared to a non-polar phase (e.g., 5% phenyl-methylpolysiloxane).

    • Suboptimal Oven Temperature Program: The temperature ramp may be too fast, or the initial temperature may be too high.

      • Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-3°C/min) to increase the interaction time of the analytes with the stationary phase. A lower initial oven temperature can also improve the separation of early-eluting isomers.

    • Incorrect Carrier Gas Flow Rate: The flow rate may be too high, reducing the time for partitioning.

      • Solution: Optimize the carrier gas flow rate (or linear velocity) for the column dimensions used. Slower flow rates can sometimes improve resolution, but at the cost of longer analysis times.

Issue 2: Inability to Separate Enantiomers (R/S Isomers)

  • Symptom: A single peak is observed for the this compound, even if it is a racemic mixture.

  • Possible Cause & Solution:

    • Achiral GC Column: Standard GC columns cannot separate enantiomers.

      • Solution: A chiral stationary phase is mandatory for the resolution of enantiomers.[2] Cyclodextrin-based chiral phases (e.g., β-DEX or γ-DEX derivatives) are commonly used for the chiral separation of ketones.[2]

Issue 3: Peak Tailing

  • Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

    • Active Sites in the Inlet or Column: The ketone's carbonyl group can interact with active sites (e.g., exposed silanols) in the GC system.

      • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If the column is old, trimming a small portion from the inlet end may help.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute the sample or reduce the injection volume.

HPLC Troubleshooting

Issue 1: Poor Resolution of DNPH-Derivatized Isomers

  • Symptom: Overlapping peaks for the derivatized isomers.

  • Possible Causes & Solutions:

    • Suboptimal Mobile Phase Composition: The solvent strength or selectivity is not ideal.

      • Solution: Adjust the mobile phase gradient. A shallower gradient (slower increase in the strong solvent) can improve the resolution of closely eluting peaks. Trying a different organic modifier (e.g., methanol instead of acetonitrile) can also alter selectivity.

    • Inappropriate Stationary Phase: The column chemistry is not providing sufficient selectivity.

      • Solution: A standard C18 column is a good starting point. If resolution is poor, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, may provide the necessary resolution for these derivatives.

Experimental Protocols

Protocol 1: GC-MS Method for Positional and Chiral Isomer Resolution

This protocol is a starting point and should be optimized for your specific instrumentation and isomer profile. It is adapted from a method for a structurally similar compound.[2]

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • GC Column: Cyclodextrin-based chiral phase (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp 1: 3°C/min to 140°C

    • Ramp 2: 10°C/min to 200°C, hold for 3 minutes

  • Injector: Split/Splitless, 230°C, Split ratio 50:1

  • Injection Volume: 1 µL

  • MS Parameters:

    • Transfer Line Temperature: 240°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-200

Protocol 2: HPLC-UV Method for Positional Isomer Resolution (via DNPH Derivatization)

This protocol is a general approach for the analysis of ketones after derivatization.[3]

  • Derivatization Procedure:

    • Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.

    • To 1 mL of your sample (containing this compound and its impurities, dissolved in acetonitrile), add 1 mL of the DNPH reagent.

    • Vortex the mixture and allow it to react at room temperature for 1 hour.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: HPLC with a UV-Vis Detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-15 min: 50% to 80% B

    • 15-20 min: 80% to 50% B

    • 20-25 min: Hold at 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 360 nm

  • Injection Volume: 10 µL

Data Presentation

Kovats Retention Indices of Methylheptanone Isomers

Kovats retention indices (RI) are a standardized method for reporting retention times in GC, which helps in comparing values across different systems. The table below provides literature RI values for this compound and a positional isomer on different types of stationary phases.

CompoundStationary Phase TypeKovats Retention Index (RI)
This compound Standard Non-Polar936 - 949
Standard Polar (WAX-type)1206 - 1224
5-Methyl-3-heptanone Standard Non-Polar922 - 926
Standard Polar (WAX-type)1265 - 1267

Data sourced from the NIST Chemistry WebBook.

Note: Lower RI values on a non-polar column indicate earlier elution. The difference in RI values on polar vs. non-polar columns highlights the importance of stationary phase selection for altering elution order and achieving separation.

Visualizations

Troubleshooting Workflow for Poor Isomer Resolution in GC

GC_Troubleshooting_Workflow GC Troubleshooting: Poor Isomer Resolution start Start: Poor or No Isomer Resolution check_column Is a chiral column being used for enantiomer separation? start->check_column use_chiral Action: Use an appropriate chiral stationary phase (e.g., cyclodextrin-based). check_column->use_chiral No check_temp Is the oven temperature program optimized? check_column->check_temp Yes (for positional) or N/A end_resolved Resolution Achieved use_chiral->end_resolved optimize_temp Action: Decrease ramp rate (e.g., to 2-5 °C/min). Lower initial temperature. check_temp->optimize_temp No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes optimize_temp->end_resolved optimize_flow Action: Adjust flow rate to the column's optimal linear velocity. check_flow->optimize_flow No change_column Action: Change to a column with a different stationary phase (e.g., polar WAX-type). check_flow->change_column Yes optimize_flow->end_resolved change_column->end_resolved HPLC_Workflow HPLC Analysis Workflow for Ketone Isomers cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample containing This compound and its isomers derivatize Derivatization with DNPH (2,4-dinitrophenylhydrazine) sample->derivatize filter_sample Filter through 0.45 µm syringe filter derivatize->filter_sample inject Inject into HPLC system filter_sample->inject separate Separation on Reverse-Phase Column (C18) using a solvent gradient inject->separate detect UV Detection at 360 nm separate->detect integrate Integrate Peaks in Chromatogram detect->integrate quantify Quantify Isomeric Impurities using a calibration curve integrate->quantify

References

Technical Support Center: Optimizing GC-MS for Heptanone Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the effective separation of heptanone isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of heptanone isomers challenging?

Heptanone isomers, such as 2-heptanone, 3-heptanone, 4-heptanone, and various methyl-hexanones, often possess very similar physicochemical properties, including boiling points and polarities. This similarity makes their separation by gas chromatography difficult, frequently resulting in co-elution or poor resolution of chromatographic peaks.

Q2: What is the most critical parameter for separating heptanone isomers?

The choice of the GC column, specifically its stationary phase, is the most critical factor for achieving a successful separation of heptanone isomers. The principle of "like dissolves like" is fundamental; a polar stationary phase is generally recommended for the analysis of polar compounds like ketones.[1] However, non-polar columns can also be used, where the separation is primarily driven by differences in boiling points.[1][2][3][4]

Q3: Can mass spectrometry alone differentiate between co-eluting heptanone isomers?

In some cases, yes. Even if isomers co-elute chromatographically, their mass spectra might exhibit unique fragment ions or different relative abundances of common fragments. By using Selected Ion Monitoring (SIM), it's possible to selectively detect and quantify isomers based on these differences. For instance, 2-heptanone, 3-heptanone, and 4-heptanone have been observed to have different main ions in SIM mode, allowing for their distinction even with slight retention time differences.[5]

Q4: What is temperature programming, and why is it important for isomer separation?

Temperature programming involves gradually increasing the column oven temperature during a GC run. This technique is crucial for separating complex mixtures with a wide range of boiling points. For heptanone isomers with small differences in boiling points, a slow temperature ramp can enhance separation by providing more time for the isomers to interact differently with the stationary phase.

Q5: How can I confirm the identity of each separated heptanone isomer peak?

The most reliable method for peak identification is to analyze certified reference standards of each isomer under the same GC-MS conditions. The retention time and the mass spectrum of the unknown peak should match those of the corresponding standard.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of heptanone isomers.

Problem 1: Poor Resolution or Co-elution of Isomer Peaks

  • Possible Cause 1: Inappropriate GC Column.

    • Solution: The choice of the stationary phase is paramount. For polar ketones like heptanones, a polar column (e.g., WAX) is often the best choice to maximize selectivity based on dipole-dipole interactions.[1] Mid-polarity columns (e.g., DB-624) can also offer a good balance of separation mechanisms. Non-polar columns (e.g., DB-5ms) separate primarily by boiling point and may be less effective for isomers with very close boiling points.

  • Possible Cause 2: Suboptimal Oven Temperature Program.

    • Solution: A slow temperature ramp rate (e.g., 1-5 °C/min) can significantly improve the resolution of closely eluting isomers. Start with a lower initial oven temperature and hold for a few minutes to ensure sharp initial peaks.

  • Possible Cause 3: Incorrect Carrier Gas Flow Rate.

    • Solution: The linear velocity of the carrier gas (Helium or Hydrogen) affects chromatographic efficiency. Optimize the flow rate for your specific column dimensions. A typical starting point for a 0.25 mm ID column is around 1.0-1.5 mL/min.

Problem 2: Peak Tailing

  • Possible Cause 1: Active Sites in the System.

    • Solution: Ketones can interact with active sites in the injector liner or the GC column, leading to peak tailing. Use a deactivated inlet liner and a high-quality, inert GC column. If the problem persists, consider trimming the first few centimeters of the column from the inlet end.

  • Possible Cause 2: Column Overload.

    • Solution: Injecting too much sample can lead to distorted peak shapes. Reduce the injection volume or dilute the sample. Using a split injection with a higher split ratio can also mitigate this issue.

Problem 3: Inconsistent Retention Times

  • Possible Cause 1: Leaks in the System.

    • Solution: Check for leaks at the injector septum, column fittings, and other connections. Leaks can cause fluctuations in the carrier gas flow rate, leading to variable retention times.

  • Possible Cause 2: Unstable Oven Temperature.

    • Solution: Ensure that the GC oven is properly calibrated and maintains a stable temperature throughout the analysis.

Problem 4: Identical Mass Spectra for Different Peaks

  • Possible Cause: Analysis of Positional Isomers.

    • Solution: Positional isomers, like 2-heptanone and 3-heptanone, often produce very similar mass spectra due to similar fragmentation pathways. In this case, chromatographic separation is essential for their individual identification and quantification. If separation is not fully achieved, rely on subtle differences in the mass spectra and use SIM mode for quantification.

Data Presentation

Table 1: Comparison of GC Column Stationary Phases for Ketone Separation

Stationary Phase TypePolarityPrimary Separation MechanismExpected Retention for HeptanonesPotential for Co-elutionRecommended Columns
100% DimethylpolysiloxaneNon-polarBoiling PointShorterHigh with similar boiling point compoundsDB-1, HP-1, Rtx-1
5% Phenyl / 95% DimethylpolysiloxaneNon-polarBoiling Point & π-π interactionsShorterHigh with similar boiling point compoundsDB-5, HP-5ms, Rtx-5ms
6% Cyanopropylphenyl / 94% DimethylpolysiloxaneMid-polarityBoiling Point & Dipole-dipole interactionsIntermediateModerateDB-624, Rtx-624
Polyethylene Glycol (PEG)PolarPolarity (Dipole-dipole & Hydrogen bonding)LongerLowDB-WAX, HP-INNOWAX, Stabilwax

Table 2: Characteristic Mass Fragments of Heptanone Isomers (m/z)

IsomerMolecular Ion (M+)Alpha-Cleavage FragmentsMcLafferty Rearrangement FragmentOther Key Fragments
2-Heptanone 11443, 995871
3-Heptanone 11457, 857243
4-Heptanone 11471, 71 (symmetric)8643, 57
3-Methyl-2-hexanone 11443, 855857, 71

Experimental Protocols

Protocol 1: Standard GC-MS Method for Heptanone Isomer Screening

This protocol provides a starting point for the separation of a mixture of heptanone isomers. Optimization will likely be required based on the specific isomers of interest and the instrumentation used.

  • Sample Preparation:

    • Prepare a stock solution of the heptanone isomer mixture at 1000 µg/mL in methanol.

    • Prepare working standards by diluting the stock solution in methanol to concentrations ranging from 1 to 100 µg/mL.

  • GC-MS Parameters:

    • GC Column: DB-WAX (or equivalent polar PEG column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Split/Splitless, operated in split mode with a split ratio of 20:1.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 180 °C.

      • Hold at 180 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-200.

    • Acquisition Mode: Full Scan (for initial screening) or SIM (for targeted quantification).

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare Standards Dilution Dilution Standard_Prep->Dilution Sample_Extraction Sample Extraction (if necessary) Sample_Extraction->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Peak_Integration Peak Integration Detection->Peak_Integration Spectral_Analysis Mass Spectral Analysis Peak_Integration->Spectral_Analysis Quantification Quantification Spectral_Analysis->Quantification

Caption: Workflow for the GC-MS analysis of heptanone isomers.

Troubleshooting_Tree Start Poor Isomer Separation Check_Column Is the GC column appropriate? (e.g., Polar for ketones) Start->Check_Column Change_Column Switch to a more polar column (e.g., WAX) Check_Column->Change_Column No Optimize_Temp Is the temperature program optimized? Check_Column->Optimize_Temp Yes End Separation Improved Change_Column->End Slow_Ramp Decrease the temperature ramp rate (e.g., 1-5 °C/min) Optimize_Temp->Slow_Ramp No Check_Flow Is the carrier gas flow rate optimal? Optimize_Temp->Check_Flow Yes Slow_Ramp->End Adjust_Flow Optimize flow rate for column dimensions Check_Flow->Adjust_Flow No Consider_SIM Can isomers be distinguished by mass spectra? Check_Flow->Consider_SIM Yes Adjust_Flow->End Use_SIM Use Selected Ion Monitoring (SIM) for quantification Consider_SIM->Use_SIM Yes Consider_SIM->End No Use_SIM->End

Caption: Troubleshooting decision tree for poor heptanone isomer separation.

References

Stability and degradation of 4-Methyl-2-heptanone under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-Methyl-2-heptanone?

A1: Based on standard safety and handling guidelines, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] To maximize long-term stability, it is recommended to store it away from heat, sources of ignition (sparks, open flames), and incompatible materials such as strong oxidizing agents.[3][4] For analytical standards, storage at a controlled room temperature or refrigerated (e.g., 4°C) is advisable to minimize volatility and potential degradation.[5][6][7]

Q2: What are the potential degradation pathways for this compound?

A2: While specific data is limited, aliphatic ketones like this compound can potentially degrade through several mechanisms:

  • Oxidation: The presence of oxygen, especially when catalyzed by light or trace metals, can lead to oxidation. This may occur at the carbonyl group or adjacent carbon atoms, potentially forming carboxylic acids, smaller ketones, or aldehydes as degradation products.

  • Photodegradation: Ketones are known to undergo photochemical reactions (e.g., Norrish Type I and II reactions) upon exposure to UV light. This can lead to chain scission and the formation of various radical species and smaller molecules.

  • Acid/Base Catalyzed Reactions: The presence of acidic or basic impurities can catalyze reactions like keto-enol tautomerism, which may lead to further degradation or condensation reactions.[8]

  • Thermal Degradation: High temperatures can promote decomposition, although this compound is generally considered stable under normal conditions.[4]

Q3: How can I visually detect if my this compound sample has degraded?

A3: While a clear, colorless liquid is expected, signs of degradation are not always visible. However, you should be suspicious of any sample that exhibits:

  • A change in color (e.g., developing a yellow tint).

  • The formation of precipitates or solid matter.

  • A significant change in odor. Any visual change warrants a purity check using an appropriate analytical method.

Q4: What analytical methods are suitable for assessing the stability and purity of this compound?

A4: Gas chromatography (GC) is the most common and effective technique for analyzing volatile compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method as it not only separates the parent compound from impurities but also provides mass spectral data to help identify potential degradation products.[9][10]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This method offers high sensitivity and quantitative accuracy for purity assessment when the identity of potential impurities is not required.

Troubleshooting Guides

Problem 1: My GC-MS analysis shows a decrease in the purity of my this compound standard over time.

  • Question: Was the standard stored correctly?

    • Answer: Confirm that the vial was tightly sealed and stored in a cool, dark, and dry place as recommended. Improper sealing can lead to evaporation of the volatile compound, concentrating any non-volatile impurities. Exposure to light or heat can accelerate chemical degradation.

  • Question: Are there new peaks appearing in the chromatogram?

    • Answer: If new, smaller peaks are present, it indicates the formation of degradation products. Analyze the mass spectra of these new peaks to tentatively identify them. Common degradants for ketones could include smaller chain aldehydes, carboxylic acids, or products of oxidation.

  • Question: Was the solvent or container a source of contamination?

    • Answer: Ensure the solvent used for dilution is of high purity and was stored correctly. Leaching of contaminants from container materials is also a possibility, though less common with standard glass vials. Run a blank analysis of the solvent to rule this out.

Problem 2: I observe unexpected results or poor reproducibility in my experiments using this compound.

  • Question: Has the purity of the stock solution been verified recently?

    • Answer: Before starting a series of experiments, it is crucial to qualify your starting material. Run a purity check via GC-MS or GC-FID. If the purity has dropped, prepare a fresh stock solution from a new, unopened bottle if possible.

  • Question: Could the compound be interacting with other components in the experimental matrix?

    • Answer: this compound is a ketone and may react with strong oxidizing or reducing agents in your experiment. Review the compatibility of all components in your solution.

  • Question: Is the compound degrading under the experimental conditions (e.g., in an aqueous solution, under UV light)?

    • Answer: If your experiment involves heat, light, or storage in a non-inert solvent, the compound may be degrading during the experiment itself. Perform a time-course study of your experimental blank (matrix + this compound) to assess its stability under those specific conditions.

Quantitative Data Summary

The following table is an illustrative example of how stability data for this compound could be presented. Actual data must be generated through a formal stability study.

Table 1: Example Stability Data for this compound (Purity % by GC-FID)

Storage ConditionTime=0Time=1 MonthTime=3 MonthsTime=6 MonthsAppearance
25°C / Ambient Light 99.8%99.5%98.9%97.8%Slight yellowing
4°C / Dark 99.8%99.8%99.7%99.6%Clear, colorless
40°C / Dark 99.8%98.2%96.5%94.1%Noticeable odor change
-20°C / Dark 99.8%99.8%99.8%99.7%Clear, colorless

Experimental Protocols

Protocol: Accelerated Stability Study of this compound using GC-MS

  • Objective: To assess the stability of a this compound sample under accelerated (stress) conditions to predict its long-term stability.

  • Materials:

    • This compound (high purity reference standard and test sample).

    • High-purity solvent (e.g., Methanol, HPLC grade).

    • Autosampler vials with PTFE-lined septa.

    • Calibrated environmental chambers (e.g., 40°C/75% RH).

    • Photostability chamber.

    • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).

  • Procedure:

    • Initial Analysis (Time=0):

      • Prepare a stock solution of this compound in the chosen solvent (e.g., 1000 µg/mL).

      • Perform a GC-MS analysis to determine the initial purity and identify any existing impurity peaks. This serves as the baseline.

    • Sample Storage:

      • Aliquot the neat test sample into several vials.

      • Place sets of vials into different storage conditions:

        • Thermal Stress: 40°C and 60°C in a dark environmental chamber.

        • Photostability: In a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent and near-UV light). Include dark controls wrapped in aluminum foil.

        • Control: 4°C in the dark (refrigerator).

    • Time-Point Analysis:

      • At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one vial from each storage condition.

      • Prepare a sample for GC-MS analysis in the same manner as the Time=0 sample.

    • GC-MS Analysis:

      • Injection: 1 µL split injection.

      • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness.

      • Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

      • MS Detection: Scan from m/z 35 to 350.

    • Data Evaluation:

      • Compare the chromatograms from each time point to the Time=0 sample.

      • Calculate the purity of this compound at each time point using the area percent method.

      • Examine the mass spectra of any new peaks that appear to tentatively identify degradation products.

      • Summarize the results in a stability table.

Visualizations

experimental_workflow start Start: High Purity Sample t0_analysis Time=0 Analysis (Purity Assay via GC-MS) start->t0_analysis storage Aliquot & Store Samples Under Different Conditions t0_analysis->storage pull_samples Pull Samples at Scheduled Time Points storage->pull_samples e.g., 1, 3, 6 months analysis Analyze Samples (Purity & Degradants via GC-MS) pull_samples->analysis data_eval Evaluate Data (Compare to T=0, Identify Peaks) analysis->data_eval data_eval->pull_samples Next Time Point report Generate Stability Report data_eval->report

Caption: Workflow for a typical chemical stability study.

degradation_pathway parent This compound product1 Carboxylic Acid (e.g., Hexanoic Acid) parent->product1 Oxidation product2 Smaller Ketone (e.g., Acetone) parent->product2 Oxidation product3 Other Oxidation Products parent->product3 Oxidation oxidant Oxidizing Agent (e.g., O2, light, heat) oxidant->parent

Caption: A potential oxidative degradation pathway for ketones.

troubleshooting_tree start Problem: Unexpected peaks in GC q1 Is the peak present in the solvent blank? start->q1 a1_yes Cause: Contaminated Solvent q1->a1_yes Yes q2 Are the peaks known degradation products? q1->q2 No a2_yes Cause: Sample Degradation (Check storage conditions) q2->a2_yes Yes q3 Does the peak appear in a freshly opened standard? q2->q3 No a3_yes Cause: Impurity from Manufacturing q3->a3_yes Yes a3_no Cause: Contamination during handling or from container/septum q3->a3_no No

Caption: Troubleshooting logic for unexpected analytical peaks.

References

Troubleshooting poor peak shape in 4-Methyl-2-heptanone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 4-Methyl-2-heptanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing, where the latter half of the peak is drawn out, is a common issue. For a ketone like this compound, this can be caused by several factors:

  • Active Sites: Polar or ionogenic analytes can interact with "active" sites within the GC system, such as in the liner or at the head of the column.[1] These interactions can cause some analyte molecules to be retained longer, leading to tailing.[2]

  • Column Contamination: Contamination at the inlet end of the column can lead to non-ideal partitioning of the analyte.[2] This can be caused by the accumulation of non-volatile sample matrix.[1][3]

  • Physical Issues: A poor column cut or improper installation in the inlet can create turbulence in the carrier gas flow, trapping some analyte molecules and causing them to be released slowly.[1][2][4]

  • Solvent Mismatch: A mismatch in polarity between the solvent, the analyte, and the stationary phase can affect solubility and lead to peak shape problems.[4][5]

Q2: What causes peak fronting when analyzing this compound?

Peak fronting, where the first half of the peak is sloped, is often a sign of column overload.[6] This occurs when the amount of sample injected exceeds the capacity of the column. To verify this, you can dilute the sample and re-inject it; if the peak shape improves, overload was the likely cause.[7] Using a column with a thicker stationary phase film can also help accommodate higher analyte loadings.[1]

Q3: Why are my this compound peaks broad instead of sharp?

Broad peaks can result from several issues:

  • Slow Injection: A slow or choppy manual injection can introduce the sample over too long a period, causing it to enter the column as a wide band.[8]

  • Incorrect Flow Rate: If the carrier gas flow rate is too low, it can lead to increased diffusion of the analyte band within the column.[9]

  • Temperature Issues: An initial oven temperature that is too high during a splitless injection can prevent proper focusing of the analyte at the head of the column.[10] Similarly, a slow temperature ramp can cause later-eluting peaks to broaden due to diffusion.[11]

  • Dead Volume: Excessive volume in the chromatographic system outside of the column (e.g., from improper connections) can lead to band spreading.[6]

Q4: What leads to split peaks for this compound?

Split peaks are often a symptom of a problem occurring at the column inlet before separation begins.[7] Common causes include:

  • Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or system components can block the inlet frit, distorting the sample stream as it enters the column.[7]

  • Improper Injection Technique: For splitless injections, an initial oven temperature set too far below the solvent's boiling point can cause the solvent to condense in a way that disrupts the analyte band.

  • Column Contamination: Buildup of non-volatile residues in the liner or on the column can interfere with proper sample introduction.[3]

Troubleshooting Guides

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape issues.

TroubleshootingWorkflow Troubleshooting Poor Peak Shape start Identify Poor Peak Shape peak_type What is the peak shape? start->peak_type tailing Tailing peak_type->tailing Tailing fronting Fronting peak_type->fronting Fronting broad Broad peak_type->broad Broad split Split peak_type->split Split tailing_causes Potential Tailing Causes tailing->tailing_causes fronting_causes Potential Fronting Causes fronting->fronting_causes broad_causes Potential Broad Causes broad->broad_causes split_causes Potential Split Causes split->split_causes active_sites Active Sites in Liner/Column tailing_causes->active_sites column_contam Column Contamination tailing_causes->column_contam bad_install Improper Column Installation/Cut tailing_causes->bad_install solution_maintenance Perform Inlet Maintenance (Replace Liner, Septum, Seal) active_sites->solution_maintenance solution_column Trim or Replace Column column_contam->solution_column solution_reinstall Re-cut and Reinstall Column bad_install->solution_reinstall overload Column Overload fronting_causes->overload solution_dilute Dilute Sample overload->solution_dilute solution_optimize Optimize Method Parameters (Flow, Temp, Injection Vol.) overload->solution_optimize slow_injection Slow Injection Speed broad_causes->slow_injection low_flow Incorrect Flow Rate broad_causes->low_flow temp_issue Suboptimal Temperature Program broad_causes->temp_issue slow_injection->solution_optimize low_flow->solution_optimize temp_issue->solution_optimize blocked_frit Blocked Inlet Frit split_causes->blocked_frit bad_injection Improper Injection Technique split_causes->bad_injection blocked_frit->solution_maintenance bad_injection->solution_optimize

References

Enhancing the efficiency of 4-Methyl-2-heptanone extraction from natural matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of 4-Methyl-2-heptanone from natural matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your extraction workflows.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

Problem Potential Cause Suggested Solution
Low or No Yield of this compound Incomplete cell lysis of the natural matrix.Ensure the plant or microbial material is thoroughly homogenized. Consider using enzymatic digestion or freeze-thawing cycles prior to extraction.
Inappropriate solvent selection.The polarity of the extraction solvent should be optimized. For the nonpolar this compound, solvents like hexane or diethyl ether are generally suitable.[1]
Insufficient extraction time or temperature.Increase the duration of the extraction or gently heat the mixture to enhance solubility and diffusion. However, be cautious of potential degradation of the target compound at high temperatures.
Loss of volatile compound during solvent evaporation.Use a rotary evaporator under reduced pressure and controlled temperature. A condenser with a cooling trap can help minimize the loss of volatile compounds.
Co-extraction of Impurities Matrix effects from the natural source.Perform a clean-up step after the initial extraction. This can include liquid-liquid partitioning, solid-phase extraction (SPE), or column chromatography.
Non-specific solvent extraction.Employ a more selective extraction method such as steam distillation or headspace solid-phase microextraction (HS-SPME) which can reduce the co-extraction of non-volatile impurities.
Inconsistent Results Variability in the natural matrix.Ensure that the starting material is from a consistent source and developmental stage, as the concentration of secondary metabolites can vary.
Fluctuations in experimental conditions.Strictly control all experimental parameters, including solvent volume, extraction time, temperature, and agitation speed.
Presence of Water in the Final Extract Incomplete phase separation.After liquid-liquid extraction, allow sufficient time for the layers to separate completely. Use a separatory funnel with a stopcock for precise separation.
Use of wet solvent or glassware.Ensure all solvents are anhydrous and glassware is thoroughly dried before use. Consider adding a drying agent like anhydrous sodium sulfate to the organic extract.
Emulsion Formation During Liquid-Liquid Extraction High concentration of surfactants or lipids in the sample.Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase and break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[2]
Centrifugation can also be an effective method to separate the layers.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound?

A1: The optimal extraction method depends on the nature of the natural matrix and the desired purity of the extract.

  • Solvent Extraction: A versatile method suitable for a wide range of matrices. The choice of solvent is critical for efficiency.

  • Steam Distillation: Ideal for isolating volatile compounds like this compound from plant materials, as it can reduce the co-extraction of non-volatile impurities.

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free and sensitive technique, particularly useful for analyzing volatile compounds in complex matrices like food and beverages.

Q2: How can I improve the recovery of this compound during extraction?

A2: To enhance recovery, consider the following:

  • Optimize Solvent-to-Sample Ratio: A higher solvent volume can improve extraction efficiency but may require a longer concentration step.

  • pH Adjustment: The pH of the sample can influence the partitioning of the analyte. For a neutral compound like this compound, maintaining a neutral pH is generally recommended.

  • Salting-Out Effect: Adding salt to the aqueous phase can decrease the solubility of organic compounds and drive them into the organic solvent.

Q3: What are the common interferences from natural matrices in GC-MS analysis of this compound?

A3: Co-extracted compounds from the matrix, such as fatty acids, pigments, and other volatile organic compounds, can interfere with the analysis.[3][4] This can lead to overlapping peaks, ion suppression, or enhancement in the mass spectrometer. A thorough sample clean-up is essential to minimize these matrix effects.

Q4: How do I prevent the degradation of this compound during the extraction process?

A4: this compound is a relatively stable compound. However, prolonged exposure to high temperatures or extreme pH conditions should be avoided. When performing steam distillation, ensure the temperature does not exceed the boiling point of water significantly. During solvent evaporation, use reduced pressure to lower the boiling point of the solvent.

Q5: What are the ideal GC-MS parameters for the analysis of this compound?

A5: Typical GC-MS parameters include:

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms.

  • Injector Temperature: Around 250 °C.

  • Oven Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a final temperature of around 200-250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-200.

Data Presentation

The following table summarizes the typical efficiencies of different extraction methods for volatile ketones from natural matrices. Please note that these are general values, and the actual efficiency will depend on the specific experimental conditions and the matrix itself.

Extraction Method Typical Recovery Rate (%) Relative Purity Advantages Disadvantages
Solvent Extraction (Hexane) 70 - 90ModerateSimple, scalableCo-extraction of non-polar impurities
Steam Distillation 60 - 85HighGood for volatile compounds, reduces non-volatile impuritiesCan be time-consuming, potential for thermal degradation
HS-SPME 85 - 95HighSolvent-free, high sensitivity, good for complex matricesRequires specialized equipment, not easily scalable for preparative purposes

Experimental Protocols

Protocol 1: Solvent Extraction

This protocol describes a general procedure for the extraction of this compound from plant leaves using hexane.

Materials:

  • Fresh or dried plant leaves

  • Hexane (analytical grade)

  • Anhydrous sodium sulfate

  • Homogenizer or mortar and pestle

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh approximately 10 g of finely ground plant leaves.

  • Extraction: Transfer the ground leaves to a flask and add 100 mL of hexane.

  • Agitation: Seal the flask and agitate the mixture on a shaker or with a magnetic stirrer for 2-4 hours at room temperature.

  • Filtration: Filter the mixture through a Buchner funnel to separate the extract from the solid plant material.

  • Drying: Add a small amount of anhydrous sodium sulfate to the filtrate to remove any residual water.

  • Concentration: Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40 °C) and reduced pressure until the desired volume is reached.

  • Analysis: The concentrated extract can then be analyzed by GC-MS.

Protocol 2: Steam Distillation

This protocol outlines the extraction of this compound from aromatic herbs using a Clevenger-type apparatus.

Materials:

  • Fresh or dried aromatic herbs

  • Distilled water

  • Clevenger-type steam distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Set up the Clevenger-type steam distillation apparatus according to the manufacturer's instructions.

  • Sample Loading: Place approximately 100 g of the herb into the distillation flask and add enough distilled water to cover the material.

  • Distillation: Heat the flask using a heating mantle to generate steam. The steam will pass through the plant material, carrying the volatile compounds with it.

  • Condensation and Collection: The steam and volatile compounds will condense in the condenser and be collected in the collection tube of the Clevenger apparatus. The less dense essential oil, containing this compound, will form a layer on top of the water.

  • Separation: After the distillation is complete (typically 2-3 hours), carefully collect the oil layer using a separatory funnel.

  • Drying: Dry the collected oil with a small amount of anhydrous sodium sulfate.

  • Analysis: The essential oil can be directly analyzed by GC-MS.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol details the analysis of this compound in a liquid or solid natural matrix using HS-SPME.

Materials:

  • Sample (e.g., fruit juice, homogenized plant tissue)

  • SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating)

  • Headspace vials with septa

  • Heater-stirrer or water bath

  • GC-MS system with an SPME-compatible injector

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 5 mL of liquid or 1 g of homogenized solid) into a headspace vial.

  • Incubation: Seal the vial and place it in a heater-stirrer or water bath. Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Insert the SPME fiber through the septum and expose it to the headspace above the sample for a defined period (e.g., 30 minutes) to allow the analytes to adsorb onto the fiber coating.

  • Desorption and Analysis: Retract the fiber into the needle and immediately insert it into the hot injector of the GC-MS system. The heat of the injector will desorb the analytes from the fiber onto the GC column for separation and subsequent detection by the mass spectrometer.

Visualizations

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Natural Matrix (e.g., Plant Leaves) Homogenization Homogenization Start->Homogenization Solvent_Extraction Solvent Extraction Homogenization->Solvent_Extraction Steam_Distillation Steam Distillation Homogenization->Steam_Distillation HS_SPME HS-SPME Homogenization->HS_SPME Clean_up Clean-up / Concentration Solvent_Extraction->Clean_up Steam_Distillation->Clean_up GC_MS GC-MS Analysis HS_SPME->GC_MS Clean_up->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Result Quantification of this compound Data_Processing->Result

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Logic Start Low/No Yield? Check_Homogenization Sufficient Homogenization? Start->Check_Homogenization Yes Check_Solvent Appropriate Solvent? Check_Homogenization->Check_Solvent Yes Improve_Homogenization Improve Lysis Check_Homogenization->Improve_Homogenization No Check_Conditions Optimal Time/Temp? Check_Solvent->Check_Conditions Yes Optimize_Solvent Test Different Solvents Check_Solvent->Optimize_Solvent No Check_Evaporation Volatilization Loss? Check_Conditions->Check_Evaporation Yes Optimize_Conditions Increase Time/Temp Check_Conditions->Optimize_Conditions No Improve_Evaporation Controlled Evaporation Check_Evaporation->Improve_Evaporation Yes Success Yield Improved Check_Evaporation->Success No Improve_Homogenization->Success Optimize_Solvent->Success Optimize_Conditions->Success Improve_Evaporation->Success

Caption: Troubleshooting logic for addressing low extraction yield.

References

Technical Support Center: Analysis of 4-Methyl-2-heptanone by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of 4-Methyl-2-heptanone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[1] In the context of this compound analysis, components of biological samples like plasma, urine, or tissue homogenates can suppress or enhance its ionization in the mass spectrometer's source. This interference can lead to inaccurate and irreproducible quantification, compromising the reliability of the analytical method. For volatile organic compounds (VOCs) like this compound, the complexity of the biological matrix requires a thorough evaluation of these effects.

Q2: What are the primary causes of matrix effects in biological samples?

A2: The primary causes of matrix effects in biological samples are co-eluting endogenous components such as phospholipids, salts, and metabolites.[2] Phospholipids are particularly problematic due to their high abundance in plasma and tissue samples and their tendency to cause ion suppression. For urinary analysis, high concentrations of salts and urea can also interfere with the ionization of the analyte.

Q3: Is LC-MS/MS the most suitable technique for analyzing a volatile compound like this compound?

A3: While LC-MS/MS is a powerful and versatile technique, for highly volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS), particularly with headspace sampling, is often a more straightforward and efficient method.[3] Headspace GC-MS minimizes matrix effects by analyzing the vapor phase above the sample, effectively separating the volatile analyte from non-volatile matrix components.[4] However, if LC-MS/MS is the preferred or available platform, derivatization of the ketone can improve its retention on reversed-phase columns and enhance its ionization efficiency, making the analysis feasible.[5]

Q4: How can I compensate for matrix effects during LC-MS/MS analysis?

A4: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS).[6] A SIL-IS for this compound would have a very similar chemical structure and chromatographic behavior, but a different mass. This allows it to co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, accurate quantification can be achieved.[7] If a specific SIL-IS for this compound is not commercially available, a deuterated analog of a structurally similar ketone could be considered.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor sensitivity and low signal intensity for this compound.

  • Possible Cause: Significant ion suppression from matrix components.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than simple protein precipitation (PPT). For plasma samples, consider using phospholipid removal plates or cartridges.[9]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby mitigating ion suppression. However, this approach is only viable if the concentration of this compound is high enough to remain detectable after dilution.

    • Chromatographic Separation: Modify the LC gradient to achieve better separation between this compound and the region where matrix components elute. A post-column infusion experiment can help identify the retention time window where ion suppression is most severe.

    • Derivatization: Derivatizing this compound can shift its retention time to a cleaner region of the chromatogram and improve its ionization efficiency.

Issue 2: High variability and poor reproducibility of results.

  • Possible Cause: Inconsistent matrix effects between different samples.

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution to correct for sample-to-sample variations in matrix effects.[6][7]

    • Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in a blank matrix that is representative of the study samples. This helps to normalize the matrix effects across the analytical run.

    • Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored in a consistent manner to minimize variability in the sample matrix.

Issue 3: Carryover of this compound in blank injections.

  • Possible Cause: Adsorption of the volatile analyte onto surfaces in the LC system.

  • Troubleshooting Steps:

    • Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash solution to effectively clean the injection needle and port between injections.

    • Injector Program: Increase the volume and number of wash cycles in the injector program.

    • Check for Contamination: Ensure that the mobile phases and other system components are free from contamination.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • To 500 µL of urine in a glass vial, add 50 µL of an internal standard solution (e.g., a deuterated analog of this compound or a structurally similar ketone).

    • Add 1 mL of a suitable organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Extraction:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution and Derivatization (Optional but Recommended):

    • Reconstitute the dried extract in 100 µL of a derivatization reagent solution (e.g., O-benzylhydroxylamine in a suitable buffer).[5]

    • Incubate the mixture under optimized conditions (e.g., 60°C for 30 minutes) to allow for the derivatization reaction to complete.

    • Add 100 µL of the initial mobile phase to the vial and vortex.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) with Phospholipid Removal for this compound in Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Protein Precipitation:

    • To 200 µL of plasma, add 600 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Phospholipid Removal:

    • Load the supernatant onto a phospholipid removal SPE cartridge or 96-well plate.[9]

    • Apply a vacuum or positive pressure to pass the sample through the sorbent.

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent, which may include a derivatization agent as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume onto the LC-MS/MS system.

Quantitative Data Summary

The following table provides a representative comparison of different sample preparation methods for the analysis of volatile organic compounds in biological matrices. The data is illustrative and highlights the potential improvements in recovery and reduction in matrix effects that can be achieved with more extensive sample cleanup.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)65 - 85-40 to -60 (Suppression)[10]
Liquid-Liquid Extraction (LLE)80 - 95-15 to -30 (Suppression)[11]
Solid-Phase Extraction (SPE)85 - 105-10 to +5 (Minimal Effect)[12]
SPE with Phospholipid Removal90 - 110-5 to +5 (Minimal Effect)[9]

Note: The values in this table are generalized from literature on similar analytes and are intended for comparative purposes. Actual values for this compound will be method-dependent.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with SIL-IS Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_workflow Start Poor Sensitivity or High Variability? Check_IS Using SIL-IS? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Optimize_SP Optimize Sample Prep (LLE, SPE, PL Removal) Check_IS->Optimize_SP Yes Implement_IS->Optimize_SP Matrix_Matched Use Matrix-Matched Calibrants Optimize_SP->Matrix_Matched Optimize_LC Optimize LC Method (Gradient, Column) Matrix_Matched->Optimize_LC Derivatize Consider Derivatization Optimize_LC->Derivatize End Re-evaluate Performance Derivatize->End

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-Methyl-2-heptanone and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of 4-methyl-2-heptanone and its precursors.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound, and what are the key intermediates?

A common and effective method for synthesizing this compound involves a two-step process. The first step is a Grignard reaction between an isobutyl Grignard reagent (formed from 1-chloro-2-methylpropane and magnesium) and butanal to produce the precursor alcohol, 2-methyl-4-heptanol. The second step is the oxidation of this secondary alcohol to the desired ketone, this compound.[1]

Q2: What are the expected 1H and 13C NMR chemical shifts for this compound?

The interpretation of NMR spectra relies on understanding the expected chemical shifts for the target molecule. The following tables summarize the approximate 1H and 13C NMR chemical shifts for this compound.

Data Presentation: 1H and 13C NMR Chemical Shifts for this compound

Table 1: Predicted 1H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)Multiplicity
H1 (CH3)~0.9t
H3 (CH2)~1.3m
H4 (CH)~1.8m
H5 (CH2)~2.4t
H6 (CH3)~2.1s
H7 (CH3)~0.9d

Table 2: Predicted 13C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
C1~14
C2~210
C3~40
C4~35
C5~50
C6~30
C7~23

Q3: My 1H NMR spectrum of the final product shows a broad singlet around 1.5-3.5 ppm that disappears upon a D2O shake. What is this signal?

A broad singlet in this region that is exchangeable with D2O is characteristic of an alcohol (-OH) proton. This indicates the presence of unreacted 2-methyl-4-heptanol in your final product. The oxidation reaction may not have gone to completion.

Q4: I see unexpected peaks in the aliphatic region of my 1H NMR spectrum. What could they be?

Unexpected aliphatic signals could arise from several sources:

  • Unreacted Starting Materials: Residual butanal or 1-chloro-2-methylpropane.

  • Grignard Reaction Byproducts: Side reactions are possible during the Grignard synthesis.

  • Solvent Impurities: Residual solvents used during the reaction or workup (e.g., diethyl ether, ethyl acetate) can appear in the spectrum.[2]

To identify these impurities, it is helpful to run NMR spectra of the starting materials and to be mindful of the solvents used.

Troubleshooting Guides

Issue 1: The 1H NMR spectrum of my reaction mixture is very complex and difficult to interpret.

  • Problem: Overlapping signals from the starting material, product, and potential byproducts can create a crowded and complex spectrum.

  • Solution:

    • Isolate the Product: If possible, purify a small amount of the product via column chromatography or distillation to obtain a clean reference spectrum.

    • Spiking: Add a small amount of a known starting material to an aliquot of the reaction mixture and re-acquire the NMR spectrum. An increase in the intensity of specific peaks will confirm their identity.

    • 2D NMR: Techniques like COSY and HSQC can help to establish connectivity between protons and carbons, aiding in the assignment of individual components in the mixture.

Issue 2: The integration of my 1H NMR signals does not match the expected proton ratios for this compound.

  • Problem: Inaccurate integration can be due to the presence of impurities or issues with the NMR experiment itself.

  • Solution:

    • Check for Impurities: As mentioned above, unreacted starting materials or byproducts will contribute to the total integration. The presence of a broad -OH peak from the precursor alcohol can also affect the accuracy of other integrations.

    • NMR Acquisition Parameters: Ensure that the relaxation delay (D1) is sufficiently long (typically 5 times the longest T1) to allow for full relaxation of all protons, which is crucial for quantitative integration.

    • Baseline Correction: A poorly corrected baseline can lead to significant errors in integration. Manually re-process the spectrum to ensure a flat baseline across all signals.

Experimental Protocols

Synthesis of 2-Methyl-4-heptanol (Precursor) [1]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. A solution of 1-chloro-2-methylpropane in anhydrous diethyl ether is added dropwise to initiate the formation of the isobutylmagnesium chloride Grignard reagent. The reaction is typically initiated with a small crystal of iodine.

  • Reaction with Aldehyde: The Grignard solution is cooled, and a solution of butanal in anhydrous diethyl ether is added dropwise with stirring.

  • Workup: The reaction is quenched by the slow addition of water, followed by the addition of aqueous HCl (e.g., 5%). The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield crude 2-methyl-4-heptanol.

Oxidation of 2-Methyl-4-heptanol to this compound [1]

  • Preparation of Oxidizing Agent: A solution of sodium hypochlorite (NaOCl) in acetic acid is prepared and cooled in a water bath.

  • Oxidation: A solution of 2-methyl-4-heptanol in acetic acid is added dropwise to the cooled oxidizing agent solution. The temperature should be maintained between 15-25 °C.

  • Workup: After the addition is complete, the reaction is stirred for an additional 1.5 hours. The product is then extracted with an organic solvent, washed, dried, and the solvent is removed to yield crude this compound. The crude product can be further purified by distillation.

Visualizations

Synthesis_of_4_Methyl_2_heptanone Butanal Butanal Precursor 2-Methyl-4-heptanol Butanal->Precursor Grignard Reaction Grignard Isobutylmagnesium chloride Grignard->Precursor Product This compound Precursor->Product Oxidation Oxidant NaOCl, Acetic Acid Oxidant->Precursor

Caption: Synthesis pathway of this compound.

NMR_Troubleshooting_Workflow Start Complex NMR Spectrum CheckImpurities Identify Potential Impurities (Starting Materials, Byproducts, Solvents) Start->CheckImpurities D2OShake Perform D2O Shake CheckImpurities->D2OShake Check for -OH CheckOH Broad -OH Peak Present? D2OShake->CheckOH UnreactedAlcohol Conclusion: Incomplete Oxidation (Unreacted 2-Methyl-4-heptanol) CheckOH->UnreactedAlcohol Yes Spiking Spike with Starting Materials CheckOH->Spiking No IdentifySignals Confirm Impurity Signals Spiking->IdentifySignals TwoDNMR Run 2D NMR (COSY, HSQC) IdentifySignals->TwoDNMR If unknowns persist StructureElucidation Elucidate Structure of Unknowns TwoDNMR->StructureElucidation

Caption: Troubleshooting workflow for complex NMR spectra.

References

Validation & Comparative

Unveiling 4-Methyl-2-heptanone as a Potential Urinary Biomarker for Bladder Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for non-invasive, reliable biomarkers is a cornerstone of modern oncology research. In the landscape of bladder cancer diagnostics, urinary volatile organic compounds (VOCs) have emerged as a promising frontier. This guide provides a comprehensive comparison of 4-methyl-2-heptanone as a potential urinary biomarker for bladder cancer against other established and emerging markers. The information presented herein is supported by experimental data and detailed methodologies to aid in the evaluation and potential validation of this candidate biomarker.

Introduction to this compound

This compound is a ketone that has been identified in the urine of bladder cancer patients. Its presence suggests a potential link to altered metabolic pathways within cancer cells. While research is ongoing, its detection via sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) makes it a candidate for a non-invasive diagnostic tool.

Comparative Analysis of Urinary Biomarkers for Bladder Cancer

The diagnostic landscape for bladder cancer includes a variety of biomarkers, each with its own strengths and limitations. Here, we compare this compound (as part of the urinary VOC profile) with established protein and DNA-based markers.

Biomarker CategorySpecific Marker/PanelMethodologySensitivity (%)Specificity (%)Key AdvantagesKey Limitations
Volatile Organic Compounds (VOCs) This compound & other Ketones/Aldehydes GC-MS, GC-IMSVaries by studyVaries by studyNon-invasive (urine/breath), potential for early detection.Lack of large-scale validation for individual compounds, susceptibility to dietary and environmental factors.
VOC Signature PanelGC-MS7089High specificity in some studies.Requires complex analytical equipment and data analysis.
Protein Markers NMP22 (Nuclear Matrix Protein 22)ELISA55-8370-94FDA-approved, relatively simple assay.Can be elevated in non-cancerous conditions (e.g., inflammation, kidney stones), leading to false positives.
BTA (Bladder Tumor Antigen) Stat and TRAKImmunoassay57-8360-92FDA-approved, rapid test available.Lower specificity compared to other markers, affected by hematuria and infections.
DNA Methylation Markers Multi-gene panels (e.g., OTX1, ONECUT2, TWIST1)PCR-based assays9386High sensitivity and specificity, potential for risk stratification.Technically more complex and costly than protein-based assays.

Experimental Protocols

Analysis of Urinary Volatile Organic Compounds (VOCs) including this compound

This protocol is a generalized procedure based on common methodologies for urinary VOC analysis.

1. Sample Collection and Preparation:

  • Collect first-morning mid-stream urine in a sterile container.

  • Immediately process or store at -80°C to prevent degradation of volatile compounds.

  • Prior to analysis, thaw samples at room temperature.

  • For analysis, transfer a specific volume (e.g., 5 mL) of urine into a headspace vial.

  • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the organic compounds.

  • An internal standard can be added for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the heated urine sample (e.g., 60°C for 30 minutes) to adsorb the VOCs.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Thermally desorb the trapped VOCs from the SPME fiber in the heated injection port of the GC.

  • Separate the compounds on a capillary column (e.g., DB-5ms).

  • The temperature program of the GC oven is ramped to allow for the separation of compounds with different boiling points.

  • Detect and identify the compounds using a mass spectrometer. Identification of this compound is based on its mass spectrum and retention time compared to a known standard.

Potential Biological Signaling Pathway

The presence of ketones like this compound in the urine of bladder cancer patients may be linked to altered cellular metabolism, a hallmark of cancer. One plausible hypothesis involves the upregulation of fatty acid oxidation and ketogenesis to fuel the energetic and biosynthetic demands of the tumor.

Caption: Altered Ketone Metabolism in Bladder Cancer.

Experimental Workflow for Biomarker Validation

A robust validation process is critical to establish a candidate biomarker's clinical utility. The following workflow outlines the key stages for validating this compound as a bladder cancer biomarker.

Discovery Discovery Phase (Identification of This compound in patient samples) AnalyticalValidation Analytical Validation (Assay development, reproducibility, sensitivity, specificity) Discovery->AnalyticalValidation ClinicalValidation_Retrospective Clinical Validation (Retrospective Cohort) - Case-control studies - Correlation with disease stage AnalyticalValidation->ClinicalValidation_Retrospective ClinicalValidation_Prospective Clinical Validation (Prospective Cohort) - Large, multi-center studies - Head-to-head comparison with existing biomarkers ClinicalValidation_Retrospective->ClinicalValidation_Prospective ClinicalUtility Clinical Utility Assessment (Impact on patient outcome, cost-effectiveness) ClinicalValidation_Prospective->ClinicalUtility

Caption: Validation Workflow for a Candidate Biomarker.

Conclusion

This compound, as a component of the urinary VOC profile, presents an intriguing avenue for the development of a non-invasive diagnostic test for bladder cancer. Its potential originates from the fundamental metabolic alterations that characterize tumorigenesis. However, rigorous validation through large-scale clinical studies is imperative to ascertain its sensitivity, specificity, and ultimate clinical utility. This guide serves as a foundational resource for researchers embarking on the validation of this and other novel cancer biomarkers. Further investigation into its quantitative levels and direct correlation with disease status will be crucial in its journey from a candidate molecule to a clinically actionable biomarker.

A Comparative Guide to Enantiomeric Excess Determination of Chiral 4-Methyl-2-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical aspect of characterizing chiral molecules. This guide provides an objective comparison of three primary analytical techniques for determining the enantiomeric excess of chiral 4-Methyl-2-heptanone: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. The comparison is supported by typical experimental data and detailed methodologies to assist in selecting the most appropriate technique for your specific research needs.

Quantitative Data Comparison

The following table summarizes the typical performance of each method for the analysis of chiral aliphatic ketones like this compound. The values presented are representative and may vary based on the specific instrumentation, chiral selector, and analytical conditions employed.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Solvating Agent
Principle Differential partitioning of enantiomers with a chiral stationary phase in the gas phase.Differential interaction of enantiomers with a chiral stationary phase in the liquid phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Typical Resolution (Rs) > 1.5> 1.5Not directly applicable; peak separation (Δδ) is the key metric.
Analysis Time 10 - 30 minutes15 - 45 minutes5 - 15 minutes per sample
Limit of Detection (LOD) Low (ng to pg range)Low to moderate (µg to ng range)High (mg range)
Sample Requirement Volatile and thermally stable samples.Soluble samples.Higher concentration of purified sample required.
Instrumentation Cost ModerateHighHigh (requires high-field NMR)
Method Development Can be complex, requires screening of columns and temperature programs.Can be complex, requires screening of columns and mobile phases.Can be rapid, involves screening of suitable chiral solvating agents.

Experimental Workflows and Methodologies

General Workflow for Enantiomeric Excess Determination

The logical flow for determining the enantiomeric excess of a chiral compound involves a series of steps from sample preparation to data analysis. The specific technique chosen will dictate the details of the experimental execution.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Result Sample Racemic or Enantioenriched This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution GC Chiral GC Analysis Dissolution->GC Volatile Sample HPLC Chiral HPLC Analysis Dissolution->HPLC Soluble Sample NMR NMR Analysis with Chiral Solvating Agent Dissolution->NMR Concentrated Sample Integration Peak Integration / Signal Analysis GC->Integration HPLC->Integration NMR->Integration Calculation Calculate Enantiomeric Excess ee (%) = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 Integration->Calculation Result Report Enantiomeric Purity Calculation->Result

Caption: General workflow for determining the enantiomeric excess of a chiral compound.

Detailed Experimental Protocols

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. The use of cyclodextrin-based chiral stationary phases is common for the analysis of ketones.[1][2]

Experimental Protocol:

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Chiral capillary column: e.g., a β-cyclodextrin-based column such as Supelco β-DEX™ 120 or Astec® CHIRALDEX® B-DM (30 m x 0.25 mm I.D., 0.25 µm film thickness).[3]

  • Sample Preparation:

    • Prepare a stock solution of this compound (racemic standard and samples to be tested) in a volatile solvent like dichloromethane or hexane at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 2 °C/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis:

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomers of this compound by running a racemic standard.

    • Integrate the peak areas of each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ | Area(R) - Area(S) | / ( Area(R) + Area(S) ) ] x 100

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique applicable to a wide range of compounds. Polysaccharide-based chiral stationary phases are often effective for the separation of ketone enantiomers.[4]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column: e.g., a polysaccharide-based column such as Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm).

  • Sample Preparation:

    • Dissolve the this compound standard and samples in the mobile phase to a concentration of about 0.5 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (as ketones have a weak chromophore at this wavelength).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the retention times of the two enantiomers using a racemic standard.

    • Integrate the peak areas for each enantiomer in the sample chromatograms.

    • Calculate the enantiomeric excess using the standard formula.

Method 3: NMR Spectroscopy with Chiral Solvating Agents

This method relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent (CSA), leading to separate signals in the NMR spectrum.[5][6][7] This technique is particularly useful for rapid analysis without the need for chromatographic separation.

Experimental Protocol:

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 400 MHz or higher).

    • Standard 5 mm NMR tubes.

  • Sample and Reagent Preparation:

    • Analyte: Prepare a solution of this compound (approximately 10-20 mg) in a deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆) (approx. 0.6 mL).

    • Chiral Solvating Agent (CSA): A suitable CSA for ketones could be a chiral alcohol like (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol or a commercially available chiral lanthanide shift reagent like Eu(hfc)₃.

  • NMR Analysis:

    • Acquire a standard ¹H NMR spectrum of the this compound sample.

    • Add the chiral solvating agent to the NMR tube in small increments (e.g., 0.2, 0.5, 1.0, and 1.5 equivalents relative to the analyte).

    • Acquire a ¹H NMR spectrum after each addition of the CSA, ensuring thorough mixing.

    • Monitor the spectrum for the splitting of one or more proton signals of this compound into two distinct sets of signals, corresponding to the two diastereomeric complexes. The methyl protons adjacent to the carbonyl group are often good candidates for observing this splitting.

  • Data Analysis:

    • Once sufficient resolution between the signals of the two enantiomers is achieved, integrate the corresponding peaks.

    • Calculate the enantiomeric excess from the ratio of the integrals: ee (%) = [ | Integral(R) - Integral(S) | / ( Integral(R) + Integral(S) ) ] x 100

This guide provides a comparative framework for selecting an appropriate method for determining the enantiomeric excess of this compound. The choice of technique will depend on factors such as the required sensitivity, sample availability, analysis time, and access to instrumentation. For routine and high-sensitivity analysis, chiral GC is often preferred for volatile ketones. Chiral HPLC offers broader applicability, while NMR with chiral solvating agents provides a rapid screening method.

References

Cross-Validation of Analytical Methods for the Detection of 4-Methyl-2-heptanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection for the quantitative analysis of 4-Methyl-2-heptanone. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control. This document presents a summary of validation parameters and detailed experimental protocols to assist in method selection and implementation.

Introduction to this compound Analysis

This compound is a volatile organic compound that can be an important biomarker or impurity in various matrices, including environmental, food, and biological samples. Accurate detection and quantification are essential for safety, quality, and research purposes. Both GC-MS and HPLC are powerful techniques for the analysis of such compounds, each with distinct advantages and limitations. This guide offers a cross-validation perspective on these two common analytical approaches.

Comparative Analysis of Analytical Methods

The performance of GC-MS and HPLC-UV for the detection of this compound is summarized below. The data presented is a composite based on validated methods for similar ketones and established analytical principles.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation in a liquid phase followed by UV absorbance detection.
Derivatization Not typically required for volatile ketones.Required (e.g., with 2,4-dinitrophenylhydrazine - DNPH) to introduce a chromophore for UV detection.
Linearity (R²) > 0.99[1]> 0.99
Limit of Detection (LOD) Low ng/mL rangeLow µg/L to ng/L range[2]
Limit of Quantification (LOQ) ng/mL rangeµg/L to ng/L range[2]
Precision (RSD%) < 5%[1]< 10%
Accuracy (Recovery %) 95-105%90-110%
Sample Throughput ModerateHigh
Selectivity High (based on retention time and mass spectrum)Moderate (based on retention time and UV spectrum)
Instrumentation Cost HighModerate

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and HPLC-UV are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from established methods for volatile ketone analysis.[1]

1. Sample Preparation (Headspace Injection):

  • Place 1 mL of the liquid sample (e.g., urine, environmental water sample) into a 20 mL headspace vial.

  • For solid samples, a suitable extraction with a volatile solvent followed by headspace analysis of the extract can be performed.

  • Add an appropriate internal standard (e.g., 4-heptanone-d5).

  • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent GC system or equivalent.

  • Column: DB-Wax capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 200°C at a rate of 3°C/min.[3]

  • Injection Mode: Headspace injection (e.g., 1 mL of headspace gas).

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 43, 58, 71, 114).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This protocol is based on the derivatization of ketones for HPLC analysis.[2][4]

1. Sample Preparation and Derivatization:

  • To 1 mL of the sample, add 1 mL of a 0.2% (w/v) solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile and 50 µL of a catalyst (e.g., 1 M sulfuric acid).

  • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for 1 hour to form the 2,4-dinitrophenylhydrazone derivative.

  • After cooling to room temperature, the sample is ready for injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile and water.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • A typical gradient could be starting from 50% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: Diode-Array Detector (DAD) or UV-Vis detector set at the wavelength of maximum absorbance for the this compound-DNPH derivative (typically around 365 nm).[2][4]

Method Cross-Validation Workflow

The process of cross-validating these two analytical methods is crucial to ensure consistency and reliability of results. The following diagram illustrates a typical cross-validation workflow.

CrossValidationWorkflow Sample Sample Set (Spiked & Real) GCMS_Prep GC-MS Sample Prep Sample->GCMS_Prep HPLC_Prep HPLC-UV Sample Prep (Derivatization) Sample->HPLC_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis GCMS_Data GC-MS Results GCMS_Analysis->GCMS_Data HPLC_Data HPLC-UV Results HPLC_Analysis->HPLC_Data Comparison Statistical Comparison (e.g., Bland-Altman) GCMS_Data->Comparison HPLC_Data->Comparison Conclusion Method Equivalence Assessment Comparison->Conclusion

Cross-validation workflow for analytical methods.

Conclusion

Both GC-MS and HPLC-UV are viable methods for the quantification of this compound.

  • GC-MS offers high selectivity and sensitivity without the need for derivatization, making it a robust method for identifying and quantifying this compound, especially in complex matrices.

  • HPLC-UV , following a derivatization step, provides a cost-effective and high-throughput alternative, particularly suitable for routine analysis in quality control settings.

The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and desired sample throughput. Cross-validation between the two methods is recommended when transferring methods or comparing data from different laboratories to ensure data integrity and consistency.

References

Comparative analysis of different synthesis routes for 4-Methyl-2-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

4-Methyl-2-heptanone, a branched-chain aliphatic ketone, serves as a valuable building block in organic synthesis and is of interest in various fields, including the study of insect pheromones. The efficient and selective synthesis of this molecule is crucial for its application in research and development. This guide provides a comparative analysis of different synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for a given application.

Key Synthesis Strategies at a Glance

The synthesis of this compound can be approached through several distinct chemical transformations. The most prominent and well-documented methods include the Grignard reaction followed by oxidation, and a multi-step sequence involving aldol condensation. Each route presents a unique set of advantages and disadvantages concerning yield, scalability, and stereochemical control.

Comparative Data of Synthesis Routes

Synthesis Route Starting Materials Key Intermediates Overall Yield Reaction Conditions Advantages Disadvantages
Grignard Reaction & Oxidation 1-chloro-2-methylpropane, Butanal2-Methyl-4-heptanolHigh (approx. 86% for oxidation step)[1]Grignard: Anhydrous ether, reflux; Oxidation: Acetic acid, NaOCl, 15-25°C[1]Simple, high-yielding, uses readily available starting materials.[1]Two-step process, Grignard reaction is moisture sensitive.
Asymmetric Hydrazone Alkylation & Ozonolysis 3-Pentanone, (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), Propyl iodide(S)-(+)-4-Methyl-3-heptanone SAMP hydrazoneGood (approx. 90% for alkylation, not specified for ozonolysis)[2]Alkylation: -110°C to RT; Ozonolysis: -78°C[2]Enantioselective, producing a specific stereoisomer.Multi-step, requires cryogenic temperatures, uses toxic ozone.[2]
Aldol Condensation & Reduction Acetone, Butyraldehyde4-hydroxyl-2-heptanone, 3-heptene-2-oneNot specified for this compound, but suitable for industrial scale for related ketones.[3]Condensation: 0-60°C, solid base catalyst; Hydrogenation: Catalytic.[3]Potentially cost-effective for large-scale production, uses basic chemical raw materials.[3]Multi-step process, may produce by-products requiring separation.[3]

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic route, the following diagrams illustrate the key transformations.

Grignard Reaction and Oxidation Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation 1-chloro-2-methylpropane 1-chloro-2-methylpropane Grignard Reagent Grignard Reagent 1-chloro-2-methylpropane->Grignard Reagent + Mg, ether Mg Mg Mg->Grignard Reagent 2-Methyl-4-heptanol 2-Methyl-4-heptanol Grignard Reagent->2-Methyl-4-heptanol + Butanal Butanal Butanal Butanal->2-Methyl-4-heptanol 4-Methyl-2-heptanone_final This compound 2-Methyl-4-heptanol->4-Methyl-2-heptanone_final Oxidation Oxidizing Agent NaOCl, Acetic Acid Oxidizing Agent->4-Methyl-2-heptanone_final

Caption: Grignard reaction followed by oxidation for this compound synthesis.

Asymmetric Synthesis via Hydrazone 3-Pentanone 3-Pentanone SAMP Hydrazone SAMP Hydrazone 3-Pentanone->SAMP Hydrazone + SAMP SAMP SAMP SAMP->SAMP Hydrazone Alkylated Hydrazone Alkylated Hydrazone SAMP Hydrazone->Alkylated Hydrazone + LDA, then Propyl Iodide LDA LDA, -110°C LDA->Alkylated Hydrazone Propyl Iodide Propyl Iodide Propyl Iodide->Alkylated Hydrazone 4-Methyl-3-heptanone (S)-4-Methyl-3-heptanone Alkylated Hydrazone->4-Methyl-3-heptanone Ozonolysis Ozone Ozone, -78°C Ozone->4-Methyl-3-heptanone

Caption: Asymmetric synthesis of a related ketone using the SAMP-hydrazone method.

Detailed Experimental Protocols

Route 1: Grignard Reaction and Subsequent Oxidation

This two-step synthesis first prepares 2-methyl-4-heptanol via a Grignard reaction, which is then oxidized to this compound.[1]

Step 1: Synthesis of 2-Methyl-4-heptanol

  • Materials:

    • Magnesium turnings

    • Anhydrous diethyl ether

    • 1-chloro-2-methylpropane

    • Butanal

    • 5% aqueous HCl

    • A few crystals of iodine (as initiator)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place the magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 1-chloro-2-methylpropane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the alkyl halide solution to the magnesium and initiate the reaction (slight warming may be necessary).

    • Once the reaction begins, add the remaining 1-chloro-2-methylpropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 20 minutes.[1]

    • Cool the reaction mixture to room temperature and add a solution of butanal in anhydrous ether dropwise with stirring.

    • After the addition of butanal, reflux the mixture for another 20 minutes.[1]

    • Carefully quench the reaction by the dropwise addition of water, followed by 5% aqueous HCl.

    • Separate the ether layer, wash it with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain crude 2-methyl-4-heptanol.

Step 2: Oxidation of 2-Methyl-4-heptanol to this compound

  • Materials:

    • 2-Methyl-4-heptanol (from Step 1)

    • Acetic acid

    • Aqueous sodium hypochlorite (NaOCl) solution (commercial bleach)

    • Dichloromethane

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and magnetic stirrer, dissolve the 2-methyl-4-heptanol in acetic acid and cool the flask in a water bath.[1]

    • Add the aqueous NaOCl solution dropwise to the stirred solution, maintaining the temperature between 15-25°C.[1]

    • After the addition is complete, continue stirring for 1.5 hours at room temperature.[1]

    • Add water to the reaction mixture and extract the product with dichloromethane.

    • Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

    • The resulting crude product can be purified by fractional distillation to yield pure this compound.

An alternative oxidation can be performed using sodium dichromate in dilute sulfuric acid, which has been reported to yield the ketone in 86% yield.[1]

Route 2: Asymmetric Synthesis via SAMP-Hydrazone

This method is adapted from the synthesis of the closely related (S)-(+)-4-Methyl-3-heptanone and provides a route to an enantiomerically enriched product.[2]

  • Step 1: Formation of the SAMP-Hydrazone: 3-Pentanone is reacted with (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) at 60°C overnight. The crude product is purified by distillation.[2]

  • Step 2: Alkylation: The SAMP-hydrazone is deprotonated with lithium diisopropylamide (LDA) in dry ether at 0°C. The reaction mixture is then cooled to -110°C, and propyl iodide is added dropwise. The mixture is allowed to warm to room temperature overnight.[2]

  • Step 3: Ozonolysis: The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78°C. Ozone is bubbled through the solution until a blue-green color persists. The mixture is then warmed to room temperature while bubbling nitrogen through it to yield the ketone.[2]

Conclusion

The choice of a synthetic route for this compound depends heavily on the specific requirements of the researcher. For general laboratory-scale synthesis where high yield and simplicity are paramount, the Grignard reaction followed by oxidation is a robust and well-established method.[1] For applications requiring high enantiomeric purity, an asymmetric synthesis, such as the SAMP-hydrazone method, is the preferred approach, despite its greater complexity and more demanding reaction conditions.[2] For industrial-scale production, an aldol condensation-based route may offer economic advantages, although it requires careful optimization to minimize by-product formation.[3] Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their needs.

References

A Comparative Analysis of 4-Methyl-2-heptanone and 2-heptanone as Repellents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the repellent efficacy of 4-methyl-2-heptanone and 2-heptanone. The information is intended to support research and development efforts in the field of insect repellents.

Executive Summary

Data Presentation: Repellent Efficacy of Methyl Ketones

The following table summarizes the repellent efficacy of a series of aliphatic methyl ketones, including 2-heptanone, against Anopheles gambiae mosquitoes. This data is extracted from a study by Innocent et al. (2008), which utilized a human-bait arm-in-cage method. The repellency is presented as the percentage of protection at various concentrations.

CompoundConcentrationMean % Protection (± SE)
2-Heptanone 0.1%12.3 ± 3.1
0.5%17.8 ± 0.9
1.0%26.8 ± 4.3
10.0%38.2 ± 7.5
2-Octanone0.1%16.8 ± 3.0
0.5%30.6 ± 3.1
1.0%32.9 ± 4.6
10.0%69.0 ± 6.6
2-Nonanone0.1%37.2 ± 4.2
0.5%42.6 ± 3.6
1.0%53.3 ± 4.2
10.0%86.2 ± 3.6
DEET (Positive Control)0.1%13.1 ± 2.6
0.5%82.7 ± 1.9
1.0%100
10.0%100

Note: Data for this compound is not available in this or other identified studies. The data indicates that the repellent activity of these methyl ketones against Anopheles gambiae is influenced by chain length, with 2-heptanone showing lower efficacy compared to longer-chain methyl ketones in this specific assay.

Experimental Protocols

The following is a detailed methodology for a typical arm-in-cage repellency bioassay, consistent with the methods used in studies evaluating mosquito repellents.

Arm-in-Cage Repellency Bioassay

  • Test Subjects: Adult female mosquitoes (e.g., Anopheles gambiae), typically 5-8 days old and starved for a period (e.g., 4-6 hours) to ensure host-seeking behavior.

  • Test Cages: Standard-sized cages (e.g., 30x30x30 cm) containing a specified number of mosquitoes (e.g., 50-100).

  • Repellent Application:

    • A defined area on the forearm of a human volunteer is marked (e.g., 25 cm²).

    • The test compound (e.g., 2-heptanone) is dissolved in a suitable solvent (e.g., ethanol) to achieve the desired concentrations.

    • A precise volume of the solution is applied evenly to the marked area of the skin.

    • A control arm is treated with the solvent alone.

  • Exposure:

    • The treated forearm is inserted into the cage for a fixed period (e.g., 3 minutes).

    • The number of mosquito landings and/or probings (attempts to bite) on the treated area is recorded.

  • Data Analysis:

    • The percentage of protection is calculated using the following formula: % Protection = [(C - T) / C] x 100 Where:

      • C = Number of landings/probings on the control arm

      • T = Number of landings/probings on the treated arm

  • Replication: The experiment is replicated multiple times with different volunteers and fresh batches of mosquitoes to ensure statistical validity.

Mandatory Visualization

Signaling Pathways

The following diagram illustrates a generalized signaling pathway for the detection of odorants, such as ketones, in insects.

Insect_Olfactory_Pathway cluster_sensillum Sensillum cluster_brain Antennal Lobe (Brain) Odorant Odorant (e.g., 2-heptanone) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding & Solubilization ReceptorComplex OrX/Orco Receptor Complex OBP->ReceptorComplex Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) ReceptorComplex->Neuron Ion Channel Activation Glomerulus Glomerulus Neuron->Glomerulus Signal Transduction ProjectionNeuron Projection Neuron Glomerulus->ProjectionNeuron Signal Processing HigherBrain Behavioral Response ProjectionNeuron->HigherBrain To Higher Brain Centers (Mushroom Bodies, etc.)

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow

The diagram below outlines the typical workflow for an arm-in-cage mosquito repellency assay.

Repellency_Assay_Workflow cluster_preparation Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis A1 Prepare Repellent Solutions (Test & Control) B1 Apply Repellent/ Control to Volunteer's Arm A1->B1 A2 Prepare Mosquito Cages B2 Insert Arm into Mosquito Cage A2->B2 A3 Recruit Human Volunteers A3->B1 B1->B2 B3 Record Landings/ Probings for a Set Time B2->B3 C1 Calculate Percent Protection B3->C1 C2 Statistical Analysis C1->C2 C3 Compare Efficacy C2->C3

A Guide to Inter-laboratory Comparison of 4-Methyl-2-heptanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the quantification of 4-Methyl-2-heptanone, a volatile organic compound relevant in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. While a specific, publicly available inter-laboratory study for this compound is not readily found, this document outlines the standardized methodologies and data presentation formats that would be employed in such a study. The experimental protocols provided are based on established gas chromatography-mass spectrometry (GC-MS) methods for the analysis of ketones in relevant matrices.

Data Presentation

Effective inter-laboratory comparisons rely on the clear and concise presentation of quantitative data. The following tables illustrate how results from such a study would be summarized.

Table 1: Comparison of Method Performance Characteristics for this compound Quantification by GC-MS

This table presents typical performance characteristics for GC-MS methods used in the quantification of volatile ketones. These values are representative of what would be assessed in a method validation prior to an inter-laboratory comparison.

ParameterMethod A (Headspace-GC-MS)Method B (SPME-GC-MS)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 - 1.0 µg/L0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.5 - 3.0 µg/L0.05 - 0.5 µg/L
Recovery (%) 90 - 110%95 - 105%
Precision (RSD %) < 15%< 10%

Table 2: Hypothetical Inter-laboratory Comparison Results for this compound in a Spiked Food Simulant (µg/kg)

This table illustrates how data from multiple laboratories would be presented to assess inter-laboratory precision and accuracy. The values presented here are for illustrative purposes only and do not represent data from an actual study.

Laboratory IDMethod UsedReported Value 1Reported Value 2MeanZ-Score*
Lab 01Headspace-GC-MS52.351.952.10.4
Lab 02SPME-GC-MS49.850.250.0-0.5
Lab 03Headspace-GC-MS55.154.754.91.5
Lab 04SPME-GC-MS48.549.148.8-1.0
Lab 05Headspace-GC-MS53.053.453.20.8
Assigned Value 51.0
Standard Deviation for Proficiency Assessment 2.5

*Z-scores are calculated as: (reported mean - assigned value) / standard deviation for proficiency assessment. A |Z-score| ≤ 2 is generally considered satisfactory.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the validity of any inter-laboratory comparison. The following sections describe a typical workflow and a common analytical method for the quantification of this compound.

Overall Workflow of an Inter-laboratory Comparison Study

The successful execution of an inter-laboratory comparison study involves several key stages, from the initial planning to the final data analysis and reporting.

cluster_0 Planning & Preparation cluster_1 Analysis Phase cluster_2 Evaluation & Reporting A Define Study Objectives & Analytes B Select & Prepare Test Materials A->B C Establish & Distribute Protocols B->C D Sample Receipt & Handling by Labs C->D Distribution E Analysis of Test Materials D->E F Data Submission E->F G Statistical Analysis of Data F->G Collection H Performance Evaluation (Z-scores) G->H I Final Report Generation H->I

Inter-laboratory Comparison Workflow
Quantification of this compound by Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is a common and robust technique for the analysis of volatile compounds in various matrices.

1. Sample Preparation (Food Matrix Example)

  • Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

  • Add an appropriate internal standard (e.g., d3-4-Methyl-2-heptanone).

  • Add a salting-out agent (e.g., 2 g of NaCl) to increase the volatility of the analyte.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

2. HS-GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Headspace Parameters:

    • Incubation Temperature: 80°C

    • Incubation Time: 20 minutes

    • Injection Volume: 1 mL

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 25°C/min, hold for 5 minutes.

    • Inlet Temperature: 250°C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 58, 71, 113) and the internal standard.

3. Calibration and Quantification

  • Prepare a series of calibration standards in a matrix blank.

  • Analyze the calibration standards using the same HS-GC-MS method.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.

A Sample Preparation B Headspace Incubation A->B C Vapor Phase Injection B->C D GC Separation C->D E MS Detection D->E F Data Analysis & Quantification E->F

HS-GC-MS Analytical Workflow

This guide provides a comprehensive overview of the key considerations and methodologies for an inter-laboratory comparison of this compound quantification. By adhering to standardized protocols and employing robust analytical techniques, laboratories can ensure the generation of high-quality, comparable data, which is essential for regulatory compliance, quality control, and advancing scientific research.

A Comparative Guide to the Biological Activity of (R)- and (S)-Enantiomers of 4-Methyl-2-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Chirality in Biological Activity

Chirality is a fundamental property of many biologically active molecules, where enantiomers (non-superimposable mirror images) of the same compound can elicit distinct physiological responses. In the realm of chemical ecology, particularly concerning insect pheromones and semiochemicals, the stereochemistry of a molecule is often critical for its activity. Insects have evolved highly specific olfactory systems capable of discriminating between enantiomers, leading to differential behaviors such as attraction, repulsion, or alarm.

While 4-methyl-2-heptanone has been identified as a volatile compound in various natural sources, a comprehensive comparison of the biological activities of its (R)- and (S)-enantiomers has yet to be published. However, studies on structurally similar ketones, such as 4-methyl-3-heptanone, have demonstrated significant enantiomer-specific effects, highlighting the importance of investigating the individual stereoisomers of this compound. This guide aims to provide a framework for such an investigation by presenting data from analogous compounds and detailing the requisite experimental methodologies.

Comparative Biological Activity: Insights from Analogous Ketones

In the absence of direct data for this compound, we can infer potential differences in the biological activity of its enantiomers by examining related compounds.

Alarm Pheromone Activity in Ants

The mandibular glands of several ant species produce 4-methyl-3-heptanone as an alarm pheromone. Crucially, research has shown that only one enantiomer is biologically active.

CompoundEnantiomerInsect SpeciesBiological Activity
4-Methyl-3-heptanone(S)-(+)Atta texana (Leaf-cutter ant)Active alarm pheromone[1]
4-Methyl-3-heptanone(R)-(-)Atta texana (Leaf-cutter ant)Inactive

This stark difference in activity underscores the high degree of stereospecificity in the olfactory receptors of these insects. It is plausible that the (R)- and (S)-enantiomers of this compound could also exhibit differential activity as semiochemicals in various insect species.

Aggregation Pheromone Components in Weevils

Research on the lucerne weevil, Sitona discoideus, has identified male-specific compounds, including stereoisomers of 5-hydroxy-4-methyl-3-heptanone. Electrophysiological studies revealed that both male and female weevils possess specialized olfactory receptor neurons (ORNs) that respond differently to the various stereoisomers.[2][3]

CompoundStereoisomerInsect SpeciesElectrophysiological Response
5-hydroxy-4-methyl-3-heptanone(4S,5S)Sitona discoideusDetected by specific ORNs in both sexes[2][3]
5-hydroxy-4-methyl-3-heptanoneOther stereoisomersSitona discoideusDetected by different populations of stereoselective ORNs, some of which are sex-specific[2][3]

These findings suggest that if this compound were a component of a pheromone blend, its enantiomers would likely be perceived and processed differently by the insect's olfactory system.

Experimental Protocols for Assessing Enantiomer-Specific Activity

To empirically determine the biological activity of (R)- and (S)-4-methyl-2-heptanone, a combination of electrophysiological and behavioral assays is required.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile stimulus. It is a valuable tool for screening compounds for olfactory activity.

Protocol:

  • Insect Preparation: An insect is immobilized, and its head and antennae are exposed. One antenna is excised at the base.

  • Electrode Placement: The base of the excised antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a conductive saline solution.

  • Stimulus Preparation: Serial dilutions of the (R)- and (S)-enantiomers of this compound are prepared in a suitable solvent (e.g., hexane). A small volume of each dilution is applied to a filter paper strip, which is then inserted into a Pasteur pipette. A solvent-only control is also prepared.

  • Odor Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air (e.g., 0.5-1 second) are delivered through the Pasteur pipettes, introducing the odorant into the airstream.

  • Data Recording: The voltage changes across the antenna are amplified and recorded. The amplitude of the negative deflection is measured as the EAG response. Responses to the enantiomers are compared to the solvent control and to each other.[4][5][6][7][8]

Single-Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that measures the firing rate of individual olfactory receptor neurons (ORNs) housed within a single sensillum on the antenna. This allows for a detailed analysis of the specificity and sensitivity of different ORN types to the enantiomers.

Protocol:

  • Insect Preparation: The insect is restrained as in the EAG protocol, with one antenna stabilized to prevent movement.

  • Electrode Placement: A reference electrode (e.g., a sharpened tungsten wire) is inserted into the insect's eye or another part of the head. A recording electrode, also a sharpened tungsten wire, is carefully inserted into the base of a single olfactory sensillum under high magnification.[9][10][11]

  • Stimulus Delivery: Odor stimuli are delivered as in the EAG protocol.

  • Data Recording and Analysis: The action potentials (spikes) from the ORNs within the sensillum are recorded. The spike frequency in response to each enantiomer is calculated and compared to the pre-stimulus spontaneous firing rate and the response to the solvent control.[9][10][11][12][13]

Wind Tunnel Bioassay

This behavioral assay assesses the upwind flight and source-localization behavior of an insect in response to a pheromone plume.

Protocol:

  • Wind Tunnel Setup: A wind tunnel with controlled airflow (e.g., 0.2-0.3 m/s), temperature, humidity, and lighting (often dim red light for nocturnal insects) is used.[14][15][16][17]

  • Pheromone Source: A specific dose of each enantiomer (and a racemic mixture) is applied to a dispenser (e.g., a rubber septum or filter paper) placed at the upwind end of the tunnel. A solvent-only dispenser serves as the control.

  • Insect Release: Insects (typically males for sex pheromones) are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of each insect is observed and scored for a set period (e.g., 5 minutes). Key behaviors to record include: taking flight, oriented upwind flight, zig-zagging flight, and contact with the pheromone source.[15][17][18]

  • Data Analysis: The percentage of insects exhibiting each behavior in response to the different stimuli is calculated and statistically compared.

Visualization of a Putative Olfactory Signaling Pathway

The perception of chiral ketones like this compound in insects is initiated by a complex signaling cascade within the olfactory neurons. The following diagrams illustrate the key steps in this process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassays Biological Evaluation cluster_analysis Data Analysis cluster_conclusion Conclusion synthesis (R)- and (S)-4-Methyl-2-heptanone Synthesis purification Chiral Purification (e.g., HPLC) synthesis->purification eag Electroantennography (EAG) purification->eag ssr Single-Sensillum Recording (SSR) purification->ssr wind_tunnel Wind Tunnel Assay purification->wind_tunnel electro_analysis Electrophysiological Response Analysis eag->electro_analysis ssr->electro_analysis behavior_analysis Behavioral Response Analysis wind_tunnel->behavior_analysis conclusion Comparative Biological Activity Profile electro_analysis->conclusion behavior_analysis->conclusion

Experimental Workflow for Comparing Enantiomer Activity

olfactory_signaling_pathway cluster_sensillum Olfactory Sensillum cluster_brain Antennal Lobe (Brain) odorant (R)- or (S)-4-Methyl-2-heptanone obp Odorant Binding Protein (OBP) odorant->obp Binding & Transport receptor_complex Olfactory Receptor (OR) + Orco Co-receptor obp->receptor_complex Delivery to Receptor ion_channel Ion Channel Opening receptor_complex->ion_channel Conformational Change depolarization Membrane Depolarization ion_channel->depolarization Cation Influx (Na+, Ca2+) action_potential Action Potential Generation depolarization->action_potential glomerulus Glomerulus action_potential->glomerulus Signal to Brain projection_neuron Projection Neuron glomerulus->projection_neuron Synaptic Transmission higher_centers Higher Brain Centers (e.g., Mushroom Bodies) projection_neuron->higher_centers Signal Relay

Insect Olfactory Signaling Pathway for Ketones

Conclusion

While direct experimental evidence for the differential biological activity of (R)- and (S)-4-methyl-2-heptanone is currently lacking, the established principles of stereospecificity in insect chemical communication, supported by data from analogous ketones, strongly suggest that the enantiomers are likely to have distinct effects. The (S)-enantiomer of the closely related 4-methyl-3-heptanone, for instance, is a potent alarm pheromone for certain ant species, while the (R)-enantiomer is inactive.[1] This highlights the critical need for the synthesis and separate biological evaluation of the enantiomers of this compound.

The experimental protocols detailed in this guide provide a robust framework for researchers to conduct such investigations. Through a combination of electrophysiological recordings (EAG and SSR) and behavioral assays (wind tunnel), it will be possible to elucidate the specific roles, if any, of each enantiomer as a pheromone or other semiochemical. Such studies are essential for advancing our understanding of insect chemical ecology and may lead to the development of novel, highly specific pest management strategies.

References

Correlation of 4-Methyl-2-heptanone levels with specific biological responses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between chemical compounds and biological responses is paramount. This guide provides a comparative analysis of 4-Methyl-2-heptanone and related methyl ketones, focusing on their effects on insect behavior and fungal growth. While quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing experimental data for structurally similar compounds to offer valuable insights and a framework for future research.

Executive Summary

This compound, a volatile organic compound, and its isomers are known to elicit significant biological responses, particularly as semiochemicals in insects and as antifungal agents. This guide summarizes the dose-dependent effects of various methyl ketones on insect mortality and fungal growth inhibition, presenting the data in clear, comparative tables. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance comprehension of the underlying mechanisms and experimental designs.

Data Presentation: Quantitative Comparison of Methyl Ketones

The following tables present a summary of the available quantitative data on the biological activity of this compound and related compounds.

Table 1: Fumigant Toxicity of n-Aliphatic Methyl Ketones against the Red Imported Fire Ant (Solenopsis invicta)

CompoundCarbon Chain LengthLC50 (μg/cm³)
2-HeptanoneC74.27[1]
2-OctanoneC85.11[1]
2-NonanoneC95.26[1]
2-UndecanoneC118.21[1]

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population.

Table 2: Antifungal Activity of 6-Methyl-2-heptanone against Alternaria solani

CompoundTarget FungusEC50 (μL)
6-Methyl-2-heptanoneAlternaria solani10.88[2]

Note: EC50 (Effective Concentration 50) is the concentration of a substance that gives a half-maximal response.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future studies.

Protocol 1: Fumigant Toxicity Bioassay for Insects

This protocol is adapted from the study on the fumigant activity of aliphatic n-methyl ketones against the red imported fire ant (Solenopsis invicta)[1].

Objective: To determine the lethal concentration (LC50) of volatile compounds against insects.

Materials:

  • Glass jars or petri dishes to serve as fumigation chambers.

  • Test insects (e.g., red imported fire ants).

  • Test compounds (e.g., this compound, 2-heptanone, etc.).

  • Solvent (e.g., acetone or ethanol).

  • Filter paper discs.

  • Micropipettes.

  • Incubator with controlled temperature and humidity.

Procedure:

  • Prepare a series of dilutions of the test compound in a suitable solvent.

  • Apply a known volume of each dilution onto a filter paper disc and place it inside the fumigation chamber. A control with solvent only should also be prepared.

  • Allow the solvent to evaporate completely.

  • Introduce a known number of insects into each chamber.

  • Seal the chambers to create an airtight environment.

  • Incubate the chambers at a constant temperature and humidity for a specified period (e.g., 24 hours).

  • After the exposure period, record the number of dead insects in each chamber.

  • Calculate the percentage mortality for each concentration.

  • Use probit analysis to determine the LC50 value.

Protocol 2: In Vitro Antifungal Activity Assay for Volatile Compounds (Dual-Plate Method)

This protocol is based on the methodology used to assess the antifungal activity of 6-Methyl-2-heptanone against Alternaria solani[2].

Objective: To determine the effective concentration (EC50) of volatile compounds required to inhibit the mycelial growth of a target fungus.

Materials:

  • Petri dishes (divided or standard).

  • Fungal culture of the target species (e.g., Alternaria solani).

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Test compound (e.g., 6-Methyl-2-heptanone).

  • Sterile filter paper discs or sterile cotton balls.

  • Micropipettes.

  • Incubator.

  • Parafilm.

Procedure:

  • Prepare PDA plates and inoculate the center of one side of a divided petri dish (or a standard petri dish) with a mycelial plug of the target fungus.

  • On the other side of the divided dish (or on the lid of an inverted standard dish), place a sterile filter paper disc.

  • Apply a specific volume of the test compound to the filter paper disc. A range of volumes should be tested to determine the dose-response relationship. A control with no compound should be included.

  • Seal the petri dishes with parafilm to prevent the escape of the volatile compound.

  • Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 4 days)[2].

  • Measure the diameter of the fungal colony in both the treatment and control plates.

  • Calculate the percentage of mycelial growth inhibition for each concentration of the test compound.

  • Plot the inhibition percentage against the compound concentration to determine the EC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts and methodologies discussed, the following diagrams have been generated using the DOT language.

experimental_workflow_fumigant_toxicity cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis prep_insects Select Test Insects introduce_insects Introduce Insects to Chamber prep_insects->introduce_insects prep_compounds Prepare Compound Dilutions apply_compound Apply Compound to Filter Paper prep_compounds->apply_compound apply_compound->introduce_insects seal_chamber Seal Chamber introduce_insects->seal_chamber incubation Incubate (e.g., 24h) seal_chamber->incubation record_mortality Record Mortality incubation->record_mortality calculate_percentage Calculate % Mortality record_mortality->calculate_percentage probit_analysis Probit Analysis calculate_percentage->probit_analysis determine_lc50 Determine LC50 probit_analysis->determine_lc50

Workflow for Fumigant Toxicity Bioassay.

signaling_pathway_olfaction cluster_periphery Peripheral Olfactory System cluster_cns Central Nervous System (CNS) odorant This compound receptor Odorant Receptor (OR) odorant->receptor Binding orn Olfactory Receptor Neuron (ORN) glomerulus Antennal Lobe Glomerulus orn->glomerulus Signal Transduction receptor->orn Activation projection_neuron Projection Neuron glomerulus->projection_neuron Synaptic Transmission higher_brain Higher Brain Centers (e.g., Mushroom Bodies) projection_neuron->higher_brain Information Processing behavioral_response Behavioral Response (Attraction/Repulsion) higher_brain->behavioral_response Decision Making

Insect Olfactory Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-2-heptanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for the safe and compliant disposal of 4-Methyl-2-heptanone, ensuring the protection of personnel and the environment.

The proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the disposal of this compound, a flammable liquid and irritant, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Hazard Assessment

This compound is classified as a flammable liquid and may cause skin and eye irritation.[1][2] Before handling for disposal, it is imperative to be familiar with the chemical's hazards and to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can cause irritation.[1][2]
Body Protection A lab coat or other protective clothing.[3]Minimizes the risk of skin exposure to the chemical.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[4][5]Reduces the risk of inhalation, which can be harmful.[4][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[6][7] Under no circumstances should it be disposed of down the sink or in regular trash.[8][9]

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect this compound waste in a designated, leak-proof container that is in good condition.[6][8] The container must be compatible with ketones; plastic is often preferred.[10]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).[11][12]

  • Segregation: Store the this compound waste container segregated from incompatible materials, particularly oxidizing agents.[12][13]

2. Accumulation in a Satellite Accumulation Area (SAA):

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10][12] This could be a designated area on a benchtop or within a chemical fume hood.[12]

  • Container Management: Keep the waste container tightly closed except when adding waste.[8][10]

  • Secondary Containment: All hazardous waste containers must be stored in secondary containment to contain any potential leaks or spills.[7][8][11]

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the liquid.[14]

  • All spill cleanup materials must be collected and disposed of as hazardous waste in the same manner as the chemical itself.[7][8]

  • Ensure adequate ventilation and remove all sources of ignition during cleanup.[4]

4. Arranging for Final Disposal:

  • Waste Pickup Request: Once the waste container is full, or in accordance with your institution's policies, submit a request for waste collection to your facility's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor.[10][11]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste. This should be handled by trained professionals.[7]

  • Ultimate Disposal: The ultimate disposal of this compound waste is typically through incineration, where it may be used as a secondary fuel source, or through other treatment methods to render it non-hazardous.[15]

Quantitative Waste Accumulation Guidelines

Laboratories must adhere to specific limits for the accumulation of hazardous waste.

ParameterLimitRegulatory Requirement
Maximum Volume in SAA 55 gallonsA maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[7][10][11]
Time Limit for Full Containers 3 calendar daysOnce a container is full, it must be removed from the SAA within three days.[10][12]
Time Limit for Partially Full Containers Up to 1 yearPartially filled, properly labeled containers can remain in the SAA for up to one year.[12]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_accumulate Accumulation cluster_action Action & Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE start->ppe container Use Designated, Labeled Waste Container ppe->container segregate Segregate from Incompatibles container->segregate saa Store in Secondary Containment in SAA segregate->saa monitor Keep Container Closed & Monitor Fill Level saa->monitor spill Spill Occurs? monitor->spill full Container Full? monitor->full cleanup Clean up with Absorbent (Dispose as HazWaste) spill->cleanup Yes spill->full No cleanup->monitor full->monitor No request Request EH&S Waste Pickup full->request Yes end End: Professional Hazardous Waste Disposal request->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 4-Methyl-2-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Methyl-2-heptanone. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE) and Exposure Limits

While specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies, it is prudent to adopt conservative limits based on structurally similar ketones. The following table summarizes recommended PPE and surrogate OELs to minimize exposure risk.

ParameterRecommendationRationale and Citation
Eye Protection Chemical safety goggles or glasses with side shields.To prevent eye contact with liquid or vapor.
Hand Protection Butyl or Neoprene gloves. Nitrile gloves may offer fair protection for short-term use.Ketones can degrade many common glove materials. Butyl and Neoprene offer good resistance.[1][2]
Skin and Body Protection Laboratory coat. Fire/flame resistant and impervious clothing is recommended when handling larger quantities.To prevent skin contact and protect from potential splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or exposure limits are likely to be exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.To prevent inhalation of vapors.
Occupational Exposure Limits (Surrogate Data) Methyl n-amyl ketone: - OSHA PEL: 100 ppm (8-hr TWA)- NIOSH REL: 100 ppm (10-hr TWA)- ACGIH TLV: 50 ppm (8-hr TWA)As a structurally similar ketone, these limits provide a conservative benchmark for ensuring personnel safety.[3][4][5][6]
Methyl isobutyl ketone: - OSHA PEL: 100 ppm (8-hr TWA)- NIOSH REL: 50 ppm (10-hr TWA), 75 ppm (STEL)- ACGIH TLV: 50 ppm (8-hr TWA), 75 ppm (STEL)Provides an additional conservative reference for exposure control.[7][8][9]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit.

II. Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step protocol outlines the key stages of handling, from preparation to disposal.

1. Preparation and Pre-Handling Checklist:

  • Verify Ventilation: Ensure the chemical fume hood is operational and certified.
  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.
  • Prepare Spill Kit: Have a chemical spill kit readily accessible. The kit should contain absorbent materials suitable for flammable liquids.
  • Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before beginning work.
  • Labeling: Ensure all containers are clearly and accurately labeled.

2. Handling and Use:

  • Transfer: Conduct all transfers of this compound within a certified chemical fume hood to minimize vapor inhalation.
  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
  • Prevent Static Discharge: Use proper grounding and bonding procedures when transferring large quantities to prevent ignition from static electricity.
  • Keep Containers Closed: Tightly seal all containers when not in use to prevent the escape of vapors.

3. Storage:

  • Designated Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.
  • Approved Containers: Use tightly closed, properly labeled containers.
  • Segregation: Store away from incompatible materials.

4. Disposal Plan:

  • Waste Collection: Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.
  • Waste Characterization: Label the waste container with "Hazardous Waste," "Flammable Liquid," and the chemical name.
  • Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10][11][12][13][14] Do not pour down the drain.
  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as regular waste after defacing the label.[14]

III. Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, a clear and immediate response is essential to ensure the safety of all laboratory personnel.

Chemical_Spill_Workflow cluster_Initial_Response Initial Response cluster_Spill_Containment Spill Containment & Cleanup cluster_Disposal_and_Reporting Disposal and Reporting Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess Small_Spill Small Spill: - Use spill kit absorbents - Work from outside in Assess->Small_Spill Small & Manageable Large_Spill Large Spill: - Do not attempt to clean - Call emergency services Assess->Large_Spill Large or Unmanageable Ventilate Ensure adequate ventilation Small_Spill->Ventilate Collect_Waste Collect contaminated materials in a sealed container Ventilate->Collect_Waste Label_Waste Label as 'Hazardous Waste' Collect_Waste->Label_Waste Report_Incident Report the spill to the lab supervisor and EHS Label_Waste->Report_Incident

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.